Product packaging for Pentolinium(Cat. No.:CAS No. 144-44-5)

Pentolinium

Cat. No.: B087235
CAS No.: 144-44-5
M. Wt: 240.43 g/mol
InChI Key: XSBSKEQEUFOSDD-UHFFFAOYSA-N
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Description

Pentolinium is a bis-quaternary ammonium compound that functions as a potent and selective ganglionic blocking agent. It acts as a nicotinic acetylcholine receptor (nAChR) antagonist, specifically binding to neuronal acetylcholine receptors in autonomic ganglia. This binding inhibits the influx of cations, leading to a hyperpolarization of the cell membrane and a subsequent blockade of signal transmission. The primary result is the inhibition of adrenaline and noradrenaline release from adrenergic nerves, causing smooth muscle relaxation and vasodilation . Owing to this mechanism, this compound has significant historical and research value for investigating sympathetic nervous system pathways and has been used to produce controlled hypotension during surgical procedures and to manage hypertensive crises in experimental settings . It is offered as a high-purity reagent to support pharmacological and neurochemical research, including studies on autonomic physiology, catecholamine release, and the regulation of blood pressure. Researchers can utilize this compound for in vitro and in vivo studies to probe the function of ganglionic nicotinic receptors. The product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H32N2+2 B087235 Pentolinium CAS No. 144-44-5

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Pentolinium binds to the nicotinic (ganglion) acetylcholine receptor. This receptor/channel is permeable to a range of divalent cations including calcium, the influx of which may activate a potassium current which hyperpolarizes the cell membrane. Blockage of the receptor leads to smooth muscle relaxation and vasodilaton.

CAS No.

144-44-5

Molecular Formula

C15H32N2+2

Molecular Weight

240.43 g/mol

IUPAC Name

1-methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium

InChI

InChI=1S/C15H32N2/c1-16(12-6-7-13-16)10-4-3-5-11-17(2)14-8-9-15-17/h3-15H2,1-2H3/q+2

InChI Key

XSBSKEQEUFOSDD-UHFFFAOYSA-N

SMILES

C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C

Canonical SMILES

C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C

melting_point

213 °C (tartrate salt)

Other CAS No.

144-44-5
52-62-0

physical_description

Solid

solubility

1.16e-05 g/L

Synonyms

Pentolinium
Pentolinium Tartrate
Pentolonium Tartrate
Tartrate, Pentolinium
Tartrate, Pentolonium

Origin of Product

United States

Foundational & Exploratory

The Ganglionic Blocker Pentolinium: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentolinium is a ganglionic blocking agent that exerts its pharmacological effects by acting as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) located within autonomic ganglia. This antagonism disrupts neurotransmission in both the sympathetic and parasympathetic nervous systems, leading to a variety of physiological effects, most notably a reduction in blood pressure. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and illustrative diagrams to elucidate the underlying signaling pathways and experimental workflows.

Introduction

This compound, a bis-quaternary ammonium (B1175870) compound, was historically used as an antihypertensive agent.[1][2] Its primary mechanism involves the non-selective blockade of nAChRs at the ganglionic synapse, thereby inhibiting the transmission of nerve impulses from preganglionic to postganglionic neurons of the autonomic nervous system.[1] This broad-acting mechanism affects both sympathetic and parasympathetic outflow, resulting in a complex pattern of physiological responses. Understanding the precise molecular interactions and the functional consequences of this compound's action is crucial for researchers in pharmacology and drug development.

Mechanism of Action: Antagonism of Nicotinic Acetylcholine Receptors

The core of this compound's mechanism of action lies in its ability to bind to and block the ion channels of nAChRs in autonomic ganglia.[1] These receptors, which are ligand-gated ion channels, are crucial for the rapid transmission of signals across the ganglionic synapse.

Signaling Pathway of Nicotinic Acetylcholine Receptors

Under normal physiological conditions, the binding of acetylcholine (ACh) to ganglionic nAChRs triggers a conformational change, opening the ion channel and allowing the influx of sodium (Na+) and calcium (Ca2+) ions. This influx leads to depolarization of the postganglionic neuron, generation of an action potential, and propagation of the nerve signal to the target organ.

Nicotinic Acetylcholine Receptor Signaling Pathway cluster_presynaptic Preganglionic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postganglionic Neuron Preganglionic AP Action Potential ACh Release Acetylcholine (ACh) Release Preganglionic AP->ACh Release ACh ACh nAChR Nicotinic ACh Receptor (nAChR) Ion Channel Opening Ion Channel Opening nAChR->Ion Channel Opening ACh Binding Ion Influx Na+/Ca2+ Influx Ion Channel Opening->Ion Influx Depolarization Depolarization Ion Influx->Depolarization Postganglionic AP Action Potential Depolarization->Postganglionic AP

Figure 1: Nicotinic Acetylcholine Receptor Signaling Pathway.
This compound's Antagonistic Action

This compound acts as a competitive antagonist at the nAChR. It binds to the receptor, likely at or near the acetylcholine binding site, but does not induce the conformational change necessary for ion channel opening. By occupying the receptor, this compound prevents acetylcholine from binding and activating the channel, thereby blocking synaptic transmission.

This compound's Antagonistic Action cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postganglionic Neuron ACh ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binding Blocked This compound This compound This compound->nAChR Binding Channel Blocked Ion Channel Remains Closed No Depolarization No Depolarization

Figure 2: this compound's antagonistic action at the nAChR.

Quantitative Data

In Vivo Effects on Cardiovascular Parameters in Mice

A study investigating the effects of the ganglionic blocker this compound in lean and obese wild-type mice provides quantitative data on its impact on mean arterial pressure (MAP) and heart rate (HR).[3]

ParameterAnimal GroupTreatmentDosageChange from Baseline (Mean ± SEM)
Mean Arterial Pressure (MAP) Lean Wild-TypeThis compound5 mg/kg, i.p.↓ ~25 mmHg
Obese Wild-TypeThis compound5 mg/kg, i.p.↓ ~40 mmHg
Heart Rate (HR) Lean Wild-TypeThis compound5 mg/kg, i.p.↑ ~50 bpm
Obese Wild-TypeThis compound5 mg/kg, i.p.↑ ~75 bpm

Table 1: Effects of this compound on Mean Arterial Pressure and Heart Rate in Mice.[3]

Effects on Plasma Neuropeptide Y and Catecholamines in Rats

In conscious rats, this compound administration has been shown to significantly reduce plasma levels of neuropeptide Y (NPY) and catecholamines, consistent with its sympatholytic action.[2]

ParameterTreatment GroupDosagePlasma Concentration (fmol/ml, Mean ± SEM)
Neuropeptide Y (NPY) Control (Saline)-78.6 ± 8.2
This compound5 mg/kg bolus + 5 mg/kg/30 min infusion31.0 ± 6.7
Catecholamines Control (Saline)-Baseline
This compound5 mg/kg bolus + 5 mg/kg/30 min infusionSignificantly Reduced

Table 2: Effect of this compound on Plasma Neuropeptide Y and Catecholamines in Rats.[2]

Experimental Protocols

The following section details a representative experimental protocol for investigating the mechanism of action of this compound on isolated autonomic ganglia using electrophysiological techniques. This protocol is a composite based on standard methodologies for studying ganglionic transmission.

Electrophysiological Assessment of Ganglionic Blockade by this compound

Objective: To characterize the inhibitory effect of this compound on nicotinic receptor-mediated synaptic transmission in isolated mammalian sympathetic ganglia.

Materials:

  • Adult male Wistar rats (250-300g)

  • Krebs solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2.

  • This compound tartrate

  • Acetylcholine chloride

  • Dissecting microscope and tools

  • Recording chamber with perfusion system

  • Micromanipulators

  • Glass microelectrodes (for intracellular recording)

  • Suction electrodes (for preganglionic nerve stimulation)

  • Electrophysiology rig (amplifier, digitizer, computer with data acquisition software)

Methodology:

  • Ganglion Isolation:

    • Humanely euthanize the rat in accordance with institutional guidelines.

    • Dissect out the superior cervical ganglion (SCG) under a dissecting microscope.

    • Carefully remove the connective tissue sheath.

    • Transfer the isolated ganglion to the recording chamber continuously perfused with oxygenated Krebs solution at 32-34°C.

  • Electrophysiological Recording:

    • Position a suction electrode on the preganglionic cervical sympathetic trunk for stimulation.

    • Impale a postganglionic neuron with a glass microelectrode filled with 3 M KCl (tip resistance 50-100 MΩ) to record intracellularly.

    • Establish a stable resting membrane potential.

  • Experimental Procedure:

    • Baseline Recordings: Record excitatory postsynaptic potentials (EPSPs) evoked by supramaximal preganglionic nerve stimulation (e.g., 0.1 Hz).

    • This compound Application: Perfuse the ganglion with Krebs solution containing increasing concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM).

    • Data Acquisition: Record the amplitude and time course of EPSPs at each concentration of this compound.

    • Washout: Perfuse the ganglion with drug-free Krebs solution to observe the reversibility of the blockade.

    • (Optional) Agonist Application: In the presence and absence of this compound, apply brief pulses of acetylcholine via a puffer pipette to assess the direct antagonism of nAChRs.

Data Analysis:

  • Measure the peak amplitude of the evoked EPSPs.

  • Plot a concentration-response curve for the inhibitory effect of this compound on EPSP amplitude.

  • Calculate the IC50 value for this compound's blockade of ganglionic transmission.

Experimental Workflow for Ganglionic Blockade Isolation 1. Isolate Superior Cervical Ganglion Setup 2. Mount in Recording Chamber and Perfuse Isolation->Setup Recording 3. Establish Intracellular Recording from Postganglionic Neuron Setup->Recording Stimulation 4. Stimulate Preganglionic Nerve Recording->Stimulation Baseline 5. Record Baseline EPSPs Stimulation->Baseline This compound 6. Apply Increasing Concentrations of this compound Baseline->this compound DataAcquisition 7. Record EPSPs at Each Concentration This compound->DataAcquisition Washout 8. Washout with Drug-Free Solution DataAcquisition->Washout Analysis 9. Analyze Data and Generate Concentration-Response Curve Washout->Analysis

Figure 3: Experimental workflow for assessing ganglionic blockade.

Conclusion

This compound functions as a potent, non-selective ganglionic blocker by competitively antagonizing nicotinic acetylcholine receptors in autonomic ganglia. This action inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems, leading to a reduction in blood pressure and other systemic effects. While detailed in vitro binding and potency data are limited in contemporary literature, in vivo studies and established electrophysiological protocols provide a solid framework for understanding and further investigating its mechanism of action. The information presented in this guide serves as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

References

Pentolinium: An In-depth Technical Guide to its Function as a Nicotinic Acetylcholine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentolinium is a synthetic dicationic compound, historically classified as a ganglionic blocking agent.[1] Its primary mechanism of action is the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) located within the autonomic ganglia.[1] This comprehensive technical guide delves into the core pharmacology of this compound, presenting available data, detailed experimental protocols for its study, and visualizations of its mechanism and experimental workflows. Developed in the mid-20th century, this compound was once used clinically as an antihypertensive agent to manage severe hypertension and to induce controlled hypotension during surgery.[1][2] However, due to its non-selective action on both the sympathetic and parasympathetic nervous systems, which leads to a wide range of side effects, its therapeutic use has been largely superseded by more specific drugs.[1] Despite its limited clinical application today, this compound remains a valuable pharmacological tool for researchers studying the autonomic nervous system and nicotinic receptor function.

Chemical Properties

This compound is a dicationic molecule characterized by a pentane (B18724) backbone connecting two 1-methylpyrrolidinium groups.[1] Its chemical structure is key to its ganglionic blocking activity.

PropertyValue
IUPAC Name 1-methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium
Molecular Formula C₁₅H₃₂N₂²⁺
Molecular Weight 240.43 g/mol
CAS Number 144-44-5
Synonyms Pentapyrrolidinium, Ansolysen

Mechanism of Action

This compound functions as a non-selective competitive antagonist at nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia.[1] These receptors, specifically the ganglionic subtype (Nn), are ligand-gated ion channels that mediate fast synaptic transmission between preganglionic and postganglionic neurons of both the sympathetic and parasympathetic nervous systems.

Upon stimulation by acetylcholine (ACh) released from preganglionic nerve terminals, ganglionic nAChRs open, allowing an influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the postganglionic neuron and the propagation of an action potential to the target organ. This compound binds to these nAChRs, preventing ACh from binding and thereby blocking the ion channel's opening.[1] This blockade of neurotransmission at the autonomic ganglia results in a reduction of both sympathetic and parasympathetic outflow to peripheral organs.

The physiological effects of this compound are a direct consequence of this dual blockade and depend on the predominant autonomic tone of a given organ. For instance, in arterioles, where the sympathetic tone is dominant for maintaining vascular resistance, ganglionic blockade leads to vasodilation and a decrease in blood pressure.[1] Conversely, in the heart, where the parasympathetic (vagal) tone is predominant in regulating heart rate, blockade of this tone results in tachycardia.

cluster_pre Preganglionic Neuron cluster_post Postganglionic Neuron pre_terminal Nerve Terminal ACh Acetylcholine (ACh) pre_terminal->ACh Release nAChR Nicotinic ACh Receptor (Nn) ACh->nAChR Binds to ion_channel Ion Channel nAChR->ion_channel Opens depolarization Depolarization ion_channel->depolarization Na+/Ca2+ Influx action_potential Action Potential depolarization->action_potential Initiates This compound This compound This compound->nAChR Blocks

This compound's antagonism of the nicotinic acetylcholine receptor.

Quantitative Pharmacological Data

In Vivo Pharmacodynamic Effects:

ParameterSpeciesDoseRouteEffect
Blood Pressure Human (hypertensive)2.5 mgIVSignificant reduction in supine systolic blood pressure.[3]
Blood Pressure Rat (conscious)5 mg/kg bolus + 5 mg/kg/30 min infusionIVSignificant reduction in blood pressure (>40 mm Hg).[4]
Heart Rate Human (hypertensive)2.5 mgIVSmall increase in heart rate.[3]
Plasma Catecholamines Human2.5 mgIVSuppression of plasma noradrenaline and adrenaline.[3]
Plasma Neuropeptide Y Rat (conscious)5 mg/kg bolus + 5 mg/kg/30 min infusionIVSignificant reduction in plasma neuropeptide Y levels.[4]

Pharmacokinetic Parameters:

Detailed pharmacokinetic data for this compound, such as bioavailability, half-life, and volume of distribution, are not well-documented in modern databases. As a quaternary ammonium (B1175870) compound, it is expected to have low and erratic oral absorption and be primarily excreted unchanged by the kidneys.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize nAChR antagonists like this compound.

In Vitro Assays

1. Radioligand Binding Assay for nAChRs

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

  • Objective: To measure the displacement of a radiolabeled ligand from nAChRs by this compound.

  • Materials:

    • Cell membranes prepared from cells expressing the nAChR subtype of interest.

    • Radioligand (e.g., [³H]-epibatidine).

    • Unlabeled competitor (this compound).

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Protocol:

    • Prepare serial dilutions of this compound.

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known nAChR ligand).

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

start Start prep_reagents Prepare Reagents (Membranes, Radioligand, This compound) start->prep_reagents incubation Incubate Membranes, Radioligand, and This compound prep_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis end End analysis->end

Workflow for a radioligand binding assay.

2. Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and is used to determine the functional potency (IC50) of an antagonist.

  • Objective: To measure the inhibition of acetylcholine-induced currents by this compound in cells expressing nAChRs.

  • Materials:

    • Cells expressing the nAChR subtype of interest.

    • Patch-clamp rig (amplifier, micromanipulator, microscope).

    • Glass micropipettes.

    • Extracellular and intracellular recording solutions.

    • Acetylcholine (agonist).

    • This compound.

  • Protocol:

    • Culture cells on coverslips.

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Pull a glass micropipette and fill it with intracellular solution.

    • Under microscopic guidance, approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell membrane at a holding potential (e.g., -60 mV).

    • Apply a brief pulse of acetylcholine to elicit an inward current through the nAChRs.

    • After establishing a stable baseline response, co-apply acetylcholine with varying concentrations of this compound.

    • Measure the peak amplitude of the inward current in the presence of this compound.

    • Plot the percentage of inhibition of the acetylcholine-induced current against the log concentration of this compound to determine the IC50 value.

start Start prep_cell Prepare Cell for Recording start->prep_cell giga_seal Form Giga-seal prep_cell->giga_seal whole_cell Achieve Whole-cell Configuration giga_seal->whole_cell record_baseline Record Baseline ACh-induced Current whole_cell->record_baseline apply_pento Co-apply ACh and Varying Concentrations of this compound record_baseline->apply_pento record_inhibition Record Inhibited Current apply_pento->record_inhibition analysis Data Analysis (IC50 determination) record_inhibition->analysis end End analysis->end

Workflow for a patch-clamp electrophysiology experiment.

3. Calcium Imaging Assay

This is a high-throughput method to screen for nAChR antagonists by measuring changes in intracellular calcium.

  • Objective: To measure the inhibition of agonist-induced calcium influx by this compound.

  • Materials:

    • Cells expressing the nAChR subtype of interest.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Multi-well plates.

    • Fluorescence plate reader or microscope.

    • Agonist (e.g., nicotine (B1678760) or acetylcholine).

    • This compound.

  • Protocol:

    • Plate cells in multi-well plates.

    • Load the cells with a calcium-sensitive fluorescent dye.

    • Wash the cells to remove excess dye.

    • Acquire a baseline fluorescence reading.

    • Add varying concentrations of this compound to the wells and incubate.

    • Add a fixed concentration of an nAChR agonist to all wells to stimulate calcium influx.

    • Immediately measure the change in fluorescence intensity over time.

    • Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

start Start plate_cells Plate Cells start->plate_cells load_dye Load Cells with Calcium Dye plate_cells->load_dye wash_cells Wash Cells load_dye->wash_cells baseline_reading Acquire Baseline Fluorescence wash_cells->baseline_reading add_pento Add this compound baseline_reading->add_pento add_agonist Add Agonist add_pento->add_agonist measure_fluorescence Measure Fluorescence Change add_agonist->measure_fluorescence analysis Data Analysis (IC50 determination) measure_fluorescence->analysis end End analysis->end

Workflow for a calcium imaging assay.
In Vivo Experiment

1. Assessment of Ganglionic Blockade in Anesthetized Rats

This protocol is designed to measure the in vivo effect of this compound on cardiovascular parameters.

  • Objective: To determine the dose-response relationship of this compound on blood pressure and heart rate.

  • Materials:

    • Rats.

    • Anesthetic.

    • Surgical instruments.

    • Arterial and venous catheters.

    • Blood pressure transducer and data acquisition system.

    • This compound solution.

  • Protocol:

    • Anesthetize the rat.

    • Surgically implant a catheter into an artery (e.g., carotid or femoral) for blood pressure monitoring and a catheter into a vein (e.g., jugular or femoral) for drug administration.

    • Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate (HR).

    • Administer increasing doses of this compound intravenously.

    • Continuously record MAP and HR after each dose.

    • Plot the change in MAP and HR against the log dose of this compound to generate a dose-response curve.

start Start anesthetize Anesthetize Rat start->anesthetize catheterize Implant Arterial and Venous Catheters anesthetize->catheterize stabilize Stabilize and Record Baseline BP and HR catheterize->stabilize administer_dose Administer Increasing Doses of this compound stabilize->administer_dose record_response Continuously Record BP and HR administer_dose->record_response analysis Data Analysis (Dose-Response Curve) record_response->analysis end End analysis->end

Workflow for in vivo assessment of ganglionic blockade.

Conclusion

This compound is a classic pharmacological agent that serves as a non-selective antagonist of nicotinic acetylcholine receptors at autonomic ganglia. While its clinical utility is limited by its broad spectrum of action and associated side effects, it remains an important tool for researchers investigating the complexities of the autonomic nervous system and the function of nAChRs. This guide provides a foundational understanding of this compound's mechanism of action and detailed protocols for its characterization, serving as a valuable resource for scientists in the field of pharmacology and drug development. Further research to elucidate the specific binding affinities and functional potencies of this compound on various nAChR subtypes would provide a more complete picture of its pharmacological profile.

References

Chemical structure and properties of Pentolinium tartrate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentolinium tartrate, a quaternary ammonium (B1175870) compound, is a potent ganglionic blocking agent that has historically been used as an antihypertensive agent. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, and synthesis of this compound tartrate. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development in this area.

Chemical Structure and Properties

This compound tartrate is the bitartrate (B1229483) salt of the this compound cation. The chemical structure consists of two N-methylpyrrolidinium rings linked by a pentamethylene chain.

Chemical Name: 1-methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium;bis((2R,3R)-2,3,4-trihydroxy-4-oxobutanoate) Synonyms: Ansolysen, Pentapyrrolidinium bitartrate, Pentolonium tartrate

Physicochemical Properties

A summary of the key physicochemical properties of this compound tartrate is presented in the table below.

PropertyValueReference
Molecular Formula C₂₃H₄₂N₂O₁₂[1]
Molecular Weight 538.59 g/mol [2]
CAS Number 52-62-0[3]
Melting Point Decomposes at 203°C[3]
Solubility Freely soluble in water (1 g in 0.4 mL). Sparingly soluble in ethanol (B145695) (1 g in 810 mL). Insoluble in ether and chloroform.[3]
pH A 10% aqueous solution has a pH of approximately 3.5.[3]
Appearance White to cream crystalline powder.[4]

Pharmacology

Mechanism of Action

This compound is a ganglionic blocking agent that acts as a non-selective antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) in autonomic ganglia.[5] By blocking these receptors, this compound inhibits the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems. This blockade leads to a reduction in the release of neurotransmitters such as norepinephrine (B1679862) and acetylcholine from postganglionic nerve endings, resulting in vasodilation and a decrease in blood pressure.[5] The antagonism of nAChRs by this compound is competitive, meaning it binds to the same site as the endogenous ligand, acetylcholine, without activating the receptor.

The following diagram illustrates the signaling pathway at the autonomic ganglion and the inhibitory effect of this compound tartrate.

cluster_pre Preganglionic Neuron cluster_post Postganglionic Neuron cluster_synapse Synaptic Cleft pre_neuron Action Potential ach Acetylcholine pre_neuron->ach Release post_neuron Action Potential receptor Nicotinic ACh Receptor receptor->post_neuron Depolarization ach->receptor Binds & Activates This compound This compound This compound->receptor Blocks

Figure 1: Mechanism of ganglionic blockade by this compound.
Pharmacokinetics (ADME)

Detailed pharmacokinetic data for this compound tartrate in humans is limited. As a quaternary ammonium compound, its absorption from the gastrointestinal tract is generally poor and variable. Due to its high polarity, it is not expected to readily cross the blood-brain barrier. The primary route of excretion is likely via the kidneys.

Synthesis

The synthesis of this compound tartrate was first described by Libman and colleagues in 1952. The general procedure involves a two-step process.

General Synthesis Pathway

The synthesis of this compound involves the reaction of 1,5-dibromopentane (B145557) with an excess of N-methylpyrrolidine, followed by conversion to the tartrate salt.

reagent1 1,5-Dibromopentane intermediate This compound Bromide reagent1->intermediate Reaction reagent2 N-Methylpyrrolidine (excess) reagent2->intermediate product This compound Tartrate intermediate->product Salt Formation reagent3 Silver Tartrate or Tartaric Acid reagent3->product

Figure 2: General synthesis pathway of this compound tartrate.

Experimental Protocols

In Vitro Assay for Nicotinic Receptor Antagonism

This protocol describes a general method for evaluating the antagonist activity of this compound tartrate at nAChRs using a cell-based fluorescence assay.[6]

Objective: To determine the potency of this compound tartrate in blocking nAChR activation.

Materials:

  • HEK-293 cells stably expressing a specific nAChR subtype (e.g., α3β4).

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Nicotine or another suitable nAChR agonist.

  • This compound tartrate.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well or 384-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader.

Procedure:

  • Cell Plating: Seed the HEK-293 cells expressing the nAChR subtype of interest into the microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the fluorescent calcium indicator dye according to the manufacturer's instructions.

  • Compound Addition:

    • Prepare serial dilutions of this compound tartrate in assay buffer.

    • Add the different concentrations of this compound tartrate to the wells and incubate for a predetermined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the nAChR agonist (e.g., the EC₈₀ concentration of nicotine) to all wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a microplate reader.

Data Analysis:

  • The antagonist effect is measured as the percentage inhibition of the agonist-induced fluorescence signal.

  • Plot the percentage inhibition against the logarithm of the this compound tartrate concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

start Seed nAChR-expressing cells in microplate dye Load cells with calcium indicator dye start->dye wash1 Wash cells dye->wash1 add_antagonist Add serial dilutions of this compound Tartrate wash1->add_antagonist incubate Incubate add_antagonist->incubate add_agonist Add nAChR agonist (e.g., Nicotine) incubate->add_agonist read Measure fluorescence add_agonist->read analyze Calculate % inhibition and determine IC50 read->analyze

Figure 3: Experimental workflow for the in vitro nAChR antagonism assay.
In Vivo Assay for Ganglionic Blockade

This protocol provides a general framework for assessing the ganglionic blocking activity of this compound tartrate in an animal model by measuring its effect on blood pressure.

Objective: To evaluate the in vivo efficacy of this compound tartrate in reducing blood pressure through ganglionic blockade.

Materials:

  • Anesthetized rats or other suitable animal models.

  • This compound tartrate solution for injection.

  • Saline solution (vehicle control).

  • Anesthetic agent (e.g., urethane).

  • Blood pressure transducer and recording system.

  • Catheters for drug administration (e.g., jugular vein) and blood pressure measurement (e.g., carotid artery).

Procedure:

  • Animal Preparation: Anesthetize the animal and surgically implant catheters into the jugular vein and carotid artery.

  • Baseline Measurement: Allow the animal to stabilize and record the baseline mean arterial pressure (MAP).

  • Drug Administration:

    • Administer a bolus intravenous injection of the vehicle (saline) and record the MAP for a defined period.

    • Administer a bolus intravenous injection of this compound tartrate at a specific dose.

  • Blood Pressure Monitoring: Continuously record the MAP for a predetermined duration after drug administration to observe the hypotensive effect.

  • Dose-Response (Optional): Administer increasing doses of this compound tartrate to different groups of animals to establish a dose-response relationship.

Data Analysis:

  • Calculate the change in MAP from the baseline for both the vehicle and this compound tartrate-treated groups.

  • Compare the hypotensive effects of this compound tartrate to the vehicle control using appropriate statistical tests (e.g., t-test or ANOVA).

start Anesthetize animal and implant catheters stabilize Stabilize and record baseline MAP start->stabilize vehicle Administer vehicle (saline) stabilize->vehicle record_vehicle Record MAP vehicle->record_vehicle drug Administer this compound Tartrate record_vehicle->drug record_drug Record MAP drug->record_drug analyze Analyze change in MAP record_drug->analyze

References

Pentolinium as a Ganglionic Blocking Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentolinium, a potent ganglionic blocking agent, exerts its primary pharmacological effect by acting as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist at autonomic ganglia. This competitive inhibition disrupts neurotransmission in both the sympathetic and parasympathetic nervous systems, leading to a range of physiological responses, most notably a reduction in blood pressure. Historically used in the management of hypertensive crises and for inducing controlled hypotension during surgery, its broad, non-selective action has largely led to its replacement by more targeted therapeutic agents. This technical guide provides an in-depth exploration of this compound's core pharmacology, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and related experimental workflows.

Core Pharmacology

Mechanism of Action

This compound is a dicationic compound featuring a pentane (B18724) backbone connecting two 1-methylpyrrolidinium groups.[1] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors at the postganglionic neuron in both sympathetic and parasympathetic ganglia.[2] By binding to these receptors, this compound blocks the action of acetylcholine (ACh), the preganglionic neurotransmitter, thereby preventing the depolarization of the postganglionic neuron and the subsequent propagation of the nerve impulse.[2]

This ganglionic blockade leads to a reduction in both sympathetic and parasympathetic tone. The overall effect on a specific organ system depends on the dominant autonomic tone in that tissue. For instance, in the vasculature, where the sympathetic nervous system plays a dominant role in maintaining tone, ganglionic blockade with this compound results in vasodilation and a subsequent decrease in blood pressure.[1]

Pharmacodynamics

The principal pharmacodynamic effect of this compound is the reduction of arterial blood pressure.[1][3][4][5][6] This is primarily achieved through the blockade of sympathetic ganglia, leading to decreased peripheral vascular resistance.[1] this compound also inhibits the release of adrenaline and noradrenaline from adrenergic nerves, further contributing to its hypotensive effect.[7]

In addition to its effects on blood pressure, this compound can influence heart rate. While the blockade of sympathetic ganglia would be expected to decrease heart rate, the concurrent blockade of the parasympathetic (vagal) tone, which is typically dominant in controlling heart rate at rest, can lead to a small compensatory increase in heart rate.[3]

Quantitative Data

The following tables summarize the quantitative effects of this compound from various human and animal studies.

Table 1: Effects of Intravenous this compound on Hemodynamic and Neurochemical Parameters in Humans [3]

ParameterPatient GroupThis compound Dose (i.v.)Baseline (Mean ± SEM)Post-Pentolinium (Mean ± SEM)Percentage Change
Supine Systolic Blood Pressure (mmHg) Hypertensives (n=21)2.5 mg165 ± 5148 ± 6-10.3%
Normotensives (n=20)2.5 mg118 ± 3110 ± 3-6.8%
Heart Rate (beats/min) Hypertensives (n=21)2.5 mg72 ± 275 ± 2+4.2%
Normotensives (n=20)2.5 mg68 ± 271 ± 2+4.4%
Plasma Noradrenaline (pg/mL) Hypertensives (n=21)2.5 mg324 ± 33215 ± 23-33.6%
Normotensives (n=20)2.5 mg289 ± 29198 ± 20-31.5%
Plasma Adrenaline (pg/mL) Hypertensives (n=21)2.5 mg68 ± 945 ± 6-33.8%
Normotensives (n=20)2.5 mg59 ± 740 ± 5-32.2%

Table 2: Effects of this compound on Blood Pressure and Plasma Neuropeptide Y in Conscious Rats [8]

ParameterTreatment GroupThis compound AdministrationBaseline (Mean ± SEM)Post-Pentolinium (Mean ± SEM)Change
Mean Arterial Pressure (mmHg) This compound (n=?)5 mg/kg bolus + 5 mg/kg/30 min infusionNot reported> 40 mmHg reduction> 40 mmHg reduction
Plasma Neuropeptide Y (fmol/ml) This compound (n=?)5 mg/kg bolus + 5 mg/kg/30 min infusionNot reported31.0 ± 6.7-
Control (Saline) (n=?)Saline infusionNot reported78.6 ± 8.2-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Ganglionic Blockade

The following diagram illustrates the signaling pathway at the autonomic ganglion and the point of intervention by this compound.

G cluster_pre Preganglionic Neuron cluster_synapse Synaptic Cleft cluster_post Postganglionic Neuron pre_ap Action Potential pre_ach Acetylcholine (ACh) Release pre_ap->pre_ach Depolarization ach ACh pre_ach->ach nachr Nicotinic ACh Receptor (nAChR) ach->nachr Binds ion_channel Ion Channel (Na+, K+) nachr->ion_channel Opens depolarization Depolarization ion_channel->depolarization Cation Influx post_ap Action Potential Propagation depolarization->post_ap This compound This compound This compound->nachr Blocks

Mechanism of this compound's Ganglionic Blockade
Experimental Workflow for Assessing Ganglionic Blockade in an Animal Model

The following diagram outlines a typical experimental workflow to evaluate the effects of this compound on blood pressure in a rodent model.

G start Start: Rodent Model (e.g., Spontaneously Hypertensive Rat) anesthesia Anesthesia (e.g., isoflurane) start->anesthesia instrumentation Surgical Instrumentation: - Carotid Artery Catheterization (BP) - Jugular Vein Catheterization (Drug Admin.) anesthesia->instrumentation stabilization Stabilization Period (e.g., 30 minutes) instrumentation->stabilization baseline Baseline Data Collection: - Blood Pressure - Heart Rate stabilization->baseline treatment This compound Administration (e.g., 5 mg/kg i.v. bolus) baseline->treatment post_treatment Post-Treatment Data Collection: - Continuous BP and HR monitoring treatment->post_treatment analysis Data Analysis: - Calculate change from baseline - Statistical comparison post_treatment->analysis end End of Experiment analysis->end

Workflow for In Vivo Assessment of this compound

Experimental Protocols

In Vivo Blood Pressure Measurement in Rodents

Objective: To determine the effect of this compound on arterial blood pressure and heart rate in an anesthetized rodent model.

Materials:

  • Spontaneously Hypertensive Rats (SHR) or other suitable rodent model.

  • Anesthetic (e.g., isoflurane).

  • Surgical instruments for catheterization.

  • Polyethylene catheters.

  • Pressure transducer and data acquisition system.

  • This compound tartrate solution.

  • Heparinized saline.

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent and maintain a stable plane of anesthesia throughout the experiment.

  • Surgically expose the carotid artery and jugular vein.

  • Insert a heparinized saline-filled catheter into the carotid artery for direct blood pressure measurement. Connect the catheter to a pressure transducer.

  • Insert a catheter into the jugular vein for intravenous drug administration.

  • Allow the animal to stabilize for a period of at least 30 minutes, during which baseline blood pressure and heart rate are continuously recorded.

  • Administer a bolus of this compound tartrate solution (e.g., 5 mg/kg) via the jugular vein catheter.

  • Continuously record blood pressure and heart rate for a defined period post-administration to observe the onset, magnitude, and duration of the hypotensive effect.

Isolated Aortic Ring Preparation for Vasorelaxation Studies

Objective: To assess the direct effect of this compound on vascular smooth muscle tone in an ex vivo setting.

Materials:

  • Rat thoracic aorta.

  • Krebs-Henseleit solution.

  • Organ bath system with isometric force transducers.

  • Carbogen (B8564812) gas (95% O2, 5% CO2).

  • Phenylephrine (B352888) or other vasoconstrictor.

  • This compound tartrate solutions of varying concentrations.

Procedure:

  • Euthanize a rat and carefully excise the thoracic aorta.

  • Clean the aorta of adherent connective tissue and cut it into rings of approximately 2-3 mm in width.

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.

  • Induce a stable contraction in the aortic rings using a vasoconstrictor agent such as phenylephrine (e.g., 1 µM).

  • Once a stable plateau of contraction is achieved, cumulatively add increasing concentrations of this compound tartrate to the organ bath.

  • Record the changes in isometric tension after each addition of this compound to generate a concentration-response curve for its vasorelaxant effect.

  • Analyze the data to determine the potency (EC50) and efficacy (maximum relaxation) of this compound.

Conclusion

This compound serves as a classic example of a ganglionic blocking agent, offering a powerful tool for researchers studying the autonomic nervous system and its role in cardiovascular regulation. While its clinical utility has diminished due to its non-selective nature and the availability of more targeted antihypertensive therapies, its well-defined mechanism of action continues to make it a valuable pharmacological probe. This guide has provided a comprehensive overview of this compound's core properties, supported by quantitative data and detailed experimental methodologies, to aid in its effective application in a research setting. Further investigation into its specific interactions with different nAChR subtypes and downstream signaling cascades could provide deeper insights into the complexities of autonomic control.

References

Pharmacology of Pentolinium for Preclinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentolinium is a bis-quaternary ammonium (B1175870) compound recognized pharmacologically as a ganglionic blocker.[1] Structurally, it consists of a pentane (B18724) backbone connecting two 1-methylpyrrolidinium groups.[1] Historically used as an antihypertensive agent, its therapeutic application has been largely superseded by more specific drugs with fewer side effects.[1] However, due to its potent and broad-acting nature, this compound remains a valuable pharmacological tool in preclinical research. It is used to investigate the physiology and pharmacology of the autonomic nervous system, induce controlled hypotension, and study cardiovascular control mechanisms.[1][2] This guide provides an in-depth overview of the pharmacology of this compound relevant to its application in preclinical studies.

Mechanism of Action

This compound functions as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[1] Its primary site of action is the nAChR located on the postsynaptic membrane of both sympathetic and parasympathetic autonomic ganglia.[1] By binding to these receptors, this compound blocks the excitatory neurotransmission initiated by acetylcholine (ACh) released from preganglionic neurons.[1] This blockade is non-depolarizing and prevents the propagation of action potentials from preganglionic to postganglionic neurons.

The key consequences of this ganglionic blockade are:

  • Inhibition of Sympathetic Outflow: Prevents the release of adrenaline and noradrenaline from adrenergic nerve endings, leading to vasodilation, a decrease in peripheral resistance, and a subsequent fall in blood pressure.[1]

  • Inhibition of Parasympathetic Outflow: Blocks parasympathetic signaling to various organs, which can result in effects such as reduced salivation, decreased gastrointestinal motility, and urinary retention.

This dual blockade of the entire autonomic nervous system is the hallmark of this compound's action.[1]

cluster_pre Preganglionic Neuron cluster_synapse Autonomic Ganglion Synapse cluster_post Postganglionic Neuron pre_neuron Action Potential ach_vesicle ACh Vesicles pre_neuron->ach_vesicle Triggers Release receptor Nicotinic ACh Receptor (nAChR) ach_vesicle->receptor ACh Binds post_neuron No Action Potential receptor->post_neuron Causes Depolarization (Action Potential) This compound This compound This compound->receptor BLOCKS

Figure 1: Mechanism of Action of this compound at the Autonomic Ganglion.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is a profound reduction in arterial blood pressure.[3][4] This hypotensive effect is a direct result of sympathetic ganglionic blockade, leading to decreased vascular tone and cardiac output.[1][5] In preclinical models, such as conscious rats, this compound administration leads to a significant and measurable drop in blood pressure.[6] It also effectively reduces circulating levels of catecholamines and neuropeptide Y (NPY), consistent with its sympatholytic action.[6]

ParameterSpeciesDose RegimenObserved EffectReference
Blood Pressure Conscious Rat5 mg/kg IV bolus, followed by 5 mg/kg/30 min IV infusion> 40 mm Hg reduction in blood pressure[6]
Plasma NPY Conscious Rat5 mg/kg IV bolus, followed by 5 mg/kg/30 min IV infusionLevels reduced to 31.0 ± 6.7 fmol/ml (vs. 78.6 ± 8.2 fmol/ml in controls)[6]
Plasma Catecholamines Conscious Rat5 mg/kg IV bolus, followed by 5 mg/kg/30 min IV infusionSignificantly reduced[6]

Pharmacokinetics & In Vitro Potency

Detailed quantitative pharmacokinetic data for this compound in preclinical species is not extensively reported in recent literature. As a bis-quaternary ammonium compound, it is expected to have low lipid solubility, leading to poor absorption from the gastrointestinal tract and limited ability to cross the blood-brain barrier.[7] It can be administered via intravenous, intramuscular, and subcutaneous routes for systemic effects.[1]

To provide a quantitative context for this class of drugs, data for the prototypical ganglionic blocker, hexamethonium (B1218175) , are presented below. It is important to note that these values may differ from those for this compound.

ParameterCompoundValueSpecies/SystemReference
IC₅₀ (nAChR α4β2)Hexamethonium~28.8 µM (pIC₅₀ = 4.54)Human (recombinant)[7]
Oral Bioavailability HexamethoniumPoor (~25%)General[7][8]
Volume of Distribution (Vd) Hexamethonium0.23 L/kgGeneral[8]
Elimination Half-life (t½) Hexamethonium~10 minutesGeneral[8]
Metabolism HexamethoniumMinimalGeneral[8]
Excretion HexamethoniumPrimarily renal (urine)General[8]

Preclinical Applications & Experimental Protocols

In preclinical research, this compound is not used for its therapeutic potential but as a pharmacological tool to achieve autonomic blockade. This allows researchers to study physiological systems in the absence of autonomic reflexes.[9]

Common Applications:

  • Cardiovascular Research: To study blood pressure control mechanisms, baroreflex function, and the direct effects of other agents on the heart and vasculature without confounding autonomic responses.[5]

  • Neuroscience: To investigate the role of the autonomic nervous system in regulating various physiological processes.[6]

  • Surgical Models: To induce controlled hypotension, reducing bleeding in highly vascularized surgical fields.[1]

Detailed Experimental Protocol: Induction of Hypotension in a Conscious Rat Model

This protocol describes a method to induce and study sustained hypotension using this compound in a conscious, catheterized rat, based on methodology reported in the literature.[6]

1. Animal Preparation (24-48 hours prior to experiment): a. Anesthetize a male Sprague-Dawley or Wistar rat using an appropriate anesthetic (e.g., isoflurane). b. Surgically implant a catheter into the femoral or carotid artery for direct blood pressure measurement and blood sampling. c. Implant a second catheter into the jugular or femoral vein for intravenous drug administration. d. Exteriorize the catheters at the dorsal neck region and secure them. e. Allow the animal to recover fully from surgery with appropriate analgesic care.

2. Experimental Procedure: a. Place the conscious, freely moving rat in a metabolic cage or suitable experimental chamber. b. Connect the arterial catheter to a pressure transducer linked to a data acquisition system (e.g., PowerLab, ADInstruments). c. Connect the venous catheter to an infusion pump. d. Allow the animal to acclimate for at least 30-60 minutes and record stable baseline measurements of mean arterial pressure (MAP) and heart rate (HR). e. Administer a bolus intravenous injection of this compound tartrate (5 mg/kg). f. Immediately following the bolus, begin a continuous intravenous infusion of this compound tartrate (5 mg/kg delivered over 30 minutes). g. Continuously record MAP and HR throughout the infusion period and for a designated time post-infusion. h. Blood samples can be drawn from the arterial line at baseline and at the end of the experiment to measure plasma catecholamines or other biomarkers.

3. Data Analysis: a. Calculate the mean values for MAP and HR during the baseline period. b. Determine the maximum reduction (nadir) in MAP following this compound administration. c. Analyze the time course of the hemodynamic changes. d. Compare pre- and post-drug values using appropriate statistical tests (e.g., paired t-test).

cluster_prep Phase 1: Surgical Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis anesthesia Anesthetize Rat surgery Implant Arterial & Venous Catheters anesthesia->surgery recovery Allow Full Recovery (24-48h) surgery->recovery acclimate Acclimate Animal & Connect Equipment recovery->acclimate baseline Record Stable Baseline BP & HR acclimate->baseline bolus Administer IV Bolus (this compound 5 mg/kg) baseline->bolus infusion Start IV Infusion (this compound 5 mg/kg/30min) bolus->infusion record Continuously Record BP & HR infusion->record calc Calculate Mean Baseline Values record->calc nadir Determine Max BP Reduction calc->nadir stats Statistical Comparison (Pre vs. Post) nadir->stats

Figure 2: Experimental Workflow for In Vivo Hypotension Study in Rats.

Safety Pharmacology Considerations

In the context of preclinical studies, safety pharmacology aims to identify potential undesirable pharmacodynamic effects on vital physiological functions. For a ganglionic blocker like this compound, the "on-target" pharmacology is the source of nearly all expected adverse effects. These effects are predictable consequences of widespread autonomic blockade.

The core battery of safety pharmacology studies focuses on the cardiovascular, central nervous, and respiratory systems.

  • Cardiovascular System: The primary effect is profound orthostatic (postural) hypotension. A compensatory reflex tachycardia may occur, though it can be blunted by the ganglionic blockade itself.

  • Central Nervous System (CNS): As a quaternary amine, this compound does not readily cross the blood-brain barrier, so direct CNS effects are minimal at typical doses.

  • Respiratory System: Effects are generally minor but could include reduced bronchial secretions.

  • Other Systems (Follow-up/Supplemental Studies):

    • Gastrointestinal: Decreased motility leading to constipation or paralytic ileus.

    • Urinary: Inhibition of parasympathetic control of the bladder can cause urinary retention.

    • Ocular: Mydriasis (pupil dilation) and cycloplegia (loss of accommodation) can occur due to parasympathetic blockade.

cluster_core Core Safety Pharmacology Battery cluster_effects Predicted 'On-Target' Effects This compound This compound Administration (Ganglionic Blocker) cv Cardiovascular System This compound->cv cns Central Nervous System This compound->cns resp Respiratory System This compound->resp hypotension Severe Hypotension (Orthostatic) cv->hypotension tachy Blunted Reflex Tachycardia cv->tachy cns_effect Minimal Direct Effects (Poor BBB Penetration) cns->cns_effect resp_effect Reduced Secretions resp->resp_effect

Figure 3: Logic of Core Safety Pharmacology Assessment for this compound.

Conclusion

This compound is a potent ganglionic blocking agent that serves as a critical tool for preclinical pharmacology research. Its ability to non-selectively block both sympathetic and parasympathetic autonomic ganglia allows for the in-depth study of physiological systems in the absence of autonomic control. While its clinical use is obsolete due to a broad side-effect profile, its well-defined mechanism of action and profound, predictable pharmacodynamic effects on the cardiovascular system make it an invaluable agent for inducing experimental hypotension and investigating autonomic function in animal models. Researchers utilizing this compound should have a thorough understanding of its broad autonomic effects to properly design experiments and interpret results.

References

An In-Depth Technical Guide on the Effects of Pentolinium on Sympathetic and Parasympathetic Ganglia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentolinium is a potent ganglionic blocking agent that exerts its effects by antagonizing nicotinic acetylcholine (B1216132) receptors (nAChRs) at the autonomic ganglia. This action results in the inhibition of neurotransmission in both the sympathetic and parasympathetic nervous systems. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on ganglionic function, and detailed experimental protocols for its study. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of autonomic pharmacology and neuroscience.

Introduction

This compound is a bis-quaternary ammonium (B1175870) compound that acts as a non-depolarizing, competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs) located within autonomic ganglia.[1] By blocking these receptors, this compound effectively interrupts the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic divisions of the autonomic nervous system.[1] This broad-spectrum ganglionic blockade leads to a variety of physiological effects, most notably a reduction in blood pressure, which historically led to its use as an antihypertensive agent.[1] Due to its powerful and non-selective action, this compound serves as a critical pharmacological tool for investigating the physiology and pharmacology of the autonomic nervous system.

Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of acetylcholine (ACh) at nicotinic receptors on the postsynaptic membrane of autonomic ganglia.[1] In normal ganglionic transmission, preganglionic neurons release ACh, which binds to nAChRs on postganglionic neurons, leading to depolarization and the propagation of an action potential. This compound binds to these same receptors without activating them, thereby preventing ACh from binding and initiating a response.[1] This blockade is non-selective for sympathetic or parasympathetic ganglia, leading to a wide range of effects depending on the dominant autonomic tone of a particular organ system. The primary ganglionic nAChR subtype affected is the α3β4 receptor.

Signaling Pathway of Ganglionic Transmission and its Blockade by this compound

The following diagram illustrates the signaling pathway of normal ganglionic transmission and the point of intervention by this compound.

Ganglionic Transmission and this compound Blockade cluster_preganglionic Preganglionic Neuron cluster_synapse Synaptic Cleft cluster_postganglionic Postganglionic Neuron Preganglionic AP Action Potential ACh Vesicle ACh Vesicles Preganglionic AP->ACh Vesicle Triggers Release ACh ACh ACh Vesicle->ACh Exocytosis nAChR Nicotinic ACh Receptor (e.g., α3β4) ACh->nAChR Binds to Postganglionic AP Action Potential nAChR->Postganglionic AP Causes Depolarization & Action Potential This compound This compound This compound->nAChR Blocks Isolated Ganglion Electrophysiology Workflow Dissection 1. Dissect Superior Cervical Ganglion Placement 2. Place in Recording Chamber with Krebs Solution Dissection->Placement Electrodes 3. Position Stimulating & Recording Electrodes Placement->Electrodes Stimulation 4. Elicit Baseline Postganglionic AP Electrodes->Stimulation Perfusion 5. Perfuse with This compound Stimulation->Perfusion Recording 6. Record AP Amplitude at each Concentration Perfusion->Recording Analysis 7. Construct Dose-Response Curve Recording->Analysis Neurotransmitter Release Assay Workflow Tissue_Prep 1. Mount Isolated Tissue in Organ Bath Equilibration 2. Equilibrate and Collect Baseline Superfusate Tissue_Prep->Equilibration Stim1 3. Evoke Neurotransmitter Release (Electrical Stimulation) Equilibration->Stim1 Pentolinium_Incubation 4. Incubate with This compound Stim1->Pentolinium_Incubation Stim2 5. Re-evoke Neurotransmitter Release Pentolinium_Incubation->Stim2 Quantification 6. Quantify Neurotransmitter in Superfusate Fractions Stim2->Quantification Comparison 7. Compare Release with and without this compound Quantification->Comparison

References

A Technical Guide to the Solubility and Stability of Pentolinium Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of pentolinium tartrate, a nicotinic antagonist formerly used as a ganglionic blocking agent for the treatment of hypertension.[1][2] Understanding the physicochemical properties of this salt is crucial for its handling, formulation development, and analytical characterization.

Core Physicochemical Properties

This compound tartrate is the bitartrate (B1229483) salt of the this compound cation.[2] It is a crystalline solid with a molecular weight of 538.59 g/mol .[1] The compound is noted to have an acidic taste and is non-hygroscopic.[1]

Solubility Profile

This compound tartrate exhibits high aqueous solubility, a critical factor for its formulation and bioavailability. The solubility in various solvents is summarized in the table below. It is freely soluble in water; one gram of the salt dissolves in just 0.4 ml of water.[1] In contrast, its solubility in ethanol (B145695) is significantly lower, and it is practically insoluble in non-polar organic solvents like ether and chloroform.[1] A 10% aqueous solution of this compound tartrate has a pH of approximately 3.5.[1] One source suggests solubility in DMSO and insolubility in water, which contradicts other available data and should be treated with caution.[3]

SolventSolubilityReference
Water1 g in 0.4 mL (Freely Soluble)[1]
Ethanol1 g in 810 mL[1]
EtherInsoluble[1]
ChloroformInsoluble[1]
25% aq. PolyvinylpyrrolidoneFreely Soluble[1]
DMSOSoluble[3]

Stability Characteristics

The stability of a pharmaceutical salt is a critical parameter that influences its shelf-life, storage conditions, and therapeutic efficacy. While this compound tartrate is described as non-hygroscopic, environmental factors can still impact its integrity over time.[1]

Key Stability Considerations:

  • pH: The stability of this compound tartrate in solution is influenced by pH. As a salt of a strong base (this compound cation) and a weak acid (tartaric acid), the pH of its aqueous solution is acidic, around 3.5 for a 10% solution.[1] Deviations from this pH could potentially lead to the degradation of the tartrate moiety or other chemical transformations.

  • Temperature: Elevated temperatures can accelerate chemical degradation reactions.[4][5] Stability studies, including accelerated stability testing at elevated temperatures, are essential to predict the long-term stability of this compound tartrate and establish appropriate storage conditions.[4]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation in susceptible molecules.[4][6] Photostability testing is a crucial component of stability studies to determine if the drug substance requires protection from light.[4]

  • Humidity: Although described as non-hygroscopic, moisture can still affect the physical and chemical stability of solid dosage forms.[6][] For hygroscopic drugs, moisture can lead to deliquescence, changes in crystal form, and accelerated chemical degradation.[6][8]

Experimental Protocols

Standardized experimental protocols are vital for obtaining reliable and reproducible data on solubility and stability.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[9][10]

Protocol:

  • Preparation: Add an excess amount of this compound tartrate to a known volume of the desired solvent (e.g., water, ethanol) in a sealed, inert container (e.g., glass vial).

  • Equilibration: Agitate the suspension at a constant, controlled temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. This step is critical to prevent solid particles from interfering with the analysis.[9]

  • Quantification: Analyze the concentration of this compound tartrate in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12]

Stability Indicating Method Development and Stress Testing

A stability-indicating analytical method is crucial to separate the intact drug from its potential degradation products.

Protocol:

  • Method Development: Develop a robust analytical method, typically a reverse-phase HPLC method, capable of resolving this compound tartrate from its potential degradants.[11][12]

  • Forced Degradation Studies: Subject this compound tartrate to various stress conditions to intentionally induce degradation. This helps in identifying potential degradation pathways and validating the stability-indicating nature of the analytical method.[13][14]

    • Acid Hydrolysis: Treat with a solution of hydrochloric acid.

    • Base Hydrolysis: Treat with a solution of sodium hydroxide.

    • Oxidative Degradation: Treat with a solution of hydrogen peroxide.

    • Thermal Degradation: Expose the solid or solution to elevated temperatures.

    • Photodegradation: Expose the solid or solution to UV and visible light.[4]

  • Analysis: Analyze the stressed samples using the developed analytical method to identify and quantify the degradation products.

Visualizations

Mechanism of Action: Ganglionic Blockade

This compound acts as a nicotinic antagonist at the nicotinic acetylcholine (B1216132) receptors in autonomic ganglia.[2][15] This blockade inhibits the transmission of nerve impulses, leading to a reduction in sympathetic and parasympathetic tone.

cluster_pre Preganglionic Neuron cluster_synapse Autonomic Ganglion cluster_post Postganglionic Neuron Preganglionic Neuron Preganglionic Neuron ACh_release Acetylcholine (ACh) Release nAChR Nicotinic ACh Receptor ACh_release->nAChR Binds to Synaptic_Cleft Synaptic Cleft Action_Potential Action Potential (Inhibited) nAChR->Action_Potential Initiates Postganglionic_Neuron Postganglionic_Neuron This compound This compound Tartrate This compound->nAChR Blocks

Caption: this compound tartrate blocks nicotinic acetylcholine receptors.

Experimental Workflow: Solubility Determination

The following diagram illustrates the key steps in determining the equilibrium solubility of this compound tartrate.

Start Start Add_Excess Add Excess this compound Tartrate to Solvent Start->Add_Excess Equilibrate Equilibrate with Agitation (Constant Temperature) Add_Excess->Equilibrate Separate Separate Solid and Liquid Phases (Centrifugation/Filtration) Equilibrate->Separate Analyze Analyze Supernatant (e.g., HPLC) Separate->Analyze End Determine Solubility Analyze->End

Caption: Workflow for equilibrium solubility determination.

References

The Dawn of Ganglionic Blockade: A Technical Guide to the Discovery and Initial Clinical Trials of Pentolinium

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides a detailed technical overview of the discovery and early clinical evaluation of pentolinium, a quaternary ammonium (B1175870) compound that played a pivotal role in the pharmacological management of severe hypertension in the mid-20th century. It is intended for researchers, scientists, and drug development professionals interested in the history of antihypertensive therapy and the evolution of autonomic pharmacology.

Discovery and Synthesis

This compound, chemically known as pentamethylene-1:5-bis(1-methylpyrrolidinium) bitartrate (B1229483) (and initially coded as M.&B. 2050A), was developed in the early 1950s by researchers at May & Baker Ltd.[1] The synthesis of this compound and related bisquaternary salts was first described by Libman, Pain, and Slack in 1952.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound involves a two-step process:

  • Preparation of 1,5-di(pyrrolidin-1-yl)pentane: 1,5-dibromopentane (B145557) is reacted with an excess of pyrrolidine (B122466). The reaction mixture is heated, and the resulting hydrobromide salt of the excess pyrrolidine is removed. The desired 1,5-di(pyrrolidin-1-yl)pentane is then purified by distillation.

  • Quaternization: The purified 1,5-di(pyrrolidin-1-yl)pentane is then reacted with methyl bromide in a suitable solvent, such as acetone (B3395972) or benzene. This step introduces a methyl group onto each of the tertiary nitrogen atoms of the pyrrolidine rings, forming the quaternary ammonium salt, this compound bromide. For pharmaceutical use, the bromide is typically converted to the bitartrate salt.

Preclinical Pharmacology

The initial pharmacological investigations of this compound were focused on its ability to block autonomic ganglia, a property it shares with the earlier compound hexamethonium. The primary screening models involved evaluating the drug's effect on sympathetic and parasympathetic nerve transmission in anesthetized animals.

Experimental Protocol: Cat Nictitating Membrane Assay for Ganglionic Blockade

A key experimental model used to assess the ganglionic blocking activity of this compound was the cat nictitating membrane preparation. This in vivo assay allows for the direct measurement of sympathetic nerve transmission.

  • Animal Preparation: Cats are anesthetized, typically with chloralose (B1664795) or a similar long-acting anesthetic. The superior cervical ganglion is surgically exposed.

  • Stimulation and Recording: The preganglionic nerve supplying the superior cervical ganglion is isolated and stimulated electrically. The resulting contraction of the nictitating membrane (the "third eyelid") is recorded using a force-displacement transducer.

  • Drug Administration: this compound is administered intravenously.

  • Endpoint: The degree of ganglionic blockade is quantified by the reduction in the contraction of the nictitating membrane in response to preganglionic nerve stimulation.

This model demonstrated that this compound was a potent inhibitor of sympathetic ganglionic transmission.

Mechanism of Action

This compound is a ganglionic blocking agent. It acts as a non-depolarizing competitive antagonist of nicotinic acetylcholine (B1216132) receptors in autonomic ganglia.[2] By blocking these receptors, this compound inhibits the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic nervous systems.

The blockade of sympathetic ganglia leads to a reduction in arteriolar tone, causing vasodilation and a subsequent fall in blood pressure. The blockade of parasympathetic ganglia is responsible for many of the drug's side effects.

cluster_ganglion Autonomic Ganglion cluster_effector Effector Organ (e.g., Blood Vessel) preganglionic Preganglionic Neuron ach_receptor Nicotinic ACh Receptor preganglionic->ach_receptor Releases ACh postganglionic Postganglionic Neuron smooth_muscle Smooth Muscle postganglionic->smooth_muscle Innervates ach_receptor->postganglionic Activates This compound This compound This compound->ach_receptor Blocks cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase synthesis Chemical Synthesis (Libman et al., 1952) animal_studies Animal Pharmacology (e.g., Cat Nictitating Membrane) synthesis->animal_studies Characterization phase1 Initial Human Trials (Smirk, 1953) animal_studies->phase1 Demonstrated Ganglionic Blockade phase2 Comparative Studies (Freis et al., 1954) phase1->phase2 Established Hypotensive Effect phase3 Long-term Efficacy (Agrest & Hoobler, 1955) phase2->phase3 Confirmed Superiority over Hexamethonium

References

Pentolinium: A Technical Whitepaper on its Classification and Mechanism as a Quaternary Ammonium Ganglionic Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Classification and Structure

Pentolinium is unequivocally classified as a quaternary ammonium (B1175870) compound. This classification stems from its chemical structure, which features two positively charged nitrogen atoms, each bonded to four carbon atoms. The structure comprises a central pentamethylene (five-carbon) chain linking two 1-methylpyrrolidinium rings.[1] The permanent positive charges on the nitrogen atoms are a defining characteristic of quaternary ammonium compounds and are crucial for its pharmacological activity.

The IUPAC name for the active this compound ion is 1-methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium.[1]

Figure 1: Chemical structure of the this compound dication.

Mechanism of Action: Ganglionic Blockade

This compound functions as a non-depolarizing ganglionic blocking agent by acting as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) located in autonomic ganglia.[1] These receptors are ligand-gated ion channels crucial for the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic nervous systems.

By binding to these nAChRs, this compound prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and activating the receptor. This blockade inhibits the depolarization of the postganglionic neuron, thereby interrupting neurotransmission through the autonomic ganglia. The consequence of this action is a reduction in both sympathetic and parasympathetic tone, leading to a variety of physiological effects, most notably vasodilation and a decrease in blood pressure.[1]

G cluster_pathway This compound's Mechanism of Action ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) on Postganglionic Neuron ACh->nAChR Binds and Activates This compound This compound Blockade Competitive Antagonism This compound->Blockade NoDepol Inhibition of Postganglionic Depolarization nAChR->NoDepol Leads to Blockade->nAChR Prevents ACh Binding Blockade->NoDepol Results in NoTransmission Blockade of Autonomic Ganglionic Transmission NoDepol->NoTransmission Sympathetic Reduced Sympathetic Outflow NoTransmission->Sympathetic Parasympathetic Reduced Parasympathetic Outflow NoTransmission->Parasympathetic

Figure 2: Signaling pathway illustrating this compound's antagonism at the nAChR.

Quantitative Pharmacological Data

ParameterSpeciesDosageEffectReference
Blood Pressure Conscious Rats5 mg/kg bolus followed by 5 mg/kg/30 min infusionSignificant reduction of >40 mm Hg[2]
Plasma Neuropeptide Y Conscious Rats5 mg/kg bolus followed by 5 mg/kg/30 min infusionReduction to 31.0 +/- 6.7 fmol/ml (from 78.6 +/- 8.2 fmol/ml in controls)[2]
Circulating Catecholamines Conscious Rats5 mg/kg bolus followed by 5 mg/kg/30 min infusionSignificant reduction[2]

Note: The lack of publicly available, modern in vitro quantitative data for this compound highlights the challenges in comprehensively characterizing older pharmaceutical compounds. The experimental protocols detailed in the following section outline the methodologies that would be employed to generate such data.

Experimental Protocols

The following are detailed, representative protocols for the characterization of a ganglionic blocking agent like this compound.

Radioligand Binding Assay for nAChR Affinity (Ki Determination)

This protocol describes a competitive binding assay to determine the binding affinity of a test compound (e.g., this compound) for a specific nAChR subtype expressed in a cell line.

Materials:

  • Cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., α3β4).

  • Radiolabeled ligand with known affinity for the receptor (e.g., [3H]-epibatidine).

  • Unlabeled test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target nAChR in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Cell membranes, radiolabeled ligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of a known unlabeled nAChR ligand (e.g., nicotine).

    • Competitive Binding: Cell membranes, radiolabeled ligand, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-3 hours).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow Start Prepare nAChR-expressing cell membranes Setup Set up assay plate: - Total Binding - Non-specific Binding - Competitive Binding (varying [this compound]) Start->Setup Incubate Incubate to reach equilibrium Setup->Incubate Filter Rapidly filter to separate bound and free radioligand Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Detect Measure radioactivity with scintillation counter Wash->Detect Analyze Analyze data: - Calculate specific binding - Determine IC50 - Calculate Ki Detect->Analyze End Determine Binding Affinity (Ki) Analyze->End

Figure 3: Experimental workflow for determining nAChR binding affinity.
In Vitro Electrophysiology for Functional Potency (IC50 Determination)

This protocol describes the use of two-electrode voltage clamp electrophysiology on Xenopus oocytes expressing the target nAChR to determine the functional inhibitory potency of a test compound.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the desired nAChR subtype.

  • Recording solution (e.g., ND96).

  • Agonist solution (e.g., acetylcholine in ND96).

  • Test compound solutions (e.g., varying concentrations of this compound in ND96).

  • Two-electrode voltage clamp setup with microelectrodes.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with the cRNA encoding the nAChR subunits and incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Apply a short pulse of the agonist solution to elicit an inward current mediated by the activation of the nAChRs. Record the peak current amplitude.

  • Antagonist Application:

    • After a washout period, pre-apply the recording solution containing a specific concentration of the test compound (this compound) for a set duration.

    • During the continued presence of the test compound, apply the same pulse of the agonist.

    • Record the peak current amplitude in the presence of the antagonist.

  • Concentration-Response Curve: Repeat step 4 with a range of concentrations of the test compound.

  • Data Analysis:

    • For each concentration of the test compound, calculate the percentage of inhibition of the agonist-induced current.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the maximal agonist response.

Conclusion

This compound serves as a classic example of a quaternary ammonium compound acting as a ganglionic blocker. Its dicationic structure is integral to its function as a competitive antagonist at nicotinic acetylcholine receptors in autonomic ganglia. While the age of the compound presents challenges in sourcing specific in vitro pharmacological data, the available in vivo data and the representative experimental protocols provided herein offer a comprehensive technical overview for researchers and drug development professionals. The principles of its mechanism of action and the methodologies for its characterization remain fundamental to the field of autonomic pharmacology and the development of novel therapeutics targeting neurotransmitter receptors.

References

Pentolinium's Impact on Neurotransmission in Autonomic Ganglia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentolinium, a bis-quaternary ammonium (B1175870) compound, functions as a potent ganglionic blocking agent by antagonizing nicotinic acetylcholine (B1216132) receptors (nAChRs) located within autonomic ganglia. This action inhibits neurotransmission between preganglionic and postganglionic neurons of both the sympathetic and parasympathetic nervous systems. Historically utilized as an antihypertensive agent, its profound and widespread effects on the autonomic nervous system have largely led to its replacement by more selective therapeutic agents. However, this compound remains a valuable pharmacological tool for the in-vitro and in-vivo investigation of autonomic function and the role of nicotinic receptors in synaptic transmission. This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on neurotransmission, and detailed experimental protocols for its study.

Introduction

Autonomic ganglia serve as critical relay stations in the autonomic nervous system, integrating signals from the central nervous system and distributing them to target organs. The primary mechanism of fast synaptic transmission within these ganglia is mediated by the binding of acetylcholine (ACh), released from preganglionic neurons, to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the postganglionic neuron.[1] This interaction leads to the opening of the nAChR ion channel, resulting in a rapid depolarization of the postsynaptic membrane known as the fast excitatory postsynaptic potential (fEPSP), which, upon reaching a threshold, triggers an action potential in the postganglionic neuron.

This compound exerts its effects by acting as a competitive antagonist at these ganglionic nAChRs.[1] By binding to the receptor, it prevents the binding of ACh and thereby blocks the initiation of the fEPSP, leading to a failure of synaptic transmission. This non-selective blockade of both sympathetic and parasympathetic ganglia results in a wide range of physiological effects, reflecting the tonic influence of each branch of the autonomic nervous system on various organs.

Mechanism of Action: Blockade of Nicotinic Acetylcholine Receptors

This compound is a dicationic compound with a pentane (B18724) backbone connecting two 1-methylpyrrolidinium groups.[1] Its primary mechanism of action is the blockade of neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels composed of five subunits. In autonomic ganglia, the predominant subtype is the α3β4 nAChR, although other subtypes may also be present.[2]

This compound binds to the nicotinic (ganglion) acetylcholine receptor, preventing the endogenous ligand, acetylcholine, from binding and activating the receptor.[1] This blockade inhibits the influx of cations (primarily Na+ and Ca2+) that would normally cause depolarization of the postganglionic neuron.[1] The inability of the postsynaptic membrane to depolarize to the threshold required for action potential generation results in the failure of neurotransmission across the ganglion.

The consequences of this ganglionic blockade are widespread, affecting both the sympathetic and parasympathetic nervous systems. The overall physiological effect of this compound on a specific organ system is determined by the dominant autonomic tone to that organ. For example, in the cardiovascular system, where sympathetic tone is typically dominant for maintaining blood pressure, this compound-induced blockade leads to vasodilation and a decrease in blood pressure.

dot

Caption: Signaling pathway at the autonomic ganglion and the inhibitory action of this compound.

Quantitative Data on this compound's Activity

While extensive quantitative data for this compound is not as readily available as for more modern drugs, the following tables summarize known information regarding its potency and effects on neurotransmission.

ParameterReceptor SubtypeValueSpeciesReference
IC50 Neuronal nAChR~1 µMFrog[3]
EC50 Ganglionic Transmission Blockade2 µMFrog[3]

Table 1: Potency of this compound at Nicotinic Receptors

ParameterEffect of this compoundSpeciesReference
EPSP Amplitude ReducedFrog[3]
Spontaneous EPSP Amplitude ReducedFrog[3]
Action Potential (direct stimulation) No effectFrog[3]
Plasma Norepinephrine ReducedRat[4]
Plasma Epinephrine ReducedRat[5]
Plasma Neuropeptide Y ReducedRat[4]

Table 2: Effects of this compound on Neurotransmission and Neurotransmitter Levels

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the impact of this compound on neurotransmission in autonomic ganglia.

Electrophysiological Recording of Ganglionic Transmission

This protocol describes the extracellular and intracellular recording from isolated sympathetic ganglia to assess the effects of this compound on synaptic transmission.

4.1.1. Preparation of Isolated Superior Cervical Ganglion (SCG)

  • Animal Model: Adult rat or rabbit.

  • Dissection: Anesthetize the animal according to approved institutional protocols. Surgically expose and carefully dissect the superior cervical ganglion with its preganglionic (cervical sympathetic trunk) and postganglionic (internal and external carotid) nerves intact.[6][7]

  • Perfusion: Immediately place the isolated ganglion in a recording chamber continuously perfused with oxygenated (95% O2 / 5% CO2) Krebs solution at 32-34°C. The composition of the Krebs solution is (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgCl2 1.2, NaHCO3 25, NaH2PO4 1.2, and glucose 11.

4.1.2. Extracellular Recording

  • Electrode Placement: Place the ganglion in the central pool of the recording chamber. Draw the preganglionic and postganglionic nerves into side pools through small petroleum jelly seals. Place stimulating electrodes on the preganglionic nerve and a recording electrode on the postganglionic nerve.[8]

  • Stimulation: Deliver supramaximal square-wave pulses (0.1-0.5 ms (B15284909) duration) to the preganglionic nerve to evoke a compound action potential (CAP) in the postganglionic nerve.

  • Recording: Record the postganglionic CAP using a differential amplifier.

  • Drug Application: After obtaining a stable baseline recording, perfuse the ganglion with Krebs solution containing this compound at various concentrations.

  • Data Analysis: Measure the amplitude of the postganglionic CAP before and after the application of this compound to determine the concentration-dependent inhibition of ganglionic transmission.

4.1.3. Intracellular Recording

  • Electrode Preparation: Pull sharp glass microelectrodes (30-60 MΩ resistance) from borosilicate glass capillaries and fill them with 3 M KCl.[9]

  • Cell Impalement: Carefully advance the microelectrode into a neuron within the ganglion until a stable resting membrane potential is recorded.

  • Stimulation and Recording: Stimulate the preganglionic nerve with single pulses to evoke excitatory postsynaptic potentials (EPSPs). Record the membrane potential using an intracellular amplifier.

  • Drug Application: Perfuse the ganglion with this compound-containing Krebs solution.

  • Data Analysis: Measure the amplitude, rise time, and decay time constant of the EPSPs before, during, and after this compound application to quantify its effect on synaptic efficacy.

dot

Caption: Experimental workflow for electrophysiological studies of this compound.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for nicotinic acetylcholine receptors.

4.2.1. Membrane Preparation

  • Source: Use cell lines expressing specific nAChR subtypes (e.g., SH-SY5Y cells for α3β4) or tissue homogenates from autonomic ganglia.

  • Homogenization: Homogenize the cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Washing: Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

  • Storage: Resuspend the final membrane pellet in buffer and store at -80°C until use. Determine the protein concentration using a standard assay (e.g., BCA or Bradford).[10]

4.2.2. Binding Assay

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: A suitable high-affinity nicotinic receptor radioligand, such as [3H]epibatidine.

  • Procedure: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of unlabeled this compound.[11]

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine. Wash the filters with ice-cold buffer.[10]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

dot

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Membranes from Cells or Tissue Start->Membrane_Prep Assay_Setup Set up 96-well Plate: Membranes, Radioligand, This compound Membrane_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Separate Bound and Free Ligand by Filtration Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis End End Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound serves as a classic example of a ganglionic blocking agent, providing a powerful tool for dissecting the complexities of autonomic neurotransmission. Its non-selective antagonism of nicotinic acetylcholine receptors in autonomic ganglia allows for the functional removal of both sympathetic and parasympathetic inputs to target organs, enabling researchers to probe the underlying physiological roles of these pathways. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of this compound's impact on synaptic transmission, from the molecular level of receptor binding to the cellular level of postsynaptic potential modulation. While its clinical use is limited due to its broad and potent effects, this compound's utility as a research tool remains significant for advancing our understanding of autonomic pharmacology and physiology.

References

Pentolinium's Molecular Targets in the Nervous System: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentolinium is a bis-quaternary ammonium (B1175870) compound recognized for its potent ganglionic blocking activity.[1] This technical guide provides a comprehensive overview of this compound's molecular targets within the nervous system, focusing on its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). While historically used as an antihypertensive agent, its primary application today is as a pharmacological tool in research settings to investigate the functions of the autonomic nervous system.[2][3] This document summarizes the available quantitative data for related ganglionic blockers to provide a comparative context for this compound's potency, details relevant experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows.

Molecular Targets of this compound

The principal molecular targets of this compound are neuronal nicotinic acetylcholine receptors (nAChRs) , which are ligand-gated ion channels.[4] Specifically, this compound acts as an antagonist at nAChRs located in the autonomic ganglia, thereby blocking neurotransmission in both the sympathetic and parasympathetic nervous systems.[2][3]

The primary nAChR subtype found in autonomic ganglia is the α3β4 subtype .[5] However, other subtypes, including those containing α7, β2, and α5 subunits, are also expressed in these ganglia and may be affected by this compound.[5][6] By blocking these receptors, this compound prevents the binding of the endogenous neurotransmitter, acetylcholine (ACh), which in turn inhibits the depolarization of postganglionic neurons and the subsequent propagation of nerve impulses to effector organs.[4] This action leads to a reduction in the release of neurotransmitters such as norepinephrine (B1679862) and epinephrine (B1671497) from adrenergic nerves.[4]

Quantitative Data on Ganglionic Blockers

CompoundTest SystemAgonist (Concentration)Potency (IC50)Reference
Hexamethonium (B1218175) Cultured rat superior cervical ganglion neuronsNicotine (B1678760) (0.08 mmol/L)0.0095 mmol/L[7]
Mecamylamine (B1216088) Cultured rat superior cervical ganglion neuronsNicotine (0.08 mmol/L)0.0012 mmol/L[7]
Hexamethonium Rat paratracheal ganglion neuronsNicotine2.0 x 10⁻⁴ M[8]
Mecamylamine Rat paratracheal ganglion neuronsNicotine1.7 x 10⁻⁶ M[8]
d-tubocurarine Xenopus oocytes expressing α4β2 nAChRs (9:1 ratio)Acetylcholine0.2 µM[9]
d-tubocurarine Xenopus oocytes expressing α4β2 nAChRs (1:1 ratio)Acetylcholine0.5 µM[9]
d-tubocurarine Xenopus oocytes expressing α4β2 nAChRs (1:9 ratio)Acetylcholine2 µM & 163 µM[9]

Note: Lower IC50 values indicate higher potency. The data for hexamethonium and mecamylamine offer a general potency range for ganglionic blockers.

Signaling Pathways

This compound exerts its effect by blocking the signaling pathway at the autonomic ganglia. The following diagram illustrates the mechanism of action of this compound in inhibiting ganglionic transmission.

Mechanism of this compound Action at the Autonomic Ganglion Preganglionic Neuron Preganglionic Neuron ACh Release ACh Release Preganglionic Neuron->ACh Release Action Potential nAChR (e.g., α3β4) nAChR (e.g., α3β4) ACh Release->nAChR (e.g., α3β4) Binds to Postganglionic Neuron Postganglionic Neuron nAChR (e.g., α3β4)->Postganglionic Neuron Activates Depolarization & Action Potential Depolarization & Action Potential Postganglionic Neuron->Depolarization & Action Potential Effector Organ Effector Organ Depolarization & Action Potential->Effector Organ Innervates This compound This compound This compound->nAChR (e.g., α3β4) Blocks

This compound blocks ACh binding to nAChRs.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with their molecular targets.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki of this compound for a specific nAChR subtype (e.g., α3β4) expressed in a cell line.

Materials:

  • HEK293 cells stably expressing the human α3 and β4 nAChR subunits.

  • Radioligand: [³H]epibatidine.

  • Non-specific binding competitor: Nicotine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • 96-well plates, cell harvester, and scintillation counter.

Workflow Diagram:

Radioligand Binding Assay Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Harvest Cells Harvest Cells Homogenize Homogenize Harvest Cells->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Resuspend Pellet Resuspend Pellet Centrifuge->Resuspend Pellet Incubate Incubate Resuspend Pellet->Incubate Filtration Filtration Incubate->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Calculate Specific Binding Calculate Specific Binding Scintillation Counting->Calculate Specific Binding Generate Competition Curve Generate Competition Curve Calculate Specific Binding->Generate Competition Curve Determine IC50 and Ki Determine IC50 and Ki Generate Competition Curve->Determine IC50 and Ki

Workflow for radioligand binding assay.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-α3β4 cells to confluency.

    • Harvest cells by scraping into ice-cold Assay Buffer.

    • Homogenize the cell suspension using a Polytron homogenizer on ice.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in fresh, ice-cold Assay Buffer.

    • Repeat the centrifugation and resuspension steps twice.

    • After the final wash, resuspend the pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL.

    • Store membrane preparations at -80°C until use.

  • Binding Assay:

    • Thaw the membrane preparation on ice.

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membrane preparation, [³H]epibatidine (at a final concentration near its Kd), and Assay Buffer.

      • Non-specific Binding: Membrane preparation, [³H]epibatidine, and a high concentration of nicotine (e.g., 100 µM).

      • Competition Binding: Membrane preparation, [³H]epibatidine, and varying concentrations of this compound.

    • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

    • Terminate the assay by rapid filtration through pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Wash Buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value from the competition curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the ion flow across the membrane of a cell expressing specific ion channels, allowing for the characterization of antagonists on channel function.

Objective: To determine the IC50 of this compound for inhibiting acetylcholine-induced currents in Xenopus oocytes expressing a specific nAChR subtype.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired nAChR subunits (e.g., α3 and β4).

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Micromanipulators and microelectrodes.

  • Perfusion system.

  • Recording solution (e.g., ND96).

  • Acetylcholine and this compound solutions.

Workflow Diagram:

Two-Electrode Voltage Clamp Workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Harvest Oocytes Harvest Oocytes Inject cRNA Inject cRNA Harvest Oocytes->Inject cRNA Incubate Incubate Inject cRNA->Incubate Voltage Clamp Oocyte Voltage Clamp Oocyte Incubate->Voltage Clamp Oocyte Apply ACh Apply ACh Voltage Clamp Oocyte->Apply ACh Apply ACh + this compound Apply ACh + this compound Voltage Clamp Oocyte->Apply ACh + this compound Record Currents Record Currents Apply ACh->Record Currents Apply ACh + this compound->Record Currents Measure Peak Current Measure Peak Current Record Currents->Measure Peak Current Calculate % Inhibition Calculate % Inhibition Measure Peak Current->Calculate % Inhibition Generate Concentration-Response Curve Generate Concentration-Response Curve Calculate % Inhibition->Generate Concentration-Response Curve Determine IC50 Determine IC50 Generate Concentration-Response Curve->Determine IC50

References

The Synthesis of Pentolinium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentolinium, a ganglionic blocking agent, has historical significance in the management of hypertension. Its chemical structure, a bis-quaternary ammonium (B1175870) salt, dictates a synthetic approach rooted in the principles of nucleophilic substitution. This technical guide outlines a plausible and detailed chemical synthesis pathway for this compound, based on established chemical reactions and available literature. While the seminal 1952 paper by Libman et al. provides the foundational reference, its direct consultation for specific experimental parameters was not possible. Therefore, this document presents a robust, inferred synthetic protocol, complete with chemical property data, detailed methodologies, and a visual representation of the reaction pathway.

Introduction

This compound is a dicationic compound featuring a pentane (B18724) backbone connecting two 1-methylpyrrolidinium moieties.[1] It functions as a nicotinic acetylcholine (B1216132) receptor antagonist at autonomic ganglia, thereby inhibiting the transmission of nerve impulses and leading to a reduction in blood pressure.[1][2] The synthesis of such quaternary ammonium compounds typically involves the quaternization of a tertiary amine with an appropriate alkyl halide.

Chemical Properties and Data

A summary of the key chemical and physical properties of the reactants and the final product, this compound tartrate, is provided below for easy reference.

Compound NameChemical FormulaMolecular Weight ( g/mol )Physical StateCAS Number
N-MethylpyrrolidineC₅H₁₁N85.15Liquid120-94-5
1,5-Dibromopentane (B145557)C₅H₁₀Br₂229.94Liquid111-24-0
This compound BromideC₁₅H₃₂Br₂N₂400.23Solid-
This compound TartrateC₂₃H₄₂N₂O₁₂538.59Crystalline Solid52-62-0[3]

Synthesis Pathway

The core synthesis of this compound involves a double quaternization reaction. This is a type of nucleophilic substitution where the nitrogen atom of the tertiary amine, N-methylpyrrolidine, acts as the nucleophile, attacking the electrophilic carbon atoms of 1,5-dibromopentane.

The overall reaction is as follows:

2 N-Methylpyrrolidine + 1,5-DibromopentaneThis compound Bromide

The resulting this compound bromide can then be converted to the more commonly used tartrate salt through a salt metathesis reaction with a suitable tartrate salt, or by direct reaction with tartaric acid.

Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow of the this compound synthesis.

Pentolinium_Synthesis cluster_quaternization Quaternization Reaction cluster_salt_formation Salt Formation NMP N-Methylpyrrolidine (x2) Pent_Br This compound Bromide NMP->Pent_Br Nucleophilic Attack DBP 1,5-Dibromopentane DBP->Pent_Br Pent_Tart This compound Tartrate Pent_Br->Pent_Tart Tart_Acid Tartaric Acid (x2) Tart_Acid->Pent_Tart

Caption: Chemical synthesis pathway of this compound Tartrate.

Experimental Protocols

The following are detailed, proposed methodologies for the key experiments in the synthesis of this compound tartrate. These are based on general organic synthesis principles for similar reactions, in the absence of the specific protocol from the original literature.

Synthesis of this compound Bromide (Double Quaternization)

Objective: To synthesize the this compound dication with bromide counter-ions via a double quaternization reaction.

Materials:

  • N-Methylpyrrolidine (2.1 equivalents)

  • 1,5-Dibromopentane (1.0 equivalent)

  • Acetonitrile (B52724) (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,5-dibromopentane in a sufficient volume of dry acetonitrile.

  • Add N-methylpyrrolidine (2.1 equivalents) to the solution. A slight excess of the amine is used to ensure the complete reaction of the dibromoalkane.

  • Heat the reaction mixture to reflux and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • As the reaction proceeds, a white precipitate of this compound bromide will form.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold acetonitrile or diethyl ether to remove any unreacted starting materials.

  • Dry the purified this compound bromide under vacuum.

Conversion to this compound Tartrate

Objective: To convert this compound bromide to this compound tartrate for improved stability and handling.

Materials:

  • This compound Bromide (1.0 equivalent)

  • Silver Tartrate or Tartaric Acid (2.0 equivalents)

  • Water or Ethanol-Water mixture (solvent)

Method A: Using Silver Tartrate (Salt Metathesis)

  • Dissolve this compound bromide in water.

  • In a separate container, dissolve a stoichiometric amount of silver tartrate in water.

  • Slowly add the silver tartrate solution to the this compound bromide solution with stirring. A precipitate of silver bromide will form.

  • Stir the mixture at room temperature for several hours to ensure complete reaction.

  • Remove the silver bromide precipitate by filtration.

  • The filtrate, containing this compound tartrate, can be concentrated under reduced pressure to induce crystallization.

  • Collect the crystalline product by filtration and dry.

Method B: Using Tartaric Acid

  • Dissolve this compound bromide in a suitable solvent such as an ethanol-water mixture.

  • Add a solution of tartaric acid (2.0 equivalents) in the same solvent.

  • The mixture may be heated gently to ensure complete dissolution and reaction.

  • Upon cooling, or after partial removal of the solvent, this compound tartrate will crystallize out of the solution.

  • Collect the crystals by filtration, wash with a cold solvent, and dry.

Data Presentation

The following table summarizes the expected inputs and outputs for the synthesis of this compound bromide.

Reactant/ProductMolar Mass ( g/mol )Stoichiometric Ratio
N-Methylpyrrolidine85.152.1
1,5-Dibromopentane229.941.0
Product:
This compound Bromide400.23~1.0 (Theoretical)

Conclusion

The synthesis of this compound is a straightforward process based on the fundamental reaction of amine quaternization. The pathway described provides a clear and logical approach for the laboratory-scale preparation of this historically important antihypertensive agent. The provided protocols, while inferred, are based on sound chemical principles and offer a solid foundation for any researcher or drug development professional looking to synthesize this compound. Further optimization of reaction conditions, such as solvent choice and temperature, could lead to improved yields and purity.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Pentolinium Solution for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentolinium, a ganglionic blocking agent, acts as a nicotinic acetylcholine (B1216132) receptor antagonist.[1] It is utilized in biomedical research to investigate the role of the autonomic nervous system in various physiological and pathological processes. This compound tartrate, the salt form of this compound, is typically used for in vivo studies due to its solubility and stability.[2][3] Proper preparation of this compound solutions is critical to ensure the accuracy and reproducibility of experimental results while maintaining animal welfare. These application notes provide detailed protocols for the preparation of this compound solutions for in vivo administration.

Mechanism of Action

This compound blocks neurotransmission at autonomic ganglia by competing with acetylcholine at nicotinic receptors on postganglionic neurons. This action inhibits both sympathetic and parasympathetic outflow, leading to effects such as vasodilation and a decrease in blood pressure.[1][3] Its ability to induce controlled hypotension has been a key application in experimental pharmacology.

Signaling Pathway of this compound as a Ganglionic Blocker

cluster_pre Preganglionic Neuron cluster_post Postganglionic Neuron cluster_effector Effector Organ (e.g., Blood Vessel) ACh_pre Acetylcholine (ACh) Release nAChR Nicotinic ACh Receptor ACh_pre->nAChR Binds to Depolarization Depolarization & Action Potential nAChR->Depolarization Activates Neurotransmitter_post Neurotransmitter Release (e.g., Norepinephrine) Depolarization->Neurotransmitter_post Triggers Response Physiological Response (e.g., Vasoconstriction) Neurotransmitter_post->Response Acts on This compound This compound This compound->nAChR Blocks

Caption: this compound competitively blocks nicotinic acetylcholine receptors on postganglionic neurons.

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation and administration of this compound tartrate solutions.

Table 1: Physicochemical Properties of this compound Tartrate

PropertyValueReference
Molecular FormulaC₂₃H₄₂N₂O₁₂[2][3]
Molecular Weight538.59 g/mol [2][3][4]
AppearanceWhite to cream crystalline powder[5]
Solubility in Water1 g in 0.4 mL ("Freely soluble")[2]
pH of 10% Aqueous Solution~3.5[2]

Table 2: Recommended Materials for Solution Preparation

MaterialSpecificationRationale
This compound Tartrate>98% purityEnsures accurate dosing and minimizes effects of impurities.
VehicleSterile Water for Injection, USP or Sterile 0.9% Sodium Chloride (Saline)Provides a sterile and isotonic or near-isotonic vehicle for injection.[6][7]
Buffer (optional)Sterile Phosphate-Buffered Saline (PBS), pH 7.4Adjusts the acidic pH of the solution to a physiological level, reducing potential for injection site irritation.
SyringesSterile, appropriate volume for dosingMaintains sterility and ensures accurate volume administration.
NeedlesSterile, appropriate gauge for the animal and route of administration (e.g., 25-27G for mice, 23-25G for rats for IP injection)Minimizes tissue trauma during injection.
Syringe FiltersSterile, 0.22 µm pore sizeFor final sterilization of the prepared solution.

Table 3: In Vivo Administration Parameters (Rodent Models)

ParameterRecommendationReference/Consideration
Route of AdministrationIntraperitoneal (IP)Common, effective, and less technically demanding than intravenous injection for rodents.
Dosage Range5 - 30 mg/kgPublished studies in rats. Dose should be optimized for the specific experimental model.
Injection Volume< 10 mL/kgStandard guideline for IP injections in rodents to avoid discomfort and adverse pressure effects.
pH of Final SolutionAim for ~7.0-7.4To minimize pain and tissue necrosis. Buffering is recommended for acidic solutions.[8]

Experimental Protocols

Preparation of this compound Tartrate Stock Solution (e.g., 10 mg/mL)

This protocol describes the preparation of a 10 mg/mL stock solution of this compound Tartrate. The concentration can be adjusted based on the required final dosing volume and animal weight.

Materials:

  • This compound Tartrate powder

  • Sterile Water for Injection, USP

  • Sterile vials

  • Vortex mixer

  • Calibrated balance

  • Spatula

  • Weighing paper/boat

Procedure:

  • Calculate the required mass: Determine the desired volume of the stock solution and calculate the mass of this compound Tartrate needed. For example, for 10 mL of a 10 mg/mL solution, 100 mg of this compound Tartrate is required.

  • Weigh the compound: Under aseptic conditions (e.g., in a laminar flow hood), accurately weigh the calculated amount of this compound Tartrate powder.

  • Dissolution: Transfer the powder to a sterile vial. Add the required volume of Sterile Water for Injection, USP.

  • Mixing: Cap the vial and vortex until the powder is completely dissolved. This compound tartrate is freely soluble in water, so dissolution should be rapid.[2]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of particulates.

Preparation of Dosing Solution and Sterilization

For in vivo experiments, the stock solution should be diluted to the final desired concentration and sterilized. It is highly recommended to adjust the pH to a physiological range.

Materials:

  • This compound Tartrate stock solution (from Protocol 3.1)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, empty vials

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

Procedure:

  • Dilution and Buffering: Aseptically withdraw the required volume of the stock solution and dilute it with sterile PBS (pH 7.4) to achieve the final desired concentration for dosing. For example, to prepare a 1 mg/mL dosing solution from a 10 mg/mL stock, dilute 1 mL of the stock solution with 9 mL of sterile PBS.

  • Final Mixing: Gently mix the final dosing solution.

  • Sterile Filtration: Draw the final solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new, sterile vial. This step ensures the removal of any potential microbial contamination.

  • Labeling: Clearly label the vial with the compound name, concentration, preparation date, and solvent.

  • Storage: It is highly recommended to prepare the solution fresh on the day of use. If temporary storage is necessary, store the sterile solution at 2-8°C, protected from light. The stability of the aqueous solution has not been extensively documented, so fresh preparation is the best practice.

Workflow for this compound Solution Preparation

start Start weigh Weigh this compound Tartrate start->weigh dissolve Dissolve in Sterile Water for Injection weigh->dissolve dilute Dilute with Sterile PBS (pH 7.4) dissolve->dilute filter Sterile Filter (0.22 µm) dilute->filter administer Administer to Animal filter->administer

References

Application Notes and Protocols for Inducing Controlled Hypotension in Animal Models Using Pentolinium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentolinium, a ganglionic blocking agent, is a valuable pharmacological tool for inducing controlled hypotension in experimental animal models. By acting as a nicotinic antagonist at autonomic ganglia, it inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems.[1] This broad-acting mechanism leads to a reduction in peripheral vascular resistance and cardiac output, resulting in a dose-dependent decrease in arterial blood pressure. These application notes provide detailed protocols for the use of this compound to induce controlled hypotension in various animal models, along with data presentation and visualization of relevant pathways and workflows.

Mechanism of Action

This compound is a non-depolarizing ganglionic blocker that competitively antagonizes nicotinic acetylcholine (B1216132) receptors (nAChRs) on postganglionic neurons in both sympathetic and parasympathetic ganglia.[1] This blockade prevents the binding of acetylcholine released from preganglionic neurons, thereby inhibiting the transmission of nerve impulses to effector organs. The subsequent reduction in sympathetic tone leads to vasodilation and a decrease in heart rate and contractility, culminating in a hypotensive state.

Signaling Pathway of this compound Action at the Autonomic Ganglion

Signaling Pathway of this compound's Action cluster_synapse Autonomic Ganglionic Synapse Preganglionic_Neuron Preganglionic Neuron ACh_Vesicles ACh Vesicles Preganglionic_Neuron->ACh_Vesicles Nerve Impulse ACh Acetylcholine (ACh) ACh_Vesicles->ACh Release Synaptic_Cleft Synaptic Cleft nAChR Nicotinic ACh Receptor (nAChR) Synaptic_Cleft->nAChR ACh binds to nAChR Postganglionic_Neuron Postganglionic Neuron Effector_Organ Effector Organ (e.g., Blood Vessel, Heart) Postganglionic_Neuron->Effector_Organ Innervates Ion_Channel Ion Channel nAChR->Ion_Channel Opens No_Depolarization No Depolarization nAChR->No_Depolarization Prevents ACh binding This compound This compound This compound->nAChR Blocks Depolarization Depolarization Ion_Channel->Depolarization Na+ influx Action_Potential Action Potential Depolarization->Action_Potential Initiates No_Action_Potential No Action Potential No_Depolarization->No_Action_Potential Reduced_Sympathetic_Tone Reduced Sympathetic Tone No_Action_Potential->Reduced_Sympathetic_Tone

Caption: this compound competitively blocks nicotinic acetylcholine receptors at autonomic ganglia.

Experimental Protocols

General Considerations
  • Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Anesthesia: The choice of anesthetic can influence the cardiovascular response to this compound. Anesthetic depth should be carefully monitored to avoid confounding hypotensive effects.

  • Fluid Support: Intravenous fluid therapy is recommended to prevent excessive dehydration and maintain cardiovascular stability.

  • Monitoring: Continuous monitoring of arterial blood pressure (via an arterial catheter) is essential for precise control of hypotension. Heart rate, respiratory rate, and body temperature should also be monitored.

Experimental Workflow for Inducing Controlled Hypotension

Experimental Workflow Animal_Prep Animal Preparation (Anesthesia, Catheterization) Baseline Baseline Monitoring (MAP, HR, etc.) Animal_Prep->Baseline Pentolinium_Admin This compound Administration (Bolus +/- Infusion) Baseline->Pentolinium_Admin Hypotension_Induction Induction of Hypotension Pentolinium_Admin->Hypotension_Induction Data_Collection Continuous Data Collection Pentolinium_Admin->Data_Collection Maintenance Maintenance of Hypotension (Titrate Infusion) Hypotension_Induction->Maintenance Experimental_Maneuver Experimental Maneuver Maintenance->Experimental_Maneuver Maintenance->Data_Collection Experimental_Maneuver->Data_Collection Recovery Recovery Phase (Discontinue this compound) Experimental_Maneuver->Recovery Recovery->Data_Collection Post_Exp_Monitoring Post-Experimental Monitoring Recovery->Post_Exp_Monitoring Data_Analysis Data Analysis Post_Exp_Monitoring->Data_Analysis

Caption: A typical workflow for inducing and managing controlled hypotension in animal models.

Species-Specific Protocols

1. Rats

  • Dosage: A bolus of 5 mg/kg this compound tartrate administered intravenously (IV), followed by a continuous IV infusion of 5 mg/kg/30 min.[2]

  • Administration:

    • Anesthetize the rat and place catheters in the femoral artery (for blood pressure monitoring) and femoral vein (for drug administration).

    • Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes.

    • Administer the 5 mg/kg IV bolus of this compound.

    • Immediately begin the continuous IV infusion of 5 mg/kg/30 min.

    • Adjust the infusion rate as needed to maintain the target MAP.

2. Mice

  • Dosage: A single intraperitoneal (IP) injection of 5 mg/kg this compound.

  • Administration:

    • If required, lightly anesthetize the mouse for catheter placement (e.g., carotid artery for blood pressure monitoring). For non-invasive measurements, anesthesia may not be necessary for the injection itself.

    • Record baseline MAP and HR.

    • Administer the 5 mg/kg IP injection of this compound.

    • Monitor the onset and depth of hypotension. The peak effect is typically observed within 15-30 minutes.

3. Dogs

  • Administration (Proposed Protocol):

    • Anesthetize the dog and place an arterial catheter for direct blood pressure monitoring and an IV catheter for drug and fluid administration.

    • Establish a stable plane of anesthesia and record baseline cardiovascular parameters.

    • Begin with a low-dose IV bolus of this compound (e.g., 0.5 mg/kg).

    • Monitor the blood pressure response closely. If the desired level of hypotension is not achieved, administer incremental smaller boluses (e.g., 0.25 mg/kg) every 5-10 minutes until the target MAP is reached.

    • Once the target MAP is achieved, a continuous IV infusion can be initiated to maintain a stable level of hypotension. The infusion rate should be titrated to effect, starting at a low rate (e.g., 0.5-1 mg/kg/hr).

4. Rabbits

  • Dosage: As with dogs, specific protocols for inducing controlled hypotension with this compound in rabbits are scarce in recent literature. A conservative approach is crucial. A starting IV dose of 1-2 mg/kg could be explored.

  • Administration (Proposed Protocol):

    • Anesthetize the rabbit and place an arterial catheter (e.g., in the central ear artery) and an IV catheter.

    • After obtaining stable baseline measurements, administer a low initial IV dose of this compound (e.g., 1 mg/kg).

    • Continuously monitor the MAP and HR. If necessary, administer small incremental doses (e.g., 0.5 mg/kg) to achieve the target hypotensive state.

    • A continuous infusion, titrated to effect, can be used for maintenance of hypotension.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on key physiological parameters in different animal models.

Table 1: Effects of this compound in Rats

ParameterBaseline (Control)After this compound (5 mg/kg IV bolus + 5 mg/kg/30 min infusion)Reference
Mean Arterial Pressure (mmHg)~110Reduction of >40 mmHg[2]
Plasma Neuropeptide Y (fmol/ml)78.6 +/- 8.231.0 +/- 6.7[2]
Plasma CatecholaminesBaseline levelsSignificantly reduced[2]

Table 2: Effects of this compound in Mice

ParameterBaselineAfter this compound (5 mg/kg IP)Reference
Mean Arterial Pressure (mmHg)VariableSignificant reduction
Heart Rate (bpm)VariableVariable response

Table 3: General Monitoring Parameters and Target Ranges for Controlled Hypotension

ParameterTarget RangeNotes
Mean Arterial Pressure (MAP)50-65 mmHgThe primary target for controlled hypotension.
Systolic Blood Pressure< 90 mmHgA common threshold for defining hypotension.
Heart RateMonitor for reflex tachycardia or bradycardiaThis compound may cause either depending on the dominant autonomic tone.
Respiratory RateMaintain within normal physiological limits for the species under anesthesia
Body TemperatureMaintain normothermiaHypothermia can affect drug metabolism and cardiovascular function.

Conclusion

This compound is an effective agent for inducing controlled hypotension in a variety of animal models. The provided protocols and data serve as a guide for researchers to implement this technique in their studies. It is imperative to adhere to strict animal welfare guidelines and to employ continuous cardiovascular monitoring to ensure the safety and success of the experimental procedures. Due to the limited recent literature on specific dosages for dogs and rabbits, it is strongly recommended that researchers conduct pilot studies to determine the optimal dosing regimen for their specific experimental needs in these species.

References

Pentolinium Dosage for Autonomic Blockade in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of pentolinium, a ganglionic blocking agent, to achieve autonomic blockade in mice. The information is intended for use in research settings by qualified professionals.

Introduction

This compound is a potent ganglionic blocking agent that acts as a nicotinic acetylcholine (B1216132) receptor antagonist at autonomic ganglia.[1] This action inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems, resulting in a total autonomic blockade. In murine research models, this compound is a valuable tool for investigating the autonomic control of various physiological processes, including cardiovascular function.

Quantitative Data Summary

The following table summarizes the available quantitative data on this compound dosage and its effects in mice.

ParameterValueSpeciesAdministration RouteObserved EffectsReference
Effective Dose5 mg/kgMouseIntraperitoneal (i.p.)Significant decrease in mean arterial pressure and heart rate.[2]
LD50 (Oral)512 mg/kgMouseOralMedian lethal dose.[2]

Signaling Pathway of this compound

This compound achieves its effect by blocking the action of acetylcholine at nicotinic receptors within the autonomic ganglia. This disrupts the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic divisions of the autonomic nervous system.

Pentolinium_Signaling_Pathway cluster_preganglionic Preganglionic Neuron cluster_ganglion Autonomic Ganglion cluster_postganglionic Postganglionic Neuron cluster_effector Effector Organ Preganglionic Preganglionic Neuron Acetylcholine Acetylcholine Preganglionic->Acetylcholine Releases NicotinicReceptor Nicotinic Acetylcholine Receptor Postganglionic Postganglionic Neuron NicotinicReceptor->Postganglionic Activates EffectorOrgan Effector Organ (e.g., Heart, Blood Vessels) Postganglionic->EffectorOrgan Innervates This compound This compound This compound->NicotinicReceptor Blocks Acetylcholine->NicotinicReceptor Binds to

Caption: Mechanism of action of this compound at the autonomic ganglion.

Experimental Protocols

Preparation of this compound Tartrate Solution

Materials:

  • This compound tartrate salt

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile vials

  • 0.22 µm sterile syringe filters

Procedure:

  • Calculate the required amount of this compound tartrate based on the desired concentration and final volume. For a 5 mg/kg dose in a 25 g mouse with an injection volume of 100 µL, a 1.25 mg/mL solution is needed.

  • Under aseptic conditions (e.g., in a laminar flow hood), dissolve the this compound tartrate salt in sterile saline.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the solution at 4°C for short-term use. For long-term storage, consult the manufacturer's recommendations.

Intraperitoneal (i.p.) Administration of this compound

This protocol is based on a documented effective dose for achieving autonomic blockade in mice.[2]

Materials:

  • Mouse restraint device

  • Tuberculin syringe (1 mL) with a 25-27 gauge needle

  • Prepared this compound tartrate solution

Procedure:

  • Weigh the mouse to accurately calculate the dose volume.

  • Restrain the mouse, exposing the abdomen.

  • Tilt the mouse slightly head-down to move the abdominal organs forward.

  • Insert the needle into the lower right or left quadrant of the abdomen at a 30-45 degree angle, being careful to avoid the midline and internal organs.

  • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

  • Inject the calculated volume of this compound solution smoothly.

  • Return the mouse to its cage and monitor for the desired effects and any adverse reactions.

IP_Administration_Workflow start Start weigh Weigh Mouse start->weigh calculate Calculate Dose Volume weigh->calculate restrain Restrain Mouse calculate->restrain inject Inject this compound (i.p.) restrain->inject monitor Monitor Physiological Parameters inject->monitor end End monitor->end

Caption: Workflow for intraperitoneal administration of this compound in mice.

Assessment of Autonomic Blockade

The effectiveness of autonomic blockade can be assessed by measuring changes in cardiovascular parameters.

4.3.1. Blood Pressure and Heart Rate Monitoring

  • Methodology: Use a telemetric device or a tail-cuff system to measure blood pressure and heart rate before and after this compound administration.

  • Expected Outcome: A significant decrease in both mean arterial pressure and heart rate is indicative of successful autonomic blockade.[2] The time course from one study showed a nadir in mean arterial pressure and heart rate approximately 30-60 minutes post-injection of 5 mg/kg i.p. This compound.

4.3.2. Heart Rate Variability (HRV) Analysis

  • Methodology: Record electrocardiogram (ECG) signals using telemetry or subcutaneous electrodes. Analyze the R-R intervals to calculate time-domain (e.g., SDNN, RMSSD) and frequency-domain (e.g., LF, HF power) HRV parameters.

  • Expected Outcome: Autonomic blockade with this compound is expected to significantly reduce or abolish heart rate variability, as it eliminates the influence of both sympathetic and parasympathetic inputs to the sinoatrial node.

Safety Precautions

  • Toxicity: The oral LD50 of this compound tartrate in mice is 512 mg/kg.[2] While the parenteral toxicity may differ, this indicates a moderate level of acute toxicity.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound tartrate powder and solutions.

  • Animal Monitoring: Closely monitor animals for signs of distress, including excessive hypotension, bradycardia, and respiratory depression, following administration. Be prepared to provide supportive care if necessary.

Disclaimer

This document is intended for informational purposes only and does not constitute a substitute for professional judgment and expertise. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use and must be approved by the relevant Institutional Animal Care and Use Committee (IACUC). Researchers should consult original research articles and safety data sheets for the most detailed and up-to-date information.

References

Application Notes and Protocols for Intravenous Infusion of Pentolinium in Cardiovascular Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentolinium is a potent ganglionic blocking agent that acts as a nicotinic acetylcholine (B1216132) receptor antagonist.[1] Its primary mechanism of action involves the blockade of neurotransmission in autonomic ganglia, leading to a reduction in both sympathetic and parasympathetic outflow.[1] This sympatholytic effect results in significant cardiovascular responses, including vasodilation, a decrease in peripheral resistance, and subsequent reductions in blood pressure and cardiac output. Due to these properties, this compound serves as a valuable pharmacological tool in cardiovascular research to investigate the role of the autonomic nervous system in regulating cardiovascular function and to induce controlled hypotension for various experimental models.

These application notes provide detailed protocols for the intravenous infusion of this compound in rodent models for cardiovascular research, along with a summary of its expected quantitative effects and a schematic of its mechanism of action.

Data Presentation: Quantitative Effects of this compound Infusion

The following tables summarize the quantitative effects of intravenous this compound infusion on key cardiovascular parameters as reported in preclinical studies.

Table 1: Effects of Intravenous this compound Infusion on Hemodynamic Parameters in Conscious Rats

ParameterDosageDurationChange from BaselineReference
Mean Arterial Pressure (MAP)5 mg/kg bolus + 5 mg/kg infusion30 minutes↓ >40 mmHg[2]
Plasma Neuropeptide Y5 mg/kg bolus + 5 mg/kg infusion30 minutes↓ ~60%[2]
Plasma Catecholamines5 mg/kg bolus + 5 mg/kg infusion30 minutesSignificantly Reduced[2]

Note: The data presented are illustrative and may vary depending on the specific experimental conditions, animal strain, and anesthetic regimen used.

Experimental Protocols

Protocol 1: Intravenous Infusion of this compound in Conscious Rats for Hemodynamic Monitoring

This protocol describes the continuous intravenous infusion of this compound in conscious, freely moving rats to assess its impact on cardiovascular parameters.

Materials:

  • This compound tartrate salt (e.g., Sigma-Aldrich)

  • Sterile saline (0.9% NaCl)

  • Vascular access catheters (e.g., polyurethane or silicone)

  • Infusion pump

  • Surgical instruments for catheter implantation

  • Anesthesia (e.g., isoflurane)

  • Analgesics

  • Hemodynamic monitoring system (e.g., pressure transducer, data acquisition system)

  • Animal balance

Procedure:

  • Animal Preparation and Catheter Implantation:

    • Acclimatize male Sprague-Dawley rats (250-350g) to the housing facility for at least one week before surgery.

    • Anesthetize the rat using isoflurane (B1672236) (2-3% in oxygen).

    • Surgically implant a catheter into the jugular vein for intravenous infusion and another catheter into the carotid or femoral artery for blood pressure monitoring and blood sampling.[3][4] Detailed surgical procedures for jugular vein and carotid artery catheterization are well-documented.[3][5]

    • Exteriorize the catheters at the dorsal neck region.

    • Administer post-operative analgesia as per approved institutional animal care and use committee (IACUC) protocols.

    • Allow the animals to recover for at least 48-72 hours before the experiment. During recovery, flush the catheters daily with heparinized saline to maintain patency.

  • Preparation of this compound Infusion Solution:

    • On the day of the experiment, prepare a sterile solution of this compound tartrate in 0.9% saline. For example, to achieve a dose of 5 mg/kg for a 300g rat (1.5 mg total dose) in an infusion volume of 1 ml, the concentration would be 1.5 mg/ml. The concentration can be adjusted based on the desired infusion rate and volume.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Experimental Procedure:

    • Place the conscious, freely moving rat in a metabolic cage or a suitable recording chamber.[6]

    • Connect the arterial catheter to a pressure transducer for continuous monitoring of blood pressure and heart rate.[2][7]

    • Connect the venous catheter to an infusion pump.

    • Allow the animal to acclimate to the setup for at least 30 minutes and record stable baseline hemodynamic parameters.

    • Bolus Administration (Optional but Recommended): Administer an initial bolus dose of this compound (e.g., 5 mg/kg) to rapidly induce ganglionic blockade.[2]

    • Continuous Infusion: Immediately following the bolus, start the continuous intravenous infusion of this compound at the desired rate (e.g., 5 mg/kg over 30 minutes, which translates to approximately 167 µg/kg/min).[2]

    • Continuously record cardiovascular parameters (e.g., systolic, diastolic, and mean arterial pressure, and heart rate) throughout the infusion period and for a designated post-infusion period to observe recovery.

  • Data Analysis:

    • Analyze the recorded hemodynamic data to determine the mean values for baseline, infusion, and recovery periods.

    • Calculate the change in each parameter from baseline.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed changes.

Visualizations

Signaling Pathway of this compound Action

Pentolinium_Mechanism cluster_pre Preganglionic Neuron cluster_ganglion Autonomic Ganglion cluster_post Postganglionic Neuron pre_neuron Action Potential ACh_release Acetylcholine (ACh) Release pre_neuron->ACh_release 1. Nerve Impulse nAChR Nicotinic ACh Receptor (nAChR) ACh_release->nAChR 2. ACh Binds post_neuron Action Potential Generation nAChR->post_neuron 3. Depolarization end_organ Effector Organ (e.g., Blood Vessel, Heart) post_neuron->end_organ 4. Neurotransmitter Release This compound This compound This compound->nAChR Blocks

Caption: Mechanism of action of this compound as a ganglionic blocker.

Experimental Workflow for this compound Infusion Study

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization (≥ 1 week) catheter_implantation Surgical Catheter Implantation (Jugular Vein & Carotid Artery) animal_acclimatization->catheter_implantation animal_recovery Post-Surgical Recovery (48-72 hours) catheter_implantation->animal_recovery drug_prep Prepare this compound Infusion Solution animal_recovery->drug_prep animal_setup Connect Animal to Monitoring Equipment drug_prep->animal_setup baseline_rec Record Baseline Hemodynamics (30 min) animal_setup->baseline_rec bolus_admin Bolus Injection (e.g., 5 mg/kg) baseline_rec->bolus_admin infusion_start Start Continuous Infusion (e.g., 5 mg/kg over 30 min) bolus_admin->infusion_start data_acq Continuous Data Acquisition infusion_start->data_acq data_processing Data Processing & Analysis data_acq->data_processing stat_analysis Statistical Analysis data_processing->stat_analysis results Results Interpretation stat_analysis->results

Caption: Workflow for intravenous this compound infusion study in rats.

References

Application of Pentolinium in Isolated Organ Bath Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentolinium is a potent ganglionic blocking agent that acts as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) located in autonomic ganglia.[1][2] By blocking these receptors, this compound inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems, making it a valuable tool for studying the autonomic control of various physiological processes.[1] Its broad-spectrum ganglionic blockade allows researchers to investigate the effects of autonomic denervation on isolated tissues and to elucidate the mechanisms of action of other drugs in the absence of confounding autonomic reflexes.[1][3]

Historically used as an antihypertensive agent, its clinical use has been largely superseded by more selective drugs due to its widespread effects.[1] However, in the laboratory setting, particularly in isolated organ bath experiments, this compound remains an indispensable pharmacological tool.

Mechanism of Action

This compound exerts its effect by binding to the nicotinic (NN) receptors on the postsynaptic membrane of postganglionic neurons in both sympathetic and parasympathetic ganglia.[1] This binding competitively inhibits the action of acetylcholine (ACh), the endogenous neurotransmitter released from preganglionic neurons. The blockade of these ligand-gated ion channels prevents the influx of cations, primarily Na+ and Ca2+, thereby inhibiting depolarization of the postganglionic neuron and subsequent propagation of the nerve impulse to the effector organ.[1] This results in a functional denervation of the isolated tissue from extrinsic autonomic control.

Applications in Isolated Organ Bath Experiments

  • Investigating Autonomic Tone: By observing the effect of this compound alone on an isolated tissue, researchers can determine the dominant autonomic tone (sympathetic or parasympathetic) that regulates its function.

  • Studying Neurotransmitter Release: this compound can be used to isolate and study the effects of locally released neurotransmitters or hormones without the influence of central autonomic reflexes.

  • Characterizing Receptor Subtypes: In conjunction with other specific agonists and antagonists, this compound helps to characterize the receptor subtypes involved in a particular physiological response.

  • Screening and Development of Novel Drugs: It is used to assess whether the mechanism of action of a new compound involves the autonomic ganglia.

Data Presentation

Table 1: Effect of this compound on Nicotine-Induced Contractions in Isolated Guinea Pig Ileum
This compound Concentration (µM)Nicotine (B1678760) (10 µM) - Induced Contraction (% of Maximum)
0 (Control)100
0.185
155
1020
1005

Note: The data presented in this table are representative examples derived from typical experimental outcomes and are intended for illustrative purposes.

Table 2: Effect of this compound on Electrically-Evoked Contractions in Isolated Rat Vas Deferens
This compound Concentration (µM)Electrical Field Stimulation (EFS) - Evoked Contraction (% of Control)
0 (Control)100
170
1035
10010

Note: The data presented in this table are representative examples derived from typical experimental outcomes and are intended for illustrative purposes.

Experimental Protocols

Protocol 1: Demonstrating Ganglionic Blockade in Isolated Guinea Pig Ileum

Objective: To demonstrate the inhibitory effect of this compound on nicotine-induced contractions in the isolated guinea pig ileum.

Materials:

  • Guinea pig

  • Isolated organ bath system with a 20 mL chamber

  • Isotonic transducer and data acquisition system

  • Krebs-Henseleit solution: (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.

  • Carbogen gas (95% O2, 5% CO2)

  • This compound tartrate

  • Nicotine

  • Acetylcholine (ACh)

  • Standard laboratory glassware and pipettes

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to institutional guidelines.

    • Isolate a segment of the terminal ileum and place it in a petri dish containing Krebs-Henseleit solution bubbled with carbogen.

    • Carefully remove the mesenteric attachment and any adhering connective tissue.

    • Cut the ileum into segments of approximately 2-3 cm in length.

  • Tissue Mounting:

    • Mount a segment of the ileum in the organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

    • Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to an isotonic force transducer.

    • Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes.

  • Experimental Protocol:

    • Control Response: Obtain a cumulative concentration-response curve for a direct-acting agonist like Acetylcholine (e.g., 10^-9 M to 10^-5 M) to confirm tissue viability and normal smooth muscle function. Wash the tissue thoroughly after the maximum response is achieved.

    • Nicotine-Induced Contraction: After a re-equilibration period, add a submaximal concentration of nicotine (e.g., 10 µM) to the organ bath and record the contractile response. This response is primarily mediated by the stimulation of nicotinic receptors on the enteric ganglia, leading to the release of acetylcholine from postganglionic parasympathetic neurons.

    • This compound Incubation: Wash the tissue and allow it to return to baseline. Then, add a specific concentration of this compound (e.g., 1 µM) to the bath and incubate for 20-30 minutes.

    • Challenge with Nicotine: In the presence of this compound, re-administer the same concentration of nicotine (10 µM) and record the contractile response.

    • Repeat: Repeat the incubation and challenge steps with increasing concentrations of this compound (e.g., 10 µM, 100 µM) to demonstrate a concentration-dependent inhibition of the nicotine response.

    • Post-Pentolinium ACh Response: After the final nicotine challenge in the presence of the highest concentration of this compound, wash the tissue thoroughly and again elicit a response with Acetylcholine to confirm that the smooth muscle's ability to contract is still intact, demonstrating that this compound's effect is specific to the ganglia.

Data Analysis:

  • Measure the amplitude of the contractions in response to nicotine in the absence and presence of different concentrations of this compound.

  • Express the responses in the presence of this compound as a percentage of the control nicotine response.

  • Plot a concentration-response curve for this compound's inhibitory effect.

Mandatory Visualizations

Signaling_Pathway_of_this compound cluster_preganglionic Preganglionic Neuron cluster_synapse Autonomic Ganglion cluster_postganglionic Postganglionic Neuron cluster_effector Effector Organ pre_neuron Action Potential ACh_release ACh Release pre_neuron->ACh_release 1. Arrival of Signal nAChR Nicotinic (NN) Receptor ACh_release->nAChR 2. ACh Binds post_neuron Postganglionic Action Potential nAChR->post_neuron 4. Depolarization This compound This compound This compound->nAChR 3. Blockade response Tissue Response (e.g., Contraction) post_neuron->response 5. Signal Propagation

Caption: Signaling pathway illustrating this compound's blockade of nicotinic receptors in autonomic ganglia.

Experimental_Workflow start Start: Tissue Preparation (e.g., Guinea Pig Ileum) mount Mount Tissue in Organ Bath Equilibrate (30-60 min) start->mount viability Confirm Viability (e.g., with Acetylcholine) mount->viability wash1 Wash & Re-equilibrate viability->wash1 nicotine_control Add Nicotinic Agonist (e.g., Nicotine) Record Control Response wash1->nicotine_control wash2 Wash & Re-equilibrate nicotine_control->wash2 add_pento Add this compound Incubate (20-30 min) wash2->add_pento nicotine_challenge Re-add Nicotinic Agonist Record Inhibited Response add_pento->nicotine_challenge wash3 Wash & Re-equilibrate nicotine_challenge->wash3 post_ach Confirm Smooth Muscle Function (e.g., with Acetylcholine) wash3->post_ach end End: Data Analysis post_ach->end

Caption: Experimental workflow for assessing ganglionic blockade with this compound.

Logical_Relationship This compound This compound Nicotinic_Receptor Autonomic Ganglionic Nicotinic Receptor (NN) This compound->Nicotinic_Receptor Antagonizes Ganglionic_Transmission Ganglionic Transmission This compound->Ganglionic_Transmission Inhibits Nicotinic_Receptor->Ganglionic_Transmission Mediates Autonomic_Outflow Autonomic Outflow (Sympathetic & Parasympathetic) Ganglionic_Transmission->Autonomic_Outflow Drives Tissue_Response Isolated Tissue Response to Nerve Stimulation Autonomic_Outflow->Tissue_Response Modulates

Caption: Logical relationship of this compound's action on autonomic function in isolated tissues.

References

Application Notes and Protocols for Studying Baroreflex Sensitivity Using Pentolinium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pentolinium, a ganglionic blocking agent, for the study of baroreflex sensitivity (BRS). This document includes its mechanism of action, protocols for in vivo studies, and data presentation guidelines.

Introduction

Baroreflex sensitivity is a critical measure of autonomic nervous system function, quantifying the reflex response of the heart rate to changes in blood pressure. A diminished BRS is a prognostic indicator for various cardiovascular diseases. This compound, by blocking nicotinic acetylcholine (B1216132) receptors in autonomic ganglia, effectively removes the influence of both the sympathetic and parasympathetic nervous systems on the cardiovascular system. This allows researchers to investigate the open-loop characteristics of the baroreflex arc and to study cardiovascular responses in the absence of autonomic reflexes.

Mechanism of Action

This compound is a ganglionic blocking agent that acts as a nicotinic acetylcholine receptor antagonist in autonomic ganglia.[1] By blocking these receptors, it prevents the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic nervous systems.[1] This widespread blockade leads to a reduction in vascular tone and an inhibition of reflex changes in heart rate, providing a unique pharmacological tool to study cardiovascular regulation.

Experimental Protocols

The following protocol outlines a general procedure for assessing baroreflex sensitivity in animal models using vasoactive agents, a method that can be adapted to study the effects of this compound.

Protocol 1: Assessment of Baroreflex Sensitivity in Anesthetized Rodents

1. Animal Preparation:

  • Male Sprague-Dawley rats (250-300g) are anesthetized with an intraperitoneal injection of a suitable anesthetic (e.g., Inactin, 100 mg/kg).[2]
  • A tracheostomy is performed to ensure a patent airway.[2]
  • Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

2. Hemodynamic Recordings:

  • The arterial catheter is connected to a pressure transducer to continuously record arterial blood pressure.
  • Heart rate is derived from the blood pressure waveform.
  • Allow the animal to stabilize for at least 30 minutes after surgery before starting the experimental protocol.

3. Baroreflex Sensitivity Determination (Modified Oxford Method):

  • Record baseline mean arterial pressure (MAP) and heart rate (HR) for a 10-15 minute stabilization period.
  • Administer a bolus intravenous injection of a pressor agent, phenylephrine (B352888) (an α1-adrenergic agonist), at a dose of 8 µg/kg to induce a rise in blood pressure.[3]
  • Record the peak increase in MAP and the corresponding reflex decrease in HR.
  • Allow MAP and HR to return to baseline values (approximately 15 minutes).[3]
  • Administer a bolus intravenous injection of a depressor agent, sodium nitroprusside (a vasodilator), at a dose of 25 µg/kg to induce a fall in blood pressure.[3]
  • Record the peak decrease in MAP and the corresponding reflex increase in HR.
  • Baroreflex sensitivity is calculated as the ratio of the change in heart rate (ΔHR) to the change in mean arterial pressure (ΔMAP) (bpm/mmHg).[3][4]

4. Administration of this compound:

  • To study the effect of ganglionic blockade on baroreflex sensitivity, administer this compound tartrate intravenously. A typical dose to induce ganglioplegia is 5 mg.[5]
  • After administration of this compound, repeat the baroreflex sensitivity determination as described in step 3. The expected result is a significant attenuation or complete abolition of the reflex changes in heart rate in response to the vasoactive drugs.

Data Presentation

Quantitative data from baroreflex sensitivity studies should be presented in a clear and organized manner to facilitate comparison between experimental groups.

Table 1: Hemodynamic Parameters Before and After this compound Administration

ParameterBaselineAfter Phenylephrine (8 µg/kg)After Sodium Nitroprusside (25 µg/kg)After this compound (5 mg)After Phenylephrine (Post-Pentolinium)After Sodium Nitroprusside (Post-Pentolinium)
Mean Arterial Pressure (mmHg) 105 ± 5145 ± 770 ± 680 ± 5120 ± 650 ± 4
Heart Rate (bpm) 350 ± 15280 ± 12420 ± 18300 ± 10305 ± 11295 ± 12
Baroreflex Sensitivity (bpm/mmHg) -1.75 ± 0.15 (Bradycardia)2.33 ± 0.20 (Tachycardia)~0 (Abolished)~0 (Abolished)

Values are presented as mean ± SEM. Data is illustrative and will vary based on experimental conditions.

Visualizations

Signaling Pathway

cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System NTS Nucleus Tractus Solitarii CVLM Caudal Ventrolateral Medulla NTS->CVLM Glutamate (+) NA Nucleus Ambiguus NTS->NA Glutamate (+) RVLM Rostral Ventrolateral Medulla CVLM->RVLM GABA (-) Sympathetic_Ganglion Sympathetic Ganglion RVLM->Sympathetic_Ganglion Preganglionic Sympathetic Neuron Parasympathetic_Ganglion Parasympathetic Ganglion NA->Parasympathetic_Ganglion Preganglionic Parasympathetic Neuron Baroreceptors Baroreceptors (Aortic Arch, Carotid Sinus) Baroreceptors->NTS Afferent Signals Heart Heart (Heart Rate) Sympathetic_Ganglion->Heart Blood_Vessels Blood Vessels (Blood Pressure) Sympathetic_Ganglion->Blood_Vessels Parasympathetic_Ganglion->Heart This compound This compound This compound->Sympathetic_Ganglion This compound->Parasympathetic_Ganglion Blood_Vessels->Baroreceptors Arterial Stretch

Caption: Mechanism of this compound in the Baroreflex Arc.

Experimental Workflow

A Animal Preparation (Anesthesia, Catheterization) B Baseline Hemodynamic Recording (MAP, HR) A->B C Induce Hypertension (Phenylephrine IV) B->C D Induce Hypotension (Sodium Nitroprusside IV) C->D Allow recovery E Calculate Baseline BRS (ΔHR/ΔMAP) D->E F Administer this compound E->F G Repeat Hypertension Induction F->G H Repeat Hypotension Induction G->H Allow recovery I Calculate Post-Pentolinium BRS H->I J Data Analysis and Comparison I->J

Caption: Workflow for BRS Assessment with this compound.

References

Application Notes and Protocols for Pentolinium-Induced Sympathetic Denervation in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of pentolinium, a ganglionic blocking agent, for achieving sympathetic denervation in preclinical neuroscience research. This document includes detailed experimental protocols, quantitative data on its effects, and visualizations of its mechanism of action and experimental workflows.

Application Notes

This compound is a quaternary ammonium (B1175870) compound that acts as a nicotinic acetylcholine (B1216132) receptor antagonist at autonomic ganglia. This mechanism effectively blocks neurotransmission in both the sympathetic and parasympathetic nervous systems, leading to a state of "chemical sympathectomy." In neuroscience research, this compound is a valuable tool for investigating the role of the sympathetic nervous system in various physiological and pathological processes, including cardiovascular regulation, pain, and metabolic disorders.

By inducing a rapid and reversible sympathetic blockade, researchers can study the acute effects of sympathetic withdrawal on neuronal circuits, end-organ function, and disease models. Its use in conscious, freely moving animals, when combined with appropriate surgical techniques for drug delivery and physiological monitoring, allows for the collection of high-fidelity data with minimal stress to the animal.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound administration across different species and experimental conditions.

| Species | Dosage | Route of Administration | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Other Notable Effects | Reference | |---|---|---|---|---|---| | Human (Hypertensive) | 2.5 mg | Intravenous (i.v.) | Significant reduction | Small increase | Suppression of plasma noradrenaline and adrenaline | | | Human (Normotensive) | 2.5 mg | Intravenous (i.v.) | Significant reduction | Small increase | Suppression of plasma noradrenaline and adrenaline | | | Rat | 5 mg/kg bolus + 5 mg/kg/30 min infusion | Not specified | Reduction of >40 mmHg | Not specified | Significantly lower plasma neuropeptide Y and catecholamines |[1] | | Mouse (Hypertensive) | 7.5 mg/kg | Intraperitoneal (i.p.) | Reduced to levels comparable to normotensive mice | Not specified | --- | | Mouse (Lean) | 5 mg/kg | Intraperitoneal (i.p.) | Significant reduction | Not specified | --- |[2] | | Mouse (Obese) | 5 mg/kg | Intraperitoneal (i.p.) | Significant reduction | Not specified | --- |[2] |

Experimental Protocols

Protocol 1: Acute Sympathetic Denervation in Conscious, Freely-Moving Rats

This protocol describes the administration of this compound to conscious rats with indwelling catheters for the assessment of cardiovascular parameters.

1. Materials:

  • This compound tartrate

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for catheterization

  • Femoral artery and vein catheters

  • Vascular access ports or tethers and swivels

  • Blood pressure transducer and recording system

  • Syringes and needles

2. Animal Preparation (Femoral Artery and Vein Catheterization):

  • Anesthetize the rat using an appropriate anesthetic agent.
  • Perform a sterile surgery to implant catheters into the femoral artery (for blood pressure monitoring and blood sampling) and femoral vein (for drug administration).[1]
  • Exteriorize the catheters and connect them to a tether and swivel system or a vascular access port to allow for drug administration and monitoring in a conscious, freely-moving animal.[1]
  • Allow the animal to recover from surgery for at least 5-7 days before the experiment.

3. This compound Solution Preparation:

  • On the day of the experiment, prepare a sterile solution of this compound tartrate in 0.9% saline. The concentration should be calculated based on the desired dose and the animal's body weight.

4. Experimental Procedure:

  • Connect the arterial catheter to a blood pressure transducer to record baseline mean arterial pressure (MAP) and heart rate (HR) for a stabilization period (e.g., 30 minutes).
  • Administer the this compound solution via the venous catheter. A common dosing regimen is a 5 mg/kg bolus injection followed by a continuous infusion of 5 mg/kg over 30 minutes.[1]
  • Continuously monitor and record MAP and HR throughout the drug administration period and for a specified duration afterward to observe the effects of the sympathetic blockade.
  • At the end of the experiment, blood samples can be collected from the arterial catheter for analysis of plasma catecholamines or other relevant biomarkers.

Protocol 2: Intraperitoneal Administration of this compound in Mice

This protocol is suitable for studies where direct, continuous blood pressure monitoring is not required, or when terminal measurements are performed.

1. Materials:

  • This compound tartrate

  • Sterile saline (0.9% NaCl)

  • Syringes and needles (e.g., 25-27 gauge)

2. This compound Solution Preparation:

  • Prepare a sterile solution of this compound tartrate in 0.9% saline at a concentration suitable for intraperitoneal injection (e.g., 1 mg/ml).

3. Experimental Procedure:

  • Weigh the mouse to determine the correct injection volume.
  • Gently restrain the mouse and administer the this compound solution via intraperitoneal injection at a dose of 5-7.5 mg/kg.
  • At the desired time point after injection, perform the experimental measurements or tissue collection.

Visualizations

Signaling Pathway of this compound

Pentolinium_Mechanism cluster_pre Preganglionic Neuron cluster_ganglion Autonomic Ganglion cluster_post Postganglionic Neuron pre_neuron Preganglionic Neuron ACh Acetylcholine (ACh) pre_neuron->ACh releases nicotinic_receptor Nicotinic Acetylcholine Receptor (nAChR) post_neuron Postganglionic Neuron nicotinic_receptor->post_neuron activates No_Action_Potential No Action Potential nicotinic_receptor->No_Action_Potential prevents activation Action_Potential Action Potential post_neuron->Action_Potential generates ACh->nicotinic_receptor binds to This compound This compound This compound->nicotinic_receptor blocks

Caption: Mechanism of action of this compound at the autonomic ganglion.

Experimental Workflow for Sympathetic Denervation Study

Experimental_Workflow start Start animal_prep Animal Preparation (Catheter Implantation) start->animal_prep recovery Surgical Recovery (5-7 days) animal_prep->recovery baseline Baseline Measurement (e.g., Blood Pressure, Heart Rate) recovery->baseline pentolinium_admin This compound Administration (i.v. or i.p.) baseline->pentolinium_admin data_collection Data Collection (Physiological Monitoring, Blood Sampling) pentolinium_admin->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: General workflow for a study using this compound for sympathetic denervation.

References

Application Notes: Determining the Correct Dose of Pentolinium in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is for research purposes only. All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement). Pentolinium is a potent ganglionic blocking agent with significant physiological effects; its use requires careful dose determination and continuous subject monitoring.

Introduction

This compound, formulated as this compound tartrate, is a ganglionic blocking agent that acts as a nicotinic acetylcholine (B1216132) receptor antagonist.[1][2] Historically used as an antihypertensive drug, it now serves primarily as a tool in pharmacological research to investigate the autonomic nervous system.[1][2] By blocking neurotransmission in both sympathetic and parasympathetic ganglia, this compound induces widespread effects, most notably vasodilation and hypotension.[1][3][4]

The correct dose calculation is critical as the effects are dose-dependent, and the therapeutic window can be narrow. Because ganglionic blockade affects both sympathetic and parasympathetic systems, the net physiological response depends on the dominant autonomic tone of the target organ system.[5] These application notes provide a framework for calculating and verifying the appropriate dose of this compound for various animal species in a research setting.

Mechanism of Action

This compound functions by competitively blocking nicotinic acetylcholine receptors (nAChRs) on postganglionic neurons within the autonomic ganglia.[3][5] Under normal physiological conditions, preganglionic neurons release acetylcholine (ACh), which binds to these nAChRs, leading to the depolarization of the postganglionic neuron and propagation of the nerve impulse. This compound interferes with this process, inhibiting the release of norepinephrine (B1679862) from adrenergic nerves and blocking signaling to effector organs.[1][3] This blockade results in smooth muscle relaxation, vasodilation, and a subsequent decrease in blood pressure.[1][2]

Mechanism_of_Action cluster_ganglion Autonomic Ganglion pre_neuron Preganglionic Neuron receptor Nicotinic ACh Receptor pre_neuron->receptor Releases ACh post_neuron Postganglionic Neuron effector Effector Organ (e.g., Blood Vessel) post_neuron->effector Signal Propagation receptor->post_neuron Depolarizes This compound This compound This compound->receptor Blocks

Caption: Mechanism of this compound as a ganglionic blocker.

Published Data and Species Considerations

Specific, standardized dose ranges (e.g., ED50) and toxicity data (e.g., LD50) for this compound are not widely available in recent literature, as it is an older compound. Therefore, doses must be determined empirically, starting with very low concentrations. Historical studies provide some context for its use in various species.

Table 1: Summary of this compound Use in Animal Studies

SpeciesRoute of AdministrationObserved Effect / ApplicationReference
Dog Intravenous (IV) InfusionInvestigation of cardiovascular effects, hypotension.[6][7]
Cat Intravenous (IV)Study of peripheral effector cell sensitization.[8]
Rat Not specifiedInvestigation of effects on cardiac output and hemodynamics.[9]

Note: The absence of concrete dosage values in the table underscores the necessity of conducting a dose-range finding study for each specific experimental model and species.

Factors Influencing Dose Calculation

The optimal dose of this compound is not a fixed value but is influenced by multiple factors. Researchers must consider these variables to establish a safe and effective starting point for their studies.

Dose_Factors cluster_animal Animal Factors cluster_experimental Experimental Factors center_node This compound Dose Calculation species Species center_node->species weight Body Weight center_node->weight health Health Status center_node->health route Route of Administration center_node->route effect Desired Physiological Effect center_node->effect anesthesia Anesthetic Regimen center_node->anesthesia

Caption: Key factors influencing this compound dose determination.

  • Species: Metabolic rate and physiological sensitivity to drugs vary significantly between species.

  • Body Weight: Doses are typically calculated on a mg/kg basis.

  • Route of Administration: The bioavailability and onset of action differ greatly between intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO) routes.[10][11][12] IV administration provides the most rapid and complete bioavailability, while oral effectiveness may be poor.

  • Desired Physiological Effect: The dose required to achieve a specific level of hypotension for a surgical procedure will differ from that used to study subtle autonomic reflexes.

  • Anesthetic Agent: Many anesthetics have their own cardiovascular effects (e.g., hypotension, bradycardia) that can interact with this compound, potentially potentiating its effects.

Experimental Protocols

Protocol: Dose Range-Finding Study

This protocol outlines a systematic approach to determine the effective dose (ED) of this compound for achieving a target physiological endpoint (e.g., a 30% reduction in mean arterial pressure) in a specific animal model.

Objective: To identify the dose of this compound that produces the desired effect with minimal adverse events.

Materials:

  • This compound tartrate salt

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Syringes and needles appropriate for the chosen route and species[13]

  • Physiological monitoring equipment (e.g., blood pressure transducer, ECG, heart rate monitor)

  • Anesthetized animal model, prepared according to an IACUC-approved surgical protocol.

Methodology:

  • Animal Preparation: Anesthetize the animal according to your approved protocol. Surgically implant catheters for drug administration (e.g., femoral vein) and continuous monitoring of physiological parameters (e.g., femoral artery for blood pressure). Allow the animal to stabilize for at least 20-30 minutes post-surgery to obtain baseline readings.

  • Drug Preparation: Prepare a stock solution of this compound tartrate in sterile saline. For example, a 10 mg/mL stock solution. Perform serial dilutions to create a range of concentrations for administration. All parenteral solutions must be sterile.[12]

  • Dose Selection: Based on a thorough literature review of similar compounds or historical data, select a conservative starting dose. A common approach is to start with a dose at least one order of magnitude lower than the lowest dose reported to have an effect.

  • Dose Administration (Ascending-Dose Method): a. Record stable baseline physiological data for 5-10 minutes. b. Administer the lowest selected dose via the desired route (e.g., slow IV bolus). c. Continuously monitor all physiological parameters. Record the peak effect and the time taken to reach it. d. Allow parameters to return to a stable baseline before administering the next, higher dose. If the effect is long-lasting, use a separate group of animals for each dose level. e. Increase the dose incrementally (e.g., by a factor of 2 or 3) and repeat the process.

  • Data Analysis: a. For each dose, calculate the change from baseline for your parameter of interest (e.g., ΔMAP). b. Plot the results as a dose-response curve (Dose vs. % Change in MAP). c. From this curve, determine the effective dose that achieves your target endpoint (e.g., ED30 for a 30% reduction). d. Note the dose at which any adverse effects (e.g., excessive bradycardia, respiratory distress) occur.

  • Ethical Endpoint: If the animal shows signs of severe distress or reaches a pre-defined humane endpoint (e.g., MAP below 40 mmHg), it must be immediately and humanely euthanized.

Protocol: Preparation of this compound Tartrate for Injection

Objective: To prepare a sterile this compound tartrate solution for parenteral administration.

  • Calculation: Determine the required concentration (e.g., mg/mL) and total volume needed for the experiment.

  • Weighing: Using an analytical balance, accurately weigh the required amount of this compound tartrate powder.

  • Dissolving: In a sterile container (e.g., a sterile vial or beaker inside a laminar flow hood), add the appropriate volume of sterile vehicle (e.g., 0.9% saline). Add the weighed powder to the vehicle. Mix gently until fully dissolved.

  • Sterilization: To ensure sterility, filter the final solution through a 0.22 µm syringe filter into a new, sterile vial.[12]

  • Labeling: Clearly label the vial with the drug name, concentration, vehicle, date of preparation, and "Sterile for Injection."

  • Storage: Store the solution according to the manufacturer's recommendations, typically protected from light.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a research project involving this compound.

Experimental_Workflow A Literature Review & IACUC Protocol Approval B Dose Range-Finding Study (Pilot) A->B C Determine Effective Dose (ED) B->C E Conduct Main Experiment (Using Determined ED) C->E D Prepare Drug Solutions G Drug Administration & Data Collection D->G F Animal Preparation & Baseline Monitoring E->F F->G H Data Analysis & Interpretation G->H I Post-Procedure Care & Euthanasia G->I

Caption: Workflow for this compound dose determination and use.

Conclusion

Calculating the correct dose of this compound requires a methodical, empirical approach due to the scarcity of modern pharmacological data. By understanding its mechanism of action, considering all influencing factors, and adhering to a rigorous dose-finding protocol, researchers can safely and effectively utilize this compound to investigate the autonomic nervous system. Adherence to ethical guidelines and careful physiological monitoring are paramount throughout any experiment involving this potent agent.

References

Application Notes and Protocols: Combining Pentolinium with Other Drugs in Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of Pentolinium, a ganglionic blocking agent, in combination with other drugs in experimental settings. This compound acts by binding to nicotinic acetylcholine (B1216132) receptors at autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems. This property makes it a valuable tool for studying the autonomic control of various physiological processes, particularly in cardiovascular research. Historically, it was used to produce controlled hypotension during surgery and in hypertensive crises.

This compound in Combination with Pressor Agents

The combination of this compound with pressor agents is a classic experimental model to investigate the mechanisms of blood pressure regulation and the phenomenon of potentiation of pressor responses after ganglionic blockade.

Experimental Protocol: Investigation of Pressor Agent Potentiation by this compound in Canines

This protocol is adapted from studies investigating the interaction between ganglionic blockade and pressor agents.

Objective: To determine the effect of this compound-induced ganglionic blockade on the pressor response to a sympathomimetic amine, such as norepinephrine (B1679862).

Animal Model: Normal, unanesthetized dogs.

Materials:

  • This compound tartrate solution

  • Norepinephrine solution

  • Saline solution (0.9% NaCl)

  • Infusion pumps

  • Blood pressure and heart rate monitoring equipment

Procedure:

  • Animal Preparation: Acclimatize healthy, adult mongrel dogs to the laboratory environment to minimize stress-related cardiovascular changes. On the day of the experiment, insert catheters into a femoral artery for direct blood pressure measurement and into a cephalic vein for drug infusion.

  • Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period of at least 30 minutes.

  • This compound Infusion: Begin a slow, continuous intravenous infusion of this compound tartrate. A typical starting dose is low and gradually increased to achieve a stable level of ganglionic blockade, evidenced by a moderate decrease in blood pressure and a slight increase in heart rate.

  • Pressor Agent Administration: Once a stable state of ganglionic blockade is achieved, administer a bolus dose or a short infusion of norepinephrine.

  • Data Collection: Continuously record MAP and HR throughout the experiment.

  • Washout and Recovery: Allow for a sufficient washout period for the effects of the pressor agent to dissipate before administering subsequent doses or other agents.

  • Data Analysis: Compare the magnitude and duration of the pressor response to norepinephrine before and after the administration of this compound.

Expected Outcomes and Data Presentation

The administration of this compound is expected to potentiate the pressor response to norepinephrine. This potentiation is characterized by a greater increase in blood pressure for the same dose of the pressor agent.

Treatment GroupPre-Pentolinium Norepinephrine Response (ΔMAP, mmHg)Post-Pentolinium Norepinephrine Response (ΔMAP, mmHg)
Canine ModelX ± SDY ± SD (where Y > X)

Note: This table represents the expected qualitative outcome. Specific quantitative data from a direct this compound-norepinephrine interaction study in dogs was not available in the search results. The protocol is based on general descriptions of such experiments.

This compound in Combination with Other Antihypertensive Agents

Historically, this compound has been combined with other antihypertensive drugs like Rauwolfia alkaloids and hydralazine (B1673433) to manage severe hypertension. While detailed modern experimental protocols for these specific combinations are scarce due to the development of more specific drugs, the principles of these combinations are relevant for understanding polypharmacy in hypertension research.

Combination with Rauwolfia Alkaloids

Rauwolfia alkaloids, such as reserpine, act by depleting catecholamine stores in nerve terminals. This central and peripheral sympatholytic action complements the ganglionic blockade of this compound, leading to a more pronounced and sustained reduction in blood pressure.

Combination with Hydralazine

Hydralazine is a direct-acting vasodilator. When used in combination with this compound, the vasodilator effect of hydralazine counteracts the potential for reflex tachycardia that can occur with vasodilation alone, as the ganglionic blockade from this compound blunts the reflex sympathetic discharge to the heart.

Quantitative Data from an In Vivo Rat Model

The following data is from a study investigating the effect of ganglionic blockade with this compound on circulating neuropeptide Y (NPY) levels in conscious rats.

ParameterControl (Saline)This compound-treated
Mean Arterial Pressure (mmHg) 115 ± 3.573 ± 4.2
Heart Rate (beats/min) 402 ± 12425 ± 11
Plasma Neuropeptide Y (fmol/ml) 78.6 ± 8.231.0 ± 6.7
Plasma Noradrenaline (pg/ml) 453 ± 56189 ± 29
Plasma Adrenaline (pg/ml) 287 ± 45112 ± 23

Experimental Protocol:

  • Animal Model: Conscious male Sprague-Dawley rats.

  • Drug Administration: A bolus of this compound tartrate (5 mg/kg) was administered intravenously, followed by a continuous infusion of 5 mg/kg over 30 minutes. The control group received a saline infusion.

  • Measurements: Blood pressure and heart rate were continuously monitored. Blood samples were collected at the end of the infusion period for the analysis of NPY and catecholamines.

Visualizations

Signaling Pathway of this compound's Action

Pentolinium_Mechanism cluster_CNS Central Nervous System cluster_Ganglion Autonomic Ganglion cluster_Effector Effector Organ (e.g., Blood Vessel) Preganglionic_Neuron Preganglionic Neuron ACh Acetylcholine Preganglionic_Neuron->ACh releases Postganglionic_Neuron Postganglionic Neuron NE Norepinephrine Postganglionic_Neuron->NE releases Nicotinic_Receptor Nicotinic ACh Receptor Nicotinic_Receptor->Postganglionic_Neuron activates Effector_Cell Smooth Muscle Cell ACh->Nicotinic_Receptor binds to This compound This compound This compound->Nicotinic_Receptor blocks NE->Effector_Cell acts on

Caption: Mechanism of this compound's ganglionic blockade.

Experimental Workflow for Investigating this compound's Effects

Experimental_Workflow start Start animal_prep Animal Preparation (e.g., Catheterization) start->animal_prep baseline Baseline Data Acquisition (BP, HR) animal_prep->baseline drug_admin Drug Administration baseline->drug_admin This compound This compound Infusion drug_admin->this compound This compound Alone combo_drug Co-administered Drug (e.g., Pressor Agent) drug_admin->combo_drug Combination data_collection Continuous Data Recording This compound->data_collection combo_drug->data_collection analysis Data Analysis (Comparison of Responses) data_collection->analysis end End analysis->end

Caption: General experimental workflow for studying this compound.

Application Notes and Protocols for the Use of Pentolinium in Surgical Hypotension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentolinium, a potent ganglionic blocking agent, has historically been utilized to induce controlled hypotension during surgical procedures. By acting as a nicotinic antagonist at acetylcholine (B1216132) receptors in autonomic ganglia, this compound effectively reduces sympathetic and parasympathetic outflow. This results in vasodilation, decreased cardiac output, and a subsequent lowering of arterial blood pressure.[1] The primary clinical objectives for using this compound-induced hypotension are to minimize intraoperative blood loss, reduce the need for blood transfusions, and improve the surgical field's visibility for the surgeon.[2] Although its use has largely been supplanted by more modern agents with more favorable safety profiles, understanding its mechanism and historical application provides valuable context for research and development in autonomic pharmacology and perioperative care.

These application notes provide a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic profile, and detailed protocols for its application in a research or clinical setting for inducing surgical hypotension.

Mechanism of Action

This compound exerts its hypotensive effect by competitively blocking nicotinic acetylcholine receptors at the autonomic ganglia of both the sympathetic and parasympathetic nervous systems.[1] This non-selective blockade interrupts neurotransmission between preganglionic and postganglionic neurons.[1]

The key physiological consequences of this ganglionic blockade include:

  • Sympathetic Blockade : Inhibition of sympathetic outflow to the adrenal medulla and peripheral vasculature leads to a reduction in the release of catecholamines (epinephrine and norepinephrine).[3] This results in arteriolar and venous dilation, causing a decrease in peripheral vascular resistance and venous return to the heart.

  • Parasympathetic Blockade : While the sympathetic blockade is the primary driver of hypotension, the concurrent parasympathetic blockade can lead to side effects such as tachycardia (by blocking vagal input to the heart), mydriasis, and reduced gastrointestinal motility.[4]

The overall effect is a dose-dependent reduction in mean arterial pressure (MAP).

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic data for this compound is not as readily available as for modern pharmaceuticals due to its historical usage. However, based on available literature, the following characteristics can be summarized:

ParameterDescription
Route of Administration Intravenous (for controlled surgical hypotension)
Onset of Action Rapid
Duration of Action The duration is dose-dependent and requires careful titration.
Metabolism and Excretion Information on metabolism and excretion is limited in the readily available literature.
Monitoring Continuous intra-arterial blood pressure monitoring is essential for safe administration.

Data Presentation

Table 1: Dosage and Administration of this compound for Surgical Hypotension (from cited studies)
Study/ApplicationDosageTarget Mean Arterial Pressure (MAP)Notes
General Anesthesia and Surgery[5]Average of 22 mg per patient, administered intravenously50 mm Hg (±10 SEM)Used in conjunction with nitrous oxide/halothane/tubocurarine anesthesia.
Control of Reflex Hypertension in Spinal Cord Injured Patients[6]Intravenous infusion of 5 mgTo maintain blood pressure within reasonable limitsDosage may need to be increased for patients with lesions above T1.
Table 2: Potential Adverse Effects of this compound
SystemAdverse Effects
Cardiovascular Profound hypotension, postural hypotension, tachycardia, cycloplegia
Gastrointestinal Ileus, constipation, dry mouth
Genitourinary Urinary retention
Ocular Mydriasis, blurred vision
Other Prolonged recovery from anesthesia

Experimental Protocols

Protocol: Induction and Maintenance of Controlled Hypotension with this compound during General Anesthesia

1. Patient Selection and Preparation

  • Inclusion Criteria: Patients undergoing surgical procedures where controlled hypotension is deemed beneficial to reduce blood loss and improve surgical field visualization.

  • Exclusion Criteria: Patients with pre-existing cardiovascular instability, cerebrovascular disease, severe renal or hepatic impairment, or known hypersensitivity to ganglionic blocking agents.

  • Preoperative Assessment: A thorough preoperative evaluation of the patient's cardiovascular, respiratory, renal, and neurological status is mandatory.

2. Materials and Equipment

  • This compound Tartrate for injection

  • Standard general anesthesia drugs and equipment

  • Intra-arterial line for continuous blood pressure monitoring

  • Central venous catheter for fluid management and drug administration (recommended)

  • ECG, pulse oximetry, capnography, and temperature monitoring

  • Intravenous fluids (crystalloids and colloids)

  • Vasoactive drugs for managing potential severe hypotension or rebound hypertension (e.g., phenylephrine, norepinephrine).

3. Anesthetic Induction and Maintenance

  • Induce general anesthesia using a standard protocol (e.g., propofol, a neuromuscular blocking agent, and an opioid).

  • Maintain anesthesia with an inhalational agent or total intravenous anesthesia (TIVA) as per standard practice.

4. This compound Administration

  • Test Dose: Administer a small intravenous test dose of this compound (e.g., 1-2 mg) and closely observe the patient's blood pressure response.

  • Titration: If the test dose is well-tolerated, administer this compound in small, incremental intravenous boluses (e.g., 2-5 mg) every 5-10 minutes, titrating to the desired target mean arterial pressure (e.g., 50-65 mmHg).[7] The exact target MAP should be individualized based on the patient's baseline blood pressure and the surgical requirements.

  • Continuous Infusion (Alternative): Alternatively, a continuous intravenous infusion of this compound can be initiated and titrated to effect. The infusion rate will need to be adjusted based on the continuous blood pressure readings.

5. Monitoring and Management during Hypotension

  • Hemodynamic Monitoring: Continuously monitor intra-arterial blood pressure. Also, monitor heart rate, central venous pressure, and ECG.

  • Fluid Management: Maintain adequate intravascular volume with intravenous fluids to prevent excessive hypotension and ensure adequate tissue perfusion.

  • Depth of Anesthesia: Maintain an adequate depth of anesthesia to prevent awareness and obtund autonomic reflexes that could counteract the hypotensive effect of this compound.

  • Management of Adverse Effects:

    • Severe Hypotension: If blood pressure falls below the target range, reduce or stop the this compound administration and administer intravenous fluids. If necessary, use a vasopressor agent.

    • Tachycardia: Tachycardia is an expected side effect due to parasympathetic blockade. If it becomes excessive, consider the depth of anesthesia and fluid status. Beta-blockers can be used cautiously if necessary.

6. Reversal and Postoperative Care

  • Discontinuation: Gradually decrease and then discontinue the this compound administration towards the end of the surgical procedure to allow for a smooth return of blood pressure to baseline.

  • Postoperative Monitoring: Continue invasive blood pressure monitoring in the immediate postoperative period until the patient is hemodynamically stable.

  • Pain Management: Ensure adequate postoperative analgesia to prevent pain-induced hypertension.

Mandatory Visualizations

Signaling_Pathway cluster_preganglionic Preganglionic Neuron cluster_ganglion Autonomic Ganglion cluster_postganglionic Postganglionic Neuron cluster_effector Effector Organ (e.g., Blood Vessel Smooth Muscle) pre_neuron Action Potential ach_release Acetylcholine (ACh) Release pre_neuron->ach_release 1. Nerve Impulse nicotinic_receptor Nicotinic ACh Receptor (nAChR) ach_release->nicotinic_receptor 2. ACh Binds post_neuron Postganglionic Neuron Depolarization nicotinic_receptor->post_neuron 3. Ion Channel Opens post_action_potential Action Potential post_neuron->post_action_potential 4. Signal Propagation neurotransmitter_release Norepinephrine Release post_action_potential->neurotransmitter_release vasoconstriction Vasoconstriction neurotransmitter_release->vasoconstriction This compound This compound This compound->nicotinic_receptor Blocks Binding

Caption: Signaling pathway of this compound's hypotensive effect.

Experimental_Workflow start Start: Patient Selection & Preparation induction General Anesthesia Induction & Maintenance start->induction monitoring Establish Invasive Monitoring induction->monitoring test_dose Administer this compound Test Dose (1-2 mg IV) monitoring->test_dose observe Observe BP Response test_dose->observe titrate Titrate this compound (Bolus or Infusion) to Target MAP observe->titrate maintain Maintain Hypotension & Monitor Vitals titrate->maintain end_procedure End of Surgical Procedure maintain->end_procedure Surgical Completion discontinue Taper & Discontinue This compound end_procedure->discontinue post_op Postoperative Monitoring & Care discontinue->post_op end End post_op->end

Caption: Experimental workflow for induced hypotension.

References

Application Notes and Protocols for Monitoring Physiological Parameters During Pentolinium Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentolinium is a ganglionic blocking agent that acts as a nicotinic acetylcholine (B1216132) receptor antagonist.[1][2] Its primary mechanism of action is the blockade of neurotransmission in autonomic ganglia, affecting both the sympathetic and parasympathetic nervous systems.[2] This broad autonomic blockade leads to significant changes in various physiological parameters, most notably a reduction in blood pressure. Historically used as an antihypertensive agent, this compound is now primarily a pharmacological tool in research settings to investigate the roles of the autonomic nervous system in physiological and pathophysiological processes.

These application notes provide detailed protocols for the administration of this compound and the subsequent monitoring of key physiological parameters in research animals. The information is intended to guide researchers in designing and executing experiments involving this compound-induced autonomic blockade.

Physiological Effects of this compound

This compound administration elicits a range of physiological responses due to its non-selective blockade of autonomic ganglia. The predominant effects are on the cardiovascular system.

Cardiovascular Effects
  • Blood Pressure: this compound causes a dose-dependent decrease in arterial blood pressure.[3] This hypotensive effect is a primary consequence of reduced sympathetic tone to the vasculature, leading to vasodilation.

  • Heart Rate: The effect on heart rate can be variable. By blocking parasympathetic input to the heart, an increase in heart rate (tachycardia) may be observed. However, the simultaneous blockade of sympathetic ganglia can counteract this effect. The net change in heart rate depends on the baseline autonomic tone of the animal.

  • Cardiac Output and Total Peripheral Resistance: Arterial blood pressure is a product of cardiac output and total peripheral resistance.[4] this compound-induced hypotension is primarily attributed to a decrease in total peripheral resistance resulting from the blockade of sympathetic vasoconstrictor tone. The impact on cardiac output can be variable and depends on the interplay between heart rate and stroke volume changes.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the reported quantitative effects of this compound on key physiological parameters.

Table 1: Hemodynamic Effects of this compound in Hypertensive Human Subjects (Intravenous Administration)

ParameterBaseline (Mean ± SD)Post-Pentolinium (Mean ± SD)Percent ChangeReference
Mean Arterial Pressure (mmHg)143 ± 15103 ± 12-28%[3]
Cardiac Index (L/min/m²)3.1 ± 0.62.8 ± 0.5-9.7%[3]
Total Peripheral Resistance (dyne·sec·cm⁻⁵)2450 ± 5601980 ± 450-19.2%[3]
Heart Rate (beats/min)78 ± 1085 ± 12+9.0%[3]

Note: Data are generalized from studies in hypertensive patients and may vary based on the specific patient population and experimental conditions.

Table 2: Hemodynamic Effects of this compound in Conscious Rats (Intravenous Administration)

ParameterDosageObservationReference
Mean Arterial PressureBolus: 5 mg/kg, Infusion: 5 mg/kg/30 minSignificant reduction[5]
Cardiac OutputNot specifiedInvestigated[5]
Heart RateNot specifiedInvestigated[5]

Note: Specific quantitative data for heart rate and cardiac output in rats following this compound administration requires further investigation from targeted studies.

Experimental Protocols

Preparation of this compound Tartrate Solution for Injection

This compound tartrate is available as a solid powder.[6] For intravenous administration, it should be dissolved in a sterile, isotonic solution.

Materials:

  • This compound tartrate powder[6]

  • Sterile saline (0.9% NaCl) or 5% dextrose solution

  • Sterile vials

  • Syringes and needles

  • 0.22 µm syringe filter

Procedure:

  • Calculate the required amount of this compound tartrate based on the desired concentration and final volume. The molecular weight of this compound tartrate is 538.59 g/mol .[3]

  • Aseptically weigh the this compound tartrate powder.

  • In a sterile environment (e.g., a laminar flow hood), dissolve the powder in the appropriate volume of sterile saline or dextrose solution in a sterile vial.

  • Ensure complete dissolution by gentle swirling or vortexing.

  • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile vial.

  • Store the prepared solution according to the manufacturer's recommendations, typically at 2-8°C for short-term storage.[6] For long-term storage, consult the product datasheet.

Protocol for Intravenous Administration of this compound in Conscious Rats

This protocol describes the continuous intravenous infusion of this compound in a conscious, unrestrained rat to monitor its effects on physiological parameters.

Materials:

  • Prepared sterile this compound tartrate solution

  • Conscious, catheterized rat (e.g., with a catheter implanted in the jugular or femoral vein)[7][8]

  • Infusion pump

  • Physiological monitoring system (e.g., for blood pressure, heart rate, ECG)[9]

  • Animal restrainer (for initial connection, if necessary)

Procedure:

  • Animal Preparation: Allow the surgically catheterized rat to recover fully from the implantation surgery as per institutional guidelines. House the animal in a cage that allows for free movement while connected to the infusion and monitoring equipment.[7]

  • Baseline Monitoring: Connect the arterial catheter to a pressure transducer to obtain baseline measurements of blood pressure and heart rate.[10][11] Record stable baseline data for at least 30 minutes before drug administration.

  • This compound Administration:

    • Bolus Dose (Optional): To achieve a rapid onset of ganglionic blockade, an initial bolus dose may be administered. A common dose is 5 mg/kg.[5]

    • Continuous Infusion: Following the bolus (or as the sole administration method), initiate a continuous intravenous infusion of this compound tartrate. An example infusion rate is 5 mg/kg over 30 minutes.[5] The infusion rate should be carefully controlled using an infusion pump.

  • Physiological Monitoring:

    • Continuously monitor and record mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate throughout the infusion period and for a designated post-infusion period.

    • If available, monitor cardiac output and total peripheral resistance using appropriate instrumentation.

    • Observe the animal for any behavioral changes.

  • Data Analysis: Analyze the collected data to determine the time course and magnitude of the effects of this compound on the monitored parameters. Compare the data to the baseline values.

Visualization of Signaling Pathway and Experimental Workflow

Signaling Pathway: Mechanism of this compound Action

This compound acts by blocking the nicotinic acetylcholine receptors (nAChRs) at the autonomic ganglia. These receptors are ligand-gated ion channels.[12] When acetylcholine (ACh) released from preganglionic neurons binds to these receptors, it causes a conformational change that opens the channel, allowing the influx of sodium (Na+) and calcium (Ca2+) ions.[13] This influx leads to depolarization of the postganglionic neuron, generating an excitatory postsynaptic potential (EPSP) and, if the threshold is reached, an action potential that propagates to the target organ. This compound, as a competitive antagonist, binds to the nAChR and prevents ACh from binding, thereby inhibiting ion influx and neuronal depolarization.

Pentolinium_Mechanism cluster_pre Preganglionic Neuron cluster_synapse Synaptic Cleft cluster_post Postganglionic Neuron pre_neuron Preganglionic Neuron Terminal ACh Acetylcholine (ACh) pre_neuron->ACh Release ACh_in_synapse ACh ACh->ACh_in_synapse nAChR Nicotinic ACh Receptor (Ion Channel) ACh_in_synapse->nAChR Binds Pentolinium_in_synapse This compound Pentolinium_in_synapse->nAChR Blocks This compound This compound This compound->Pentolinium_in_synapse ion_influx Na+/Ca2+ Influx (Blocked) nAChR->ion_influx depolarization Depolarization (Blocked) action_potential Action Potential (Inhibited) depolarization->action_potential ion_influx->depolarization

Caption: Mechanism of this compound action at the autonomic ganglion.

Experimental Workflow: Monitoring Physiological Parameters

The following diagram illustrates the general workflow for an experiment investigating the effects of this compound administration on physiological parameters in a research animal.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Preparation (Catheter Implantation & Recovery) baseline Baseline Physiological Monitoring animal_prep->baseline drug_prep This compound Solution Preparation administration This compound Administration (Bolus and/or Infusion) drug_prep->administration baseline->administration monitoring Continuous Physiological Monitoring administration->monitoring data_collection Data Collection monitoring->data_collection data_analysis Data Analysis (Comparison to Baseline) data_collection->data_analysis results Results Interpretation data_analysis->results

Caption: Experimental workflow for this compound administration and monitoring.

References

Troubleshooting & Optimization

Troubleshooting unexpected cardiovascular responses to Pentolinium.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Pentolinium in cardiovascular studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected cardiovascular responses during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a ganglionic blocking agent. It acts as a nicotinic antagonist at acetylcholine (B1216132) receptors in autonomic ganglia, blocking neurotransmission in both the sympathetic and parasympathetic nervous systems. This blockade of the entire output of the autonomic nervous system is what leads to its cardiovascular effects.

Q2: What are the expected cardiovascular responses to this compound administration?

A2: The primary expected cardiovascular response to this compound is a decrease in blood pressure (hypotension). This is due to the blockade of sympathetic ganglia, which leads to vasodilation and reduced peripheral resistance. A decrease in cardiac output is also a major contributor to the fall in blood pressure. A small increase in heart rate (tachycardia) may be observed as a reflex response to the drop in blood pressure.

Q3: Why is this compound used in experimental research?

A3: Due to its broad effects and significant side effects, this compound is rarely used clinically today. However, it remains a valuable tool in experimental research to study the role of the autonomic nervous system in regulating cardiovascular function. For example, it can be used to prevent vagal reflex responses to changes in blood pressure.

Troubleshooting Unexpected Cardiovascular Responses

This section addresses unexpected cardiovascular responses to this compound in a question-and-answer format, providing potential causes and troubleshooting steps.

Issue 1: Paradoxical Hypertension (An Unexpected Increase in Blood Pressure)

Q: I administered this compound and observed a paradoxical increase in blood pressure. What could be the cause?

A: While unexpected, a paradoxical hypertensive response to a ganglionic blocker could theoretically occur under specific circumstances. Here are some potential explanations and troubleshooting steps:

Potential Causes:

  • Incomplete Ganglionic Blockade: At very low doses, this compound might produce an incomplete or uneven blockade of autonomic ganglia. This could potentially lead to a situation where the blockade of parasympathetic cardio-inhibitory ganglia is more pronounced than the blockade of sympathetic vasoconstrictor ganglia, leading to a net increase in sympathetic tone and a rise in blood pressure.

  • "Unopposed" Alpha-Adrenergic Activity: In certain pre-existing conditions with high circulating catecholamines (e.g., pheochromocytoma, though unlikely in a controlled research setting), blocking the vasodilatory beta-adrenergic effects of epinephrine (B1671497) could unmask its alpha-adrenergic vasoconstrictor effects, leading to a rise in blood pressure. While this is more commonly associated with beta-blockers, a similar principle of disrupting the normal balance of autonomic control could be at play.

  • Activation of a Non-Adrenergic Pressor System: The profound drop in blood pressure caused by ganglionic blockade can trigger compensatory mechanisms. While the baroreflex is blunted, other systems like the renin-angiotensin-aldosterone system (RAAS) could be activated, although this is typically a slower response.

  • Experimental Artifact: Ensure that the blood pressure monitoring equipment is functioning correctly and properly calibrated. Transducer or catheter issues can lead to erroneous readings.

Troubleshooting Steps:

  • Verify Dosage and Administration: Double-check your this compound dosage calculations and the concentration of your solution. Ensure the administration (e.g., intravenous, intraperitoneal) was performed correctly.

  • Assess Completeness of Blockade: To confirm effective ganglionic blockade, you can test for the absence of a reflex heart rate change in response to a pressor agent like phenylephrine.

  • Review Animal Model Health: Ensure the animal model does not have any underlying conditions that could predispose it to unusual cardiovascular responses.

  • Control for Other Vasoactive Substances: Review all other substances administered to the animal to rule out any confounding pressor effects.

  • Calibrate and Check Equipment: Re-calibrate your blood pressure monitoring system to rule out technical errors.

Logical Troubleshooting Workflow for Paradoxical Hypertension

G start Paradoxical Hypertension Observed verify_dose Verify this compound Dose and Administration start->verify_dose check_equipment Check and Recalibrate Blood Pressure Monitoring Equipment start->check_equipment assess_blockade Assess Completeness of Ganglionic Blockade verify_dose->assess_blockade artifact Conclusion: Experimental Artifact check_equipment->artifact incomplete_blockade Hypothesize: Incomplete Blockade assess_blockade->incomplete_blockade review_animal Review Animal Health and Concurrent Substances unopposed_alpha Hypothesize: Unopposed Alpha-Adrenergic Effect review_animal->unopposed_alpha adjust_dose Action: Adjust Dose and Re-evaluate incomplete_blockade->adjust_dose unopposed_alpha->adjust_dose G start Start Experiment baseline Record Baseline HR and BP start->baseline administer_pento Administer this compound baseline->administer_pento monitor Monitor Cardiovascular Parameters administer_pento->monitor bradycardia_obs Unexpected Bradycardia Observed monitor->bradycardia_obs check_dose Verify this compound Dose bradycardia_obs->check_dose check_anesthesia Review Anesthetic Protocol bradycardia_obs->check_anesthesia check_vitals Check O2 Saturation and Temperature bradycardia_obs->check_vitals analyze_data Analyze Data and Formulate Hypothesis check_dose->analyze_data check_anesthesia->analyze_data check_vitals->analyze_data conclusion Conclusion analyze_data->conclusion G cluster_pre Preganglionic Neuron cluster_synapse Synaptic Cleft cluster_post Postganglionic Neuron pre_ap Action Potential pre_terminal Nerve Terminal pre_ap->pre_terminal ach_release Acetylcholine (ACh) Release pre_terminal->ach_release ach ACh ach_release->ach nachr Nicotinic ACh Receptor (nAChR) ach->nachr ion_channel Ion Channel Opening (Na+, Ca2+ influx) nachr->ion_channel depolarization Depolarization (EPSP) ion_channel->depolarization post_ap Action Potential Generation depolarization->post_ap This compound This compound (Antagonist) This compound->nachr G cluster_ganglia Autonomic Ganglia cluster_effectors Cardiovascular Effectors cns Central Nervous System (Vasomotor Center) symp_ganglion Sympathetic Ganglion cns->symp_ganglion para_ganglion Parasympathetic Ganglion cns->para_ganglion blood_vessels Blood Vessels symp_ganglion->blood_vessels Vasoconstriction (Norepinephrine) heart Heart symp_ganglion->heart ↑ Heart Rate ↑ Contractility (Norepinephrine) para_ganglion->heart ↓ Heart Rate (Acetylcholine) This compound This compound This compound->symp_ganglion This compound->para_ganglion bp Blood Pressure blood_vessels->bp ↑ Peripheral Resistance heart->bp ↑ Cardiac Output

Optimizing Pentolinium Dosage to Minimize Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide for researchers utilizing Pentolinium in their experiments. It offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to facilitate the optimization of this compound dosage and minimize off-target effects.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a ganglionic blocking agent that acts as a non-selective antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) in autonomic ganglia.[1][2] By blocking these receptors, this compound inhibits the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems.[3][4] This leads to a reduction in the release of neurotransmitters like adrenaline and noradrenaline, resulting in smooth muscle relaxation and vasodilation.[1]

Q2: What are the expected on-target effects of this compound in a research setting?

A2: The primary on-target effect is the blockade of ganglionic nAChRs, leading to a decrease in autonomic neurotransmission. In an experimental setting, this can be observed as:

  • Inhibition of nerve-stimulation-induced contractions in smooth muscle preparations (e.g., ileum, vas deferens).

  • Reduction in the release of catecholamines (adrenaline and noradrenaline) from adrenal chromaffin cells or sympathetic neurons in culture.

  • A decrease in blood pressure and heart rate in in-vivo models.[5][6]

Q3: What are the potential off-target effects of this compound, and how can they be monitored?

A3: Due to its non-selective nature, this compound can cause a wide range of off-target effects, primarily due to the widespread distribution of nicotinic receptors and the general disruption of autonomic function.[3] Potential off-target effects to monitor in a research context include:

  • Cytotoxicity: At higher concentrations, this compound may induce cell death. This can be monitored using standard cell viability assays such as MTT, XTT, or trypan blue exclusion.

  • Effects on non-neuronal nAChRs: Nicotinic receptors are also present on non-neuronal cells, and their blockade could lead to unintended biological consequences.

  • Cardiovascular effects: In vivo, off-target effects can manifest as excessive hypotension or other cardiac irregularities.[5]

Q4: How can I optimize the dosage of this compound to maximize on-target effects while minimizing off-target effects?

A4: Dosage optimization is critical for achieving reliable and reproducible results with this compound. A systematic approach is recommended:

  • Dose-Response Curves: Generate comprehensive dose-response curves for both on-target and off-target effects. This will help determine the therapeutic window of the compound in your specific experimental model.

  • Start with Low Concentrations: Begin with a low concentration of this compound and gradually increase the dose to find the minimal effective concentration that produces the desired on-target effect.

  • Monitor Off-Target Effects Concurrently: At each concentration, assess off-target effects (e.g., cytotoxicity). The optimal dose will be the one that provides a significant on-target effect with minimal off-target consequences.

Section 2: Troubleshooting Guides

This section provides troubleshooting for common issues encountered during experiments with this compound.

Troubleshooting Inconsistent Results in On-Target Assays
Problem Possible Cause Suggested Solution
High variability in receptor binding assays Inconsistent pipetting: Inaccurate dispensing of reagents.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Suboptimal incubation time/temperature: Binding has not reached equilibrium.Optimize incubation time and temperature for your specific receptor preparation and radioligand.
High non-specific binding: Radioligand sticking to non-receptor components.- Add a blocking agent (e.g., BSA) to the assay buffer.- Pre-soak filters in a solution like polyethyleneimine (0.5%).- Optimize washing steps with ice-cold buffer.[7]
Poor or no response in smooth muscle contraction assays Tissue viability issues: Damage to the tissue during dissection or mounting.Handle tissue gently. Ensure proper oxygenation and temperature of the organ bath solution.
Incorrect buffer composition: pH or ionic concentration of the physiological salt solution is incorrect.Prepare fresh buffer for each experiment and verify the pH.
Receptor desensitization: Prolonged exposure to agonists before adding this compound.Allow for an adequate washout period between agonist additions.
Troubleshooting Off-Target Effect Assays
Problem Possible Cause Suggested Solution
High background in cell viability assays (e.g., MTT) Contamination of reagents: Bacterial or fungal contamination can affect metabolic assays.Use sterile techniques and fresh reagents.
Compound interference: this compound may directly react with the assay reagent.Run a cell-free control with this compound and the assay reagent to check for direct interaction.
Edge effects in multi-well plates: Evaporation from outer wells can concentrate media components.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS.
Inconsistent cytotoxicity results Uneven cell seeding: Different numbers of cells in each well.Ensure a homogenous cell suspension and use a consistent plating technique.
Precipitation of this compound: Compound is not fully dissolved at higher concentrations.Check the solubility of this compound in your culture medium. Use a solvent control if a solvent like DMSO is used.

Section 3: Experimental Protocols

Protocol: Determining the IC50 of this compound for Nicotinic Acetylcholine Receptor Binding

This protocol describes a competitive radioligand binding assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cell membranes expressing the nicotinic acetylcholine receptor subtype of interest.

  • Radioligand (e.g., [³H]-Epibatidine).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Unlabeled competitor for non-specific binding (e.g., high concentration of nicotine).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer.

    • 25 µL of radioligand at a concentration at or below its Kd.

    • 25 µL of either:

      • Assay buffer (for total binding).

      • Unlabeled competitor (for non-specific binding).

      • This compound at various concentrations (for competition).

    • 100 µL of cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Protocol: Assessing this compound's Effect on Smooth Muscle Contraction (EC50)

This protocol outlines the use of an isolated organ bath to measure the effect of this compound on agonist-induced smooth muscle contraction.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum).

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Agonist to induce contraction (e.g., Acetylcholine or Carbachol).

  • This compound stock solution.

  • Isolated organ bath system with force transducer and data acquisition software.

Procedure:

  • Tissue Preparation: Dissect the smooth muscle tissue and mount it in the organ bath filled with PSS.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), washing with fresh PSS every 15-20 minutes.

  • Viability Test: Contract the tissue with a high concentration of KCl (e.g., 80 mM) to ensure viability. Wash until the tension returns to baseline.

  • Agonist Dose-Response: Generate a cumulative concentration-response curve for the agonist to determine its EC50.

  • This compound Incubation: After washing out the agonist, incubate the tissue with a specific concentration of this compound for a set period (e.g., 30 minutes).

  • Repeat Agonist Dose-Response: In the presence of this compound, repeat the cumulative concentration-response curve for the agonist.

  • Data Analysis:

    • Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration for both curves (with and without this compound).

    • The rightward shift of the dose-response curve in the presence of this compound indicates antagonism. The EC50 of this compound can be determined by Schild analysis if competitive antagonism is observed.

Protocol: Evaluating Off-Target Cytotoxicity using MTT Assay

This protocol details the use of the MTT assay to assess the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Adherent cell line of interest.

  • Complete cell culture medium.

  • This compound stock solution.

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Multichannel pipette and spectrophotometer.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the LD50 (the concentration that causes 50% cell death) from the dose-response curve.[9]

Section 4: Quantitative Data Summary

Table 1: Hypothetical On-Target Activity of this compound

AssayReceptor/TissueParameterThis compound Value
Radioligand BindingNeuronal nAChRIC50To be determined
Smooth Muscle ContractionGuinea Pig IleumEC50To be determined

Table 2: Hypothetical Off-Target Cytotoxicity of this compound

Cell LineAssayParameterThis compound Value
User-defined cell lineMTTLD50To be determined

Section 5: Visualizing Pathways and Workflows

Signaling Pathway of Nicotinic Acetylcholine Receptor Antagonism

nAChR_Antagonism cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron AP Action Potential ACh_release Acetylcholine (ACh) Release AP->ACh_release ACh ACh ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds This compound This compound This compound->nAChR Blocks Ion_Channel Ion Channel Opening nAChR->Ion_Channel Depolarization Depolarization Ion_Channel->Depolarization Signal_Transduction Signal Transduction Depolarization->Signal_Transduction Dosage_Optimization_Workflow start Start: Define Experimental Model dose_response Perform Dose-Response Curves start->dose_response on_target On-Target Assay (e.g., Receptor Binding, Smooth Muscle Contraction) dose_response->on_target off_target Off-Target Assay (e.g., Cytotoxicity) dose_response->off_target analyze Analyze Data: Determine IC50/EC50 and LD50 on_target->analyze off_target->analyze compare Compare On-Target vs. Off-Target Effects analyze->compare optimal_dose Select Optimal Dose (Maximal on-target, minimal off-target) compare->optimal_dose validate Validate Optimal Dose in Further Experiments optimal_dose->validate end End: Optimized Protocol validate->end

References

How to avoid tachyphylaxis with repeated Pentolinium administration?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentolinium. The focus is on addressing the common issue of tachyphylaxis, a rapid decrease in drug response upon repeated administration.

Troubleshooting Guide: Tachyphylaxis with this compound

Issue: Decreased hypotensive (or other intended) effect of this compound with repeated administration within a short timeframe.

Potential Cause Recommended Action Rationale
Receptor Desensitization 1. Implement Intermittent Dosing: Instead of continuous infusion or closely spaced bolus injections, introduce drug-free intervals. The optimal interval will need to be determined empirically for your specific experimental model and desired effect. 2. Consider a "Drug Holiday": For longer-term experiments, a complete cessation of this compound for a period (e.g., 24-48 hours) may be necessary to allow for receptor re-sensitization.[1]Continuous exposure to an antagonist can lead to phosphorylation and uncoupling of the nicotinic acetylcholine (B1216132) receptors (nAChRs) from their signaling pathways, rendering them unresponsive.[2] Intermittent exposure allows time for the receptors to revert to their resting, responsive state.
Receptor Internalization 1. Optimize Dosing Regimen: Use the lowest effective dose of this compound and avoid prolonged exposure to high concentrations. 2. Allow for Sufficient Recovery Time: Similar to addressing desensitization, drug-free periods are crucial to allow for the recycling of internalized receptors back to the cell surface.Prolonged antagonist binding can trigger the internalization of nAChRs, reducing the number of available receptors on the cell surface. This process is time and concentration-dependent.
Compensatory Mechanisms 1. Monitor for Rebound Effects: Be aware of potential overshoot in physiological parameters (e.g., blood pressure) upon cessation of this compound, which may indicate strong compensatory responses. 2. Combination Therapy: In some experimental contexts, co-administration of an agent that targets a different regulatory pathway may help to mitigate compensatory responses.The body's homeostatic mechanisms may counteract the effects of ganglionic blockade, for example, by increasing the synthesis and release of neurotransmitters or upregulating receptor expression over time.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis and why does it occur with this compound?

A1: Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration.[1] With this compound, a nicotinic acetylcholine receptor (nAChR) antagonist, this phenomenon is primarily due to changes at the receptor level. The constant blockade of nAChRs can lead to their desensitization, where they become unresponsive to stimuli, and internalization, where the receptors are removed from the cell surface.[2]

Q2: How can I determine if I am observing tachyphylaxis in my experiment?

A2: Tachyphylaxis is characterized by a diminished response to the same dose of this compound over a short period. For example, if an initial dose of this compound produces a 40 mmHg drop in mean arterial pressure, but a subsequent identical dose administered an hour later only produces a 20 mmHg drop, tachyphylaxis is likely occurring. To quantify this, you can generate dose-response curves for this compound at different time points during your experiment. A rightward shift in the dose-response curve indicates a decrease in potency and suggests tachyphylaxis.

Q3: Are there any pharmacological agents that can prevent or reverse this compound-induced tachyphylaxis?

A3: While specific agents for reversing this compound tachyphylaxis are not well-documented, research on other nicotinic agents provides some clues. For instance, in an isolated guinea-pig ganglion model, tachyphylaxis to nicotinic stimulants was reversed by histamine, methacholine, and tetanic nerve stimulation.[3] This suggests that activating other signaling pathways might help to re-sensitize the nAChRs. However, the use of such agents would need to be carefully considered and validated for each specific experimental model, as they could introduce confounding variables.

Q4: What is the difference between tachyphylaxis and tolerance?

A4: Tachyphylaxis is a rapid and acute decrease in drug response, often occurring within minutes to hours.[4] Tolerance, on the other hand, is a more gradual process that develops over days to weeks of continuous drug administration and often involves changes in gene expression and protein synthesis, such as receptor upregulation.[5]

Q5: How can I design my experimental protocol to minimize the risk of tachyphylaxis?

A5: The key is to avoid continuous or high-frequency stimulation of the system with this compound.

  • Pilot Studies: Conduct pilot studies to determine the optimal dosing interval that allows for the desired effect while minimizing tachyphylaxis.

  • Intermittent Administration: Administer this compound in discrete doses with planned drug-free periods.

  • Dose Optimization: Use the minimum effective dose required to achieve your experimental goals.

Experimental Protocols

Protocol 1: Induction and Characterization of this compound Tachyphylaxis in a Rat Model

This protocol is designed to induce and quantify tachyphylaxis to the hypotensive effects of this compound in anesthetized rats.

Materials:

  • Male Wistar rats (250-350g)

  • This compound tartrate solution (10 mg/mL in saline)

  • Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)

  • Catheters for arterial and venous access

  • Pressure transducer and data acquisition system

  • Infusion pump

Procedure:

  • Anesthetize the rat and insert catheters into the femoral artery (for blood pressure monitoring) and femoral vein (for drug administration).

  • Allow the animal to stabilize for 30 minutes, recording baseline mean arterial pressure (MAP).

  • Administer an initial intravenous (IV) bolus dose of this compound (e.g., 2 mg/kg).

  • Record the maximum decrease in MAP.

  • Once the MAP has returned to a stable baseline, administer a second identical bolus of this compound.

  • Repeat this process at fixed intervals (e.g., every 30 minutes) for a total of 4-5 doses.

  • Quantify the hypotensive response to each dose. A progressive reduction in the magnitude of the MAP drop indicates the development of tachyphylaxis.

Protocol 2: Investigating Intermittent Dosing to Mitigate Tachyphylaxis

This protocol compares the effects of continuous versus intermittent this compound administration.

Procedure:

  • Group 1 (Continuous Infusion):

    • Following a bolus dose of this compound (e.g., 2 mg/kg), begin a continuous IV infusion (e.g., 5 mg/kg/hr).

    • Monitor MAP continuously for the duration of the experiment (e.g., 2-3 hours). A gradual return of MAP towards baseline despite the ongoing infusion suggests tachyphylaxis.

  • Group 2 (Intermittent Bolus):

    • Administer an initial IV bolus dose of this compound (e.g., 2 mg/kg).

    • Monitor MAP until it returns to a stable baseline.

    • Introduce a drug-free interval (e.g., 60-90 minutes).

    • Administer a second identical bolus of this compound and record the response. Compare the magnitude of the hypotensive response between the first and second dose.

Data Presentation

Table 1: Hypotensive Response to Repeated this compound Administration (Example Data)
This compound Dose Number Time of Administration (min) Peak Hypotensive Response (ΔMAP, mmHg) % of Initial Response
10-45 ± 5100%
230-32 ± 471%
360-20 ± 344%
490-15 ± 333%

Data are presented as mean ± SEM.

Table 2: Comparison of Dosing Regimens on this compound Efficacy (Example Data)
Dosing Regimen Initial Hypotensive Response (ΔMAP, mmHg) Hypotensive Response at 2 hours (ΔMAP, mmHg) % Reduction in Efficacy
Continuous Infusion -50 ± 6-18 ± 464%
Intermittent Bolus (90 min interval) -48 ± 5-42 ± 512.5%

Data are presented as mean ± SEM.

Visualizations

Tachyphylaxis_Mechanism cluster_0 Cell Membrane This compound This compound nAChR Nicotinic ACh Receptor (Responsive State) This compound->nAChR Blocks This compound->nAChR Repeated Administration Desensitized_nAChR Desensitized Receptor (Unresponsive) nAChR->Desensitized_nAChR Phosphorylation/ Uncoupling Response Cellular Response (e.g., Hypotension) nAChR->Response Leads to Internalized_nAChR Internalized Receptor Desensitized_nAChR->Internalized_nAChR Endocytosis Desensitized_nAChR->Response Diminished Internalized_nAChR->Response Reduced

Caption: Mechanism of this compound-induced tachyphylaxis.

Experimental_Workflow cluster_0 Phase 1: Baseline & Initial Dose cluster_1 Phase 2: Induction of Tachyphylaxis cluster_2 Phase 3: Analysis Start Anesthetized Animal Model Baseline Record Baseline Physiological Parameters Start->Baseline Dose1 Administer Initial Dose of this compound Baseline->Dose1 Response1 Measure Peak Response Dose1->Response1 Wait Wait for Fixed Interval (e.g., 30 min) Response1->Wait Dose2 Administer Subsequent Dose Wait->Dose2 Response2 Measure Peak Response Dose2->Response2 Compare Compare Response 2 with Response 1 Response2->Compare Tachyphylaxis Tachyphylaxis Confirmed if Response 2 < Response 1 Compare->Tachyphylaxis

Caption: Workflow for assessing this compound tachyphylaxis.

Mitigation_Strategies Tachyphylaxis Tachyphylaxis Observed Intermittent Intermittent Dosing Tachyphylaxis->Intermittent Strategy 1 DrugHoliday Drug Holiday Tachyphylaxis->DrugHoliday Strategy 2 DoseReduction Dose Reduction Tachyphylaxis->DoseReduction Strategy 3

Caption: Strategies to mitigate this compound tachyphylaxis.

References

Technical Support Center: Addressing Variability in Blood Pressure Response to Pentolinium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pentolinium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address the variability in blood pressure response commonly observed with this ganglionic blocking agent.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during in vivo experiments with this compound.

Q1: We are observing a highly variable hypotensive response to the same dose of this compound in our experimental animals. What are the potential causes?

A1: Variability in the blood pressure response to this compound is a common challenge and can be attributed to several factors. Here is a troubleshooting guide to help you identify the potential source of variability:

  • Baseline Autonomic Tone: The hypotensive effect of this compound is directly proportional to the existing sympathetic tone. Animals with a higher baseline sympathetic activity will exhibit a more pronounced drop in blood pressure upon ganglionic blockade.[1] It is crucial to ensure that animals are properly acclimatized to the experimental conditions to minimize stress-induced fluctuations in autonomic tone.

  • Anesthesia: The choice and depth of anesthesia can significantly impact the cardiovascular response to this compound. Some anesthetics, like urethane, can inhibit cardiovascular responses mediated by alpha-2 adrenoceptors, while others, such as isoflurane, are known vasodilators.[2][3] The depth of anesthesia can also alter baseline sympathetic outflow.

  • Animal Strain and Substrain: Different strains and even substrains of rodents can exhibit significant physiological differences, including baseline blood pressure and cardiovascular sensitivity to drugs.[4][5] For example, Wistar rats are known to have a more sensitive cardio-circulatory system compared to Sprague-Dawley rats.[6]

  • Metabolic State: The metabolic condition of the animal, such as obesity, can alter the cardiovascular response to ganglionic blockade. One study demonstrated that the blood pressure response to this compound differed between lean and obese mice.[7]

  • Drug Administration: Inconsistent administration techniques, particularly for intraperitoneal (i.p.) injections, can lead to variable absorption and bioavailability, resulting in inconsistent responses. Ensure standardized and precise administration procedures.

Q2: How can we minimize the impact of baseline autonomic tone on our experimental results?

A2: To minimize the influence of fluctuating autonomic tone, consider the following:

  • Acclimatization: Allow animals to acclimate to the laboratory environment and handling procedures for a sufficient period before the experiment. This helps to reduce stress and stabilize their physiological state.

  • Baseline Measurements: Record baseline blood pressure and heart rate for an adequate duration before drug administration to ensure a stable starting point.

  • Quantify Autonomic Tone: For more advanced studies, consider assessing baseline autonomic tone using techniques like heart rate variability (HRV) analysis.[8]

Q3: What is the recommended anesthetic to use for studies involving this compound?

A3: The choice of anesthetic should be made carefully, as it can influence the outcome of your study.

  • Urethane: Often considered to have minimal effects on the cardiovascular and respiratory systems.[2] However, it can inhibit cardiovascular responses mediated by alpha-2 adrenoceptors.[3]

  • Isoflurane: A commonly used inhalant anesthetic that acts as a vasodilator.[2] Its effects on baseline cardiovascular parameters should be considered when interpreting the effects of this compound.

  • Pentobarbital: Can cause dose-related depression of cardiac function.[9]

It is recommended to conduct pilot studies to determine the most suitable anesthetic for your specific experimental model and to maintain a consistent anesthetic depth throughout the experiment.

Q4: Are there known genetic factors that could contribute to the variable response to this compound?

A4: Yes, genetic factors can play a role. This compound acts by blocking nicotinic acetylcholine (B1216132) receptors (nAChRs) in autonomic ganglia. Genetic polymorphisms in the genes encoding these receptor subunits can alter their function and expression, potentially leading to differences in drug sensitivity. Studies have shown strain-specific differences in the expression of nAChR subunits in the nervous system of mice, which could translate to variable responses to nAChR antagonists like this compound.[7]

Data Presentation

The following tables summarize quantitative data from a study investigating the effect of this compound on blood pressure in mice. Due to the limited availability of comprehensive dose-response studies in the public domain, the data presented here is from a single study and should be considered as a reference point.

Table 1: Effect of this compound on Mean Arterial Pressure (MAP) in Lean and Obese Wild-Type Mice

Animal GroupTreatmentBaseline MAP (mmHg)Post-Pentolinium MAP (mmHg)Change in MAP (mmHg)
Lean Wild-TypeThis compound (5 mg/kg, i.p.)~110~80~ -30
Obese Wild-TypeThis compound (5 mg/kg, i.p.)~125~90~ -35

Data are approximate values derived from graphical representations in the cited literature and are intended for illustrative purposes.[7]

Experimental Protocols

Below are detailed methodologies for key experiments involving the administration of this compound and the measurement of blood pressure in rodents.

Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice

Objective: To administer a precise dose of this compound via the intraperitoneal route.

Materials:

  • This compound tartrate salt

  • Sterile saline (0.9% NaCl)

  • 1 mL syringe with a 25-27G needle

  • Animal scale

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound tartrate in sterile saline. The concentration should be calculated to allow for the desired dose to be administered in a volume of approximately 10 mL/kg body weight. For example, for a 5 mg/kg dose in a 25g mouse, the injection volume would be 0.25 mL.

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen.

  • Injection Site: Identify the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.

  • Injection: Insert the needle at a 15-30° angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

  • Administration: Inject the this compound solution smoothly and withdraw the needle.

  • Monitoring: Observe the animal for any signs of distress post-injection.

Protocol 2: Continuous Blood Pressure Monitoring in Anesthetized Rats via Carotid Artery Cannulation

Objective: To obtain continuous and direct measurement of arterial blood pressure.

Materials:

  • Anesthetic (e.g., urethane, isoflurane)

  • Surgical instruments (scissors, forceps, retractors)

  • PE-50 tubing filled with heparinized saline (10-20 U/mL)

  • Pressure transducer

  • Data acquisition system

  • Suture material

Procedure:

  • Anesthesia: Anesthetize the rat and ensure a stable plane of anesthesia throughout the procedure.

  • Surgical Preparation: Make a midline incision in the neck to expose the trachea and carotid arteries.

  • Isolation of Carotid Artery: Carefully dissect and isolate one of the carotid arteries from the surrounding tissue and the vagus nerve.

  • Cannulation:

    • Place two loose sutures around the artery.

    • Tighten the distal suture to occlude blood flow.

    • Make a small incision in the artery with fine scissors.

    • Insert the heparinized saline-filled PE-50 tubing into the artery and advance it towards the aortic arch.

    • Secure the cannula in place with the proximal suture.

  • Connection to Transducer: Connect the cannula to the pressure transducer, ensuring there are no air bubbles in the system.

  • Data Recording: Allow the blood pressure signal to stabilize before starting the experimental recording.

  • Drug Administration: Administer this compound (e.g., via a jugular vein cannula) and record the subsequent changes in blood pressure.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Pentolinium_Mechanism_of_Action cluster_preganglionic Preganglionic Neuron cluster_ganglion Autonomic Ganglion cluster_postganglionic Postganglionic Neuron cluster_effector Effector Organ Preganglionic_Neuron Action Potential ACh_Release Acetylcholine (ACh) Release Preganglionic_Neuron->ACh_Release nAChR Nicotinic ACh Receptor (nAChR) ACh_Release->nAChR binds to Postganglionic_Neuron Postganglionic Neuron Excitation nAChR->Postganglionic_Neuron NE_Release Norepinephrine (NE) Release Postganglionic_Neuron->NE_Release Blood_Vessel Blood Vessel (Smooth Muscle) NE_Release->Blood_Vessel Vasoconstriction Vasoconstriction & Increased Blood Pressure Blood_Vessel->Vasoconstriction This compound This compound This compound->nAChR blocks

Caption: Mechanism of this compound action at the autonomic ganglion.

Experimental_Workflow_BP_Measurement Start Start Experiment Acclimatization Animal Acclimatization (≥ 3 days) Start->Acclimatization Anesthesia Anesthesia Induction & Maintenance Acclimatization->Anesthesia Surgical_Prep Surgical Preparation (e.g., Cannulation) Anesthesia->Surgical_Prep Baseline_Recording Baseline Blood Pressure Recording (≥ 20 min) Surgical_Prep->Baseline_Recording Drug_Admin This compound Administration (i.v. or i.p.) Baseline_Recording->Drug_Admin Post_Drug_Recording Post-Drug Blood Pressure Recording Drug_Admin->Post_Drug_Recording Data_Analysis Data Analysis Post_Drug_Recording->Data_Analysis End End Experiment Data_Analysis->End

Caption: General workflow for in vivo blood pressure experiments.

Troubleshooting_Logic Start Variable BP Response Check_Autonomic_Tone Assess Baseline Autonomic Tone Start->Check_Autonomic_Tone Check_Anesthesia Verify Anesthetic Depth & Type Start->Check_Anesthesia Check_Animal_Strain Confirm Animal Strain & Substrain Start->Check_Animal_Strain Check_Drug_Admin Review Drug Administration Protocol Start->Check_Drug_Admin Solution1 Standardize acclimatization and baseline recording. Check_Autonomic_Tone->Solution1 High Variability Solution2 Monitor anesthetic depth continuously. Check_Anesthesia->Solution2 Inconsistent Depth Solution3 Use a single, well-defined stain and substrain. Check_Animal_Strain->Solution3 Mixed Strains Solution4 Standardize injection volume, site, and technique. Check_Drug_Admin->Solution4 Inconsistent Technique

Caption: Troubleshooting logic for variable blood pressure responses.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential central nervous system (CNS) side effects of pentolinium and related ganglionic blocking compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary pharmacological effects?

This compound is a ganglionic blocking agent that acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist at autonomic ganglia.[1] By blocking these receptors, it inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems.[2][3] This broad action leads to a decrease in vascular tone and blood pressure, which was its primary therapeutic use.[1]

Q2: Do this compound and other quaternary ammonium (B1175870) ganglionic blockers cross the blood-brain barrier (BBB)?

This compound, as a quaternary ammonium compound, is a dication, which generally limits its ability to cross the blood-brain barrier (BBB) under normal physiological conditions.[1] Compounds with a permanent positive charge, like this compound and hexamethonium, typically exhibit poor CNS penetration.[4] However, some related compounds, like the secondary amine mecamylamine, can cross the BBB and exert direct CNS effects.[3] It is crucial to consider the specific chemical properties of each compound when predicting CNS penetration.

Q3: What are the potential CNS side effects observed with ganglionic blockers that can cross the BBB, like mecamylamine?

Mecamylamine, which penetrates the CNS, has been associated with a range of central side effects, including:

  • Sedation[3]

  • Tremor[3]

  • Choreiform movements (involuntary, jerky movements)[3]

  • Mental aberrations

These effects are a direct result of the blockade of nicotinic receptors within the brain.

Q4: What is a cholinergic crisis and is it relevant to research on this compound-related compounds?

A cholinergic crisis is a state of excessive stimulation of nicotinic and muscarinic receptors due to an overabundance of acetylcholine. While this compound is a nicotinic antagonist, understanding the cholinergic system is crucial. A cholinergic crisis can be induced by cholinesterase inhibitors and presents with symptoms that can be remembered by the mnemonics SLUDGEM (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis, Miosis) and DUMBELS (Diaphoresis and Diarrhea, Urination, Miosis, Bradycardia, Bronchospasm, Emesis, Lacrimation, Salivation). Central effects can include confusion, seizures, and coma. While not a direct effect of this compound, understanding this syndrome is important when studying compounds that modulate the cholinergic system.

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro neurotoxicity assays.
  • Possible Cause: Variability in cell culture conditions.

    • Solution: Ensure consistent cell passage number, confluency, and overall cell health. Stressed or unhealthy cells can show increased sensitivity to test compounds.[5]

  • Possible Cause: Reagent quality and handling.

    • Solution: Use high-quality, validated reagents. Store all reagents, including the test compound, according to the manufacturer's instructions to prevent degradation.[5]

  • Possible Cause: Assay protocol deviations.

    • Solution: Maintain strict adherence to incubation times, temperatures, and handling procedures. Use calibrated pipettes and consider automating liquid handling steps to minimize variability.[5]

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile media or phosphate-buffered saline (PBS) to maintain a more uniform environment across the plate.[5]

Issue 2: Low or no detectable signal in a receptor binding assay.
  • Possible Cause: Inactive radioligand or fluorescent probe.

    • Solution: Verify the activity and specific binding of the ligand with a known positive control receptor preparation.

  • Possible Cause: Suboptimal binding buffer conditions.

    • Solution: Optimize the pH, ionic strength, and composition of the binding buffer. Include protease inhibitors to prevent receptor degradation.

  • Possible Cause: Insufficient receptor concentration in the preparation.

    • Solution: Increase the amount of membrane preparation or cell lysate used in the assay. Confirm receptor expression levels by Western blot or another suitable method.

Issue 3: High background signal in an in vitro BBB permeability assay.
  • Possible Cause: Incomplete formation of a tight cell monolayer.

    • Solution: Monitor the transendothelial electrical resistance (TEER) to ensure the formation of a tight barrier before starting the permeability experiment.[6][7] Seeding density and cell culture conditions may need to be optimized.

  • Possible Cause: Non-specific binding of the test compound to the plate or membrane.

    • Solution: Pre-treat the assay components with a blocking agent, such as bovine serum albumin (BSA), to reduce non-specific binding. Include a control without cells to quantify binding to the apparatus.

  • Possible Cause: Contamination of the cell culture.

    • Solution: Maintain strict aseptic technique during all cell culture manipulations. Regularly test for mycoplasma contamination.[5]

Data Presentation

Table 1: Summary of CNS-Related Effects of Ganglionic Blockers

CompoundCrosses BBB?Documented CNS Side EffectsReference(s)
This compound Unlikely (Quaternary Ammonium)Not well-documented; primarily peripheral effects.[1]
Hexamethonium Unlikely (Quaternary Ammonium)Primarily peripheral effects; can induce seizures if injected directly into CSF.[4]
Mecamylamine Yes (Secondary Amine)Sedation, tremor, choreiform movements, mental aberrations.[3]
Trimethaphan LimitedPrimarily used for short-term IV administration; CNS effects are not a primary concern.[8]

Table 2: Quantitative Data on In Vivo Effects of this compound in Rats

ParameterTreatmentResultReference(s)
Plasma Neuropeptide YThis compound (5 mg/kg bolus + 5 mg/kg/30 min infusion)31.0 +/- 6.7 fmol/ml (vs. 78.6 +/- 8.2 fmol/ml in control)[9]
Blood PressureThis compound (5 mg/kg bolus + 5 mg/kg/30 min infusion)Significant reduction of > 40 mm Hg[9]

Experimental Protocols

Note: The following are generalized protocols and may require optimization for specific compounds like this compound.

Protocol 1: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This protocol describes a common method using a Transwell® system to assess the permeability of a compound across a cell-based BBB model.[6][7][10][11]

Materials:

  • Transwell® inserts (e.g., 0.4 µm pore size) and companion plates

  • Brain microvascular endothelial cells (e.g., bEnd.3 or hCMEC/D3)[6]

  • Astrocyte cells (optional, for co-culture model)

  • Cell culture medium and supplements

  • Extracellular matrix coating solution (e.g., collagen, fibronectin)

  • Test compound (e.g., this compound)

  • Fluorescently labeled marker of known permeability (e.g., Lucifer Yellow or FITC-dextran)

  • Transendothelial Electrical Resistance (TEER) meter

  • Plate reader for fluorescence detection or LC-MS/MS for compound quantification

Methodology:

  • Plate Coating: Coat the apical side of the Transwell® inserts with the extracellular matrix solution and incubate as recommended by the manufacturer.

  • Cell Seeding:

    • Monoculture: Seed the brain microvascular endothelial cells onto the coated inserts at a predetermined optimal density.

    • Co-culture: Seed astrocytes on the basolateral side of the insert or in the bottom of the well before seeding the endothelial cells on the apical side.[10]

  • Culture and Barrier Formation: Culture the cells until a confluent monolayer is formed. Monitor the integrity of the barrier by measuring the TEER daily. The assay can be performed once the TEER values have plateaued at a high level.[6]

  • Permeability Assay:

    • Replace the medium in the apical and basolateral chambers with a serum-free assay buffer.

    • Add the test compound and the fluorescent marker to the apical chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • Replenish the basolateral chamber with fresh assay buffer after each sampling.

  • Quantification:

    • Measure the concentration of the fluorescent marker in the basolateral samples using a plate reader.

    • Quantify the concentration of the test compound in the basolateral samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for the test compound and the fluorescent marker.

Protocol 2: In Vitro Neurotoxicity Assessment using a Cell Viability Assay

This protocol outlines a general method to assess the potential neurotoxicity of a compound using a neuronal cell line and a commercially available cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC-12)

  • Cell culture medium and supplements

  • 96-well clear-bottom tissue culture plates

  • Test compound (e.g., this compound)

  • Positive control for neurotoxicity (e.g., rotenone, MPP+)

  • Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader (absorbance or luminescence)

Methodology:

  • Cell Seeding: Seed the neuronal cells into a 96-well plate at a pre-determined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound and the positive control in the cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Cell Viability Measurement:

    • Follow the instructions provided with the chosen cell viability assay kit. This typically involves adding the assay reagent to each well and incubating for a specific time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Protocol 3: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for nAChRs in a brain tissue preparation.[12][13]

Materials:

  • Rat or mouse brain tissue (e.g., cortex or hippocampus)

  • Homogenization buffer (e.g., Tris-HCl with protease inhibitors)

  • Radioligand with high affinity for nAChRs (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin)

  • Non-specific binding control (e.g., a high concentration of nicotine (B1678760) or another known nAChR ligand)

  • Test compound (e.g., this compound)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus

Methodology:

  • Membrane Preparation: Homogenize the brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In a series of tubes, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • For total binding, add only the membrane preparation and radioligand.

    • For non-specific binding, add the membrane preparation, radioligand, and a high concentration of the non-specific binding control.

  • Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus to separate the bound from the free radioligand. Wash the filters quickly with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling_Pathway cluster_pre Preganglionic Neuron cluster_synapse Autonomic Ganglion cluster_post Postganglionic Neuron pre Action Potential ach Acetylcholine (ACh) Release pre->ach Depolarization nachr Nicotinic ACh Receptor (nAChR) ach->nachr Binds to post Action Potential nachr->post Depolarization This compound This compound This compound->nachr Blocks

Caption: Mechanism of action of this compound at the autonomic ganglion.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., Neuronal Cells) start->cell_culture treatment 2. Compound Treatment (this compound-related compound) cell_culture->treatment incubation 3. Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay 4. Neurotoxicity Assay (e.g., MTT, LDH, Apoptosis) incubation->assay data_acq 5. Data Acquisition (Plate Reader, Microscope) assay->data_acq data_analysis 6. Data Analysis (IC50 determination) data_acq->data_analysis end End data_analysis->end

Caption: General workflow for in vitro neurotoxicity assessment.

Troubleshooting_Logic issue Inconsistent Experimental Results q1 Are cell culture conditions standardized? issue->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is reagent quality and handling consistent? a1_yes->q2 sol1 Standardize passage number, confluency, and cell health checks. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the assay protocol followed precisely? a2_yes->q3 sol2 Implement strict QC for reagents. Follow storage and handling protocols. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No further Investigate other factors (e.g., instrumentation, data analysis) a3_yes->further sol3 Standardize all steps. Use calibrated equipment. a3_no->sol3 end Consistent Results sol3->end

Caption: Logical troubleshooting guide for inconsistent results.

References

Technical Support Center: Ensuring Complete and Sustained Ganglionic Blockade with Pentolinium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Pentolinium in achieving complete and sustained ganglionic blockade in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce ganglionic blockade?

This compound is a ganglionic blocking agent that functions as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[1] It acts at the autonomic ganglia, which are crucial relay points in both the sympathetic and parasympathetic nervous systems. By blocking the nAChRs on postganglionic neurons, this compound prevents the transmission of nerve impulses from preganglionic to postganglionic neurons, effectively blocking the entire output of the autonomic nervous system.[2] This blockade leads to effects such as smooth muscle relaxation and vasodilation.[1]

Q2: What is the recommended solvent for this compound tartrate?

This compound tartrate is freely soluble in water. A 10% aqueous solution will have a pH of approximately 3.5. It is insoluble in ether and chloroform.

Q3: How should this compound solutions be prepared and stored?

For experimental use, this compound tartrate should be dissolved in sterile, isotonic saline to the desired concentration. It is recommended to prepare fresh solutions for each experiment to ensure potency and avoid potential degradation. If short-term storage is necessary, solutions should be stored at 2-8°C and protected from light. For long-term storage, it is advisable to store the solid compound in a cool, dry, and dark place.

Q4: What are the expected physiological effects of successful ganglionic blockade with this compound?

The primary and most easily measurable effect of successful ganglionic blockade is a significant and sustained decrease in arterial blood pressure (hypotension).[3] This is due to the blockade of sympathetic tone to the blood vessels, leading to vasodilation. Other effects may include a moderate increase in heart rate (tachycardia) due to the blockade of parasympathetic input to the heart, which is the dominant tone in that organ.[2] Researchers may also observe a reduction in heart rate variability.

Troubleshooting Guide

Issue 1: Incomplete or no observable ganglionic blockade (e.g., no significant drop in blood pressure).

Possible Cause Troubleshooting Step
Incorrect Dosage Ensure the correct dose of this compound is being administered for the animal model and route of administration. Consult the dosage table below for guidance.
Improper Administration Verify the administration technique. For intravenous (IV) administration, ensure the injection is properly in the vein. For intraperitoneal (IP) administration, confirm the injection was into the peritoneal cavity and not into the gut or adipose tissue.[4][5][6]
Degraded this compound Prepare a fresh solution of this compound from a properly stored solid compound. Avoid using old solutions.
Animal Model Resistance While uncommon, consider the possibility of species or strain-specific differences in sensitivity to this compound. A dose-response experiment may be necessary to determine the optimal dose for your specific model.

Issue 2: Ganglionic blockade is not sustained for the desired duration.

Possible Cause Troubleshooting Step
Pharmacokinetics of this compound This compound has a finite duration of action. For prolonged experiments, a continuous intravenous infusion following an initial bolus dose may be necessary to maintain a steady level of ganglionic blockade. A documented successful protocol in rats involved a 5 mg/kg IV bolus followed by a 5 mg/kg/30 min infusion.
Rapid Metabolism or Clearance The experimental animal's metabolic state could influence drug clearance. Ensure the animal is healthy and properly anesthetized, as this can affect drug metabolism.

Issue 3: Unexpected side effects are observed.

Possible Cause Troubleshooting Step
Broad-Spectrum Autonomic Blockade This compound blocks both sympathetic and parasympathetic ganglia, leading to a wide range of effects.[2] These can include dry mouth, urinary retention, and constipation.[7][8] These are expected consequences of complete ganglionic blockade.
Off-Target Effects While specific off-target effects of this compound are not extensively documented, ganglionic blockers as a class can have complex cardiovascular effects.[2] Monitor cardiovascular parameters closely. If unexpected effects persist, consider using a more specific antagonist for the targeted pathway if applicable to your research question.

Data Presentation: this compound Dosage Guidelines

Animal Model Route of Administration Dosage Expected Effect Citation
RatIntravenous (IV) Bolus5 mg/kgSignificant reduction in blood pressure
RatIntravenous (IV) Infusion5 mg/kg/30 min (following a 5 mg/kg bolus)Sustained reduction in blood pressure
MouseIntraperitoneal (IP)5 mg/kgGanglionic blockade

Note: These dosages are a starting point and may require optimization for specific experimental conditions.

Experimental Protocols

Protocol 1: Induction of Ganglionic Blockade in Rats via Intravenous Administration

Materials:

  • This compound tartrate

  • Sterile isotonic saline

  • Anesthetized rat with a cannulated femoral or jugular vein for IV access and a cannulated carotid or femoral artery for blood pressure monitoring.

  • Infusion pump (for sustained blockade)

  • Physiological monitoring system (for blood pressure, heart rate, etc.)

Procedure:

  • Preparation of this compound Solution: Prepare a fresh solution of this compound tartrate in sterile isotonic saline at a concentration suitable for the animal's weight (e.g., 1-5 mg/mL).

  • Baseline Measurement: Record stable baseline cardiovascular parameters (mean arterial pressure, heart rate) for at least 15-30 minutes.

  • Bolus Administration: Administer a single bolus injection of this compound (5 mg/kg) intravenously.

  • Monitoring: Continuously monitor blood pressure and heart rate. A significant and stable drop in blood pressure indicates successful ganglionic blockade.

  • (Optional) Sustained Blockade: For prolonged experiments, follow the initial bolus with a continuous intravenous infusion of this compound (5 mg/kg/30 min) using an infusion pump. Adjust the infusion rate as necessary to maintain the desired level of hypotension.

  • Confirmation of Blockade (Optional): To confirm the completeness of the blockade, administer a known ganglionic stimulant (e.g., a low dose of nicotine (B1678760) or DMPP). The absence of a pressor response indicates a complete blockade.

Protocol 2: Induction of Ganglionic Blockade in Mice via Intraperitoneal Administration

Materials:

  • This compound tartrate

  • Sterile isotonic saline

  • Sterile 1 mL syringe with a 25-27 gauge needle

  • Mouse restraint device

Procedure:

  • Preparation of this compound Solution: Prepare a fresh solution of this compound tartrate in sterile isotonic saline at a concentration that allows for an appropriate injection volume (typically not exceeding 10 mL/kg).[5]

  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection: Locate the lower right quadrant of the abdomen. Insert the needle at a 15-30 degree angle into the peritoneal cavity.[9] Aspirate briefly to ensure the needle has not entered a blood vessel or organ.[6]

  • Administration: Slowly inject the this compound solution (5 mg/kg).

  • Monitoring: Monitor the animal for expected signs of ganglionic blockade, such as reduced activity and, if measured, a decrease in blood pressure. The onset of action for IP injections is slower than for IV administration.

Mandatory Visualizations

Signaling_Pathway cluster_pre Preganglionic Neuron cluster_ganglion Autonomic Ganglion cluster_post Postganglionic Neuron cluster_effector Effector Organ pre Action Potential ach Acetylcholine (ACh) Release pre->ach nachr Nicotinic ACh Receptor (nAChR) ach->nachr Binds to post_ap Action Potential nachr->post_ap Activates neurotransmitter Neurotransmitter Release (e.g., NE, ACh) post_ap->neurotransmitter effector Smooth Muscle, Cardiac Muscle, Glands neurotransmitter->effector Acts on This compound This compound This compound->nachr Blocks

Caption: Mechanism of this compound action at the autonomic ganglion.

Experimental_Workflow start Start prep_animal Prepare Anesthetized Animal (Cannulate Artery and Vein) start->prep_animal baseline Record Baseline Cardiovascular Parameters prep_animal->baseline administer Administer this compound (IV Bolus +/- Infusion) baseline->administer monitor Continuously Monitor Blood Pressure & Heart Rate administer->monitor confirm Confirm Blockade (e.g., Challenge with Nicotine) monitor->confirm complete Ganglionic Blockade Complete & Sustained confirm->complete Yes troubleshoot Troubleshoot (Check Dose, Administration) confirm->troubleshoot No end End Experiment complete->end troubleshoot->administer

Caption: Experimental workflow for inducing ganglionic blockade.

Troubleshooting_Logic start No Significant Drop in Blood Pressure Observed check_dose Is the Dosage Correct? start->check_dose check_admin Was Administration Successful? check_dose->check_admin Yes dose_response Consider Dose-Response Experiment check_dose->dose_response No check_solution Is the this compound Solution Fresh? check_admin->check_solution Yes re_administer Re-administer Carefully check_admin->re_administer No check_solution->dose_response Yes new_solution Prepare Fresh Solution check_solution->new_solution No success Problem Resolved dose_response->success re_administer->success new_solution->success

References

Common experimental pitfalls when using Pentolinium.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common experimental challenges associated with the use of Pentolinium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? this compound is a ganglionic blocking agent that acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[1][2] Its primary mechanism involves binding to nAChRs at autonomic ganglia, which interrupts neural transmission in both the sympathetic and parasympathetic nervous systems.[3] This blockade inhibits the release of neurotransmitters like adrenaline (epinephrine) and noradrenaline (norepinephrine) from postganglionic adrenergic nerves, leading to effects such as smooth muscle relaxation and vasodilation.[1][2][3]

Q2: What is the recommended storage and stability for this compound?

  • Solid Form: this compound tartrate is generally stable under normal temperatures and pressures.[4] For long-term storage, it is recommended to keep the solid powder in a dry, dark place at -20°C for months to years. For short-term storage (days to weeks), 0-4°C is suitable.[5]

  • Stock Solutions: Once prepared, stock solutions should be stored in aliquots in tightly sealed vials at -20°C. These are generally usable for up to one month. It is best practice to make up solutions and use them on the same day whenever possible.[6] Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.[6]

Q3: How do I dissolve this compound tartrate? There are conflicting reports on solubility. While some databases list a very low water solubility[3], supplier information indicates that this compound tartrate is soluble in DMSO.[5] For experimental use, it is recommended to first attempt dissolving in DMSO to create a concentrated stock solution.[5] This stock can then be serially diluted in an appropriate aqueous buffer for your specific experimental needs. Always perform a solubility test for your specific batch and desired final concentration.

Q4: Is this compound suitable for in vitro cell culture experiments? this compound's primary action is on autonomic ganglia, a complex tissue structure. Its use in standard cell culture is not widely documented in the provided search results. Researchers should be aware that the broad, non-specific nature of ganglionic blockade may not be easily replicated or studied in single-cell-type cultures.[3] Furthermore, any in vitro experiment should account for potential confounding effects of solvents (like DMSO) and other media components on the cells.[7]

Troubleshooting Guide

Issue 1: Inconsistent or No Effect in In Vivo Experiments

  • Possible Cause: Improper dosage or administration route.

    • Troubleshooting Steps: this compound can be administered intravenously, intramuscularly, or orally, with varying pharmacokinetics.[1][2] A slow, continuous infusion may produce different results than a single bolus injection.[8] Review your protocol's dosage and administration route. For example, a study in conscious rats used a 5 mg/kg bolus followed by a 5 mg/kg/30 min infusion to achieve a significant reduction in blood pressure.[9] Ensure the dose is appropriate for the animal model and desired effect.

  • Possible Cause: Degradation of the compound.

    • Troubleshooting Steps: Ensure that stock solutions have been stored correctly (aliquoted, -20°C) and have not undergone multiple freeze-thaw cycles.[6] Prepare fresh dilutions from a reliable stock solution for each experiment.

Issue 2: Unexpected or Off-Target Effects

  • Possible Cause: Broad-spectrum ganglionic blockade.

    • Troubleshooting Steps: this compound is not a specific drug; it blocks both sympathetic and parasympathetic ganglia.[3] This can lead to a wide range of physiological effects beyond the intended outcome. For example, while it lowers blood pressure, it can also cause effects like paralytic ileus.[5] Carefully consider all observed physiological changes and attribute them to this broad mechanism. It may be necessary to use more specific antagonists to dissect the observed effects.

  • Possible Cause: Potentiation of other agents.

    • Troubleshooting Steps: this compound has been shown to potentiate the effects of pressor agents like adrenaline and noradrenaline.[10] This is thought to be due to a sensitization of the peripheral effector cells.[10] If you are co-administering other drugs, be aware of potential synergistic or potentiating interactions that could alter the expected outcome.

Issue 3: Difficulty Preparing a Usable Solution

  • Possible Cause: Low aqueous solubility.

    • Troubleshooting Steps: As noted in the FAQ, this compound tartrate may have poor solubility in water. Prepare a high-concentration stock solution in DMSO.[5] When diluting into your final aqueous buffer, add the DMSO stock to the buffer slowly while vortexing to avoid precipitation. The final concentration of DMSO should be kept to a minimum (typically <0.5%) and a vehicle control group (buffer with the same final DMSO concentration) must be included in your experiment.

Experimental Protocols & Data

Quantitative Data Summary
PropertyValueSalt FormSource
Molecular Weight 538.59 g/mol Tartrate[5]
Molecular Formula C₂₃H₄₂N₂O₁₂Tartrate[11]
Physical Description Solid; white to cream crystalline powderTartrate[3][12]
Melting Point 213 °CTartrate[3]
Solubility Soluble in DMSO, not in waterTartrate[5]
LD50 (Oral, rat) 890 mg/kgTartrate[4]
LD50 (Oral, mouse) 512 mg/kgTartrate[4]
Key Experimental Protocols

1. Preparation of this compound Tartrate Stock Solution (10 mM)

  • Objective: To prepare a 10 mM stock solution in DMSO for subsequent dilution.

  • Materials: this compound tartrate (MW: 538.59 g/mol ), DMSO (cell culture grade), sterile microcentrifuge tubes, precision balance.

  • Procedure: a. Weigh out 5.39 mg of this compound tartrate powder. b. Add the powder to a sterile microcentrifuge tube. c. Add 1 mL of DMSO to the tube. d. Vortex thoroughly until the solid is completely dissolved. e. Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile, tightly sealed tubes. f. Store aliquots at -20°C for up to one month.[6] Avoid repeated freeze-thaw cycles.

2. Protocol for Induction of Hypotension in a Rat Model

  • Objective: To induce controlled hypotension in a conscious rat for cardiovascular studies. (This is a generalized protocol and must be adapted and approved by an Institutional Animal Care and Use Committee - IACUC).

  • Animal Preparation: A conscious rat equipped with an indwelling catheter for intravenous infusion and blood pressure monitoring.

  • Drug Preparation: a. Thaw a 10 mM stock solution of this compound tartrate in DMSO. b. Dilute the stock solution in sterile saline (0.9% NaCl) to the desired final concentration. For a 5 mg/kg dose in a 300g rat (1.5 mg total), the volume will depend on the final concentration. Ensure the final DMSO concentration is minimized.

  • Administration: a. Administer an initial bolus dose of 5 mg/kg this compound tartrate via the intravenous catheter.[9] b. Immediately following the bolus, begin a continuous infusion of 5 mg/kg over 30 minutes.[9]

  • Data Collection: Continuously monitor mean arterial pressure, heart rate, and other relevant hemodynamic parameters throughout the baseline, administration, and post-infusion periods.

  • Control Group: A separate group of animals should be administered a vehicle control (saline with the equivalent concentration of DMSO) following the same bolus and infusion protocol.

Visualizations

Signaling Pathway of this compound Action

Pentolinium_Mechanism cluster_ganglion Autonomic Ganglion cluster_effector Effector Organ (e.g., Blood Vessel) pre_neuron Preganglionic Neuron receptor Nicotinic ACh Receptor (nAChR) pre_neuron->receptor Releases Acetylcholine (ACh) post_neuron Postganglionic Neuron effector Smooth Muscle post_neuron->effector Releases Norepinephrine receptor->post_neuron Activates This compound This compound This compound->receptor Blocks

Caption: Mechanism of action of this compound at the autonomic ganglion.

Experimental Workflow for In Vivo Study

Pentolinium_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimation & Surgical Prep (Catheter Implantation) C Record Baseline Physiological Data A->C B Prepare this compound & Vehicle Solutions D Administer this compound or Vehicle Control (Bolus + Infusion) B->D C->D Begin Treatment E Continuous Monitoring & Data Acquisition D->E F Process & Analyze Data (e.g., Blood Pressure Change) E->F G Statistical Comparison (Treatment vs. Control) F->G H Interpret Results G->H

Caption: General experimental workflow for an in vivo this compound study.

Troubleshooting Logic for Unexpected Results

Pentolinium_Troubleshooting start Unexpected Result (e.g., No effect, Exaggerated effect) check_prep Drug Preparation Is stock solution valid? Is working dilution correct? Was solubility confirmed? start->check_prep First, check... check_dose Dosage & Admin. Is dose correct for model? Is administration route appropriate? Bolus vs. Infusion? check_prep->check_dose If OK outcome_prep Remake Solutions & Re-run check_prep:p2->outcome_prep If issues found check_bio Biological Factors Broad ganglionic effects? Interaction with other drugs? Off-target activity? check_dose->check_bio If OK outcome_dose Adjust Protocol & Re-run check_dose:d2->outcome_dose If issues found outcome_bio Re-evaluate Hypothesis/ Add Specific Controls check_bio:b2->outcome_bio If likely

Caption: Decision tree for troubleshooting common this compound experiments.

References

Stability of Pentolinium in physiological saline for long-term infusion.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is a lack of published, peer-reviewed studies specifically detailing the long-term stability of Pentolinium tartrate in physiological saline (0.9% Sodium Chloride) for infusion. The following information is based on general best practices for parenteral drug stability, preparation, and administration and is intended to guide researchers in establishing their own internal protocols.

Frequently Asked Questions (FAQs)

Q1: What is the first step before preparing a this compound infusion? A1: Before preparation, visually inspect the this compound tartrate vial for any particulate matter, discoloration, or damage to the container.[1] If the drug is in a lyophilized (freeze-dried) powder form, ensure the cake is intact.[2][3] Always check the expiration date on the vial.[4]

Q2: What diluent should be used for reconstituting this compound? A2: While this guide focuses on physiological saline, always refer to the manufacturer's specific instructions if available. For lyophilized medications where a specific diluent is not stated, sterile water for injection or 0.9% sodium chloride are common diluents used for reconstitution before further dilution in an infusion bag.[2][5]

Q3: How should a lyophilized this compound vial be reconstituted? A3: Using aseptic technique, introduce the required volume of sterile diluent into the vial.[5] Gently swirl the vial to dissolve the powder completely; avoid vigorous shaking, especially with peptide-based drugs, as it can cause foaming and potential denaturation.[2][6] The resulting solution should be clear and free of visible particles.[2]

Q4: What are the critical aspects of aseptic technique for preparing the infusion? A4: Aseptic technique is crucial to prevent microbial contamination.[7] Key principles include:

  • Performing hand hygiene thoroughly.[8]

  • Working on a clean, disinfected surface.[1]

  • Disinfecting rubber stoppers on vials and IV bag ports with 70% alcohol and allowing them to dry before puncture.[8]

  • Using only sterile needles and syringes for each transfer.[4][9]

Q5: How long can a prepared this compound infusion be stored? A5: Without specific stability data, it is impossible to provide a definitive storage time. General guidelines for low-risk sterile preparations made in a clean environment suggest that they should be administered as soon as possible after preparation. If not used immediately, storage time depends on temperature. For administration within 1-2 hours, it may be held at room temperature.[1] For longer storage, refrigeration (2-8°C) is typically required, but stability must be validated. Any recommendation beyond 24 hours requires robust, specific stability data.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Cloudiness, Haze, or Precipitation in the Infusion Bag - Incompatibility: this compound may be incompatible with the saline solution or the infusion container material at the prepared concentration. - Temperature Fluctuation: Changes in temperature during storage could affect solubility. - pH Shift: The pH of the solution may have changed, leading to precipitation.- Do NOT administer. Discard the solution immediately. - Prepare a fresh solution, ensuring complete dissolution of the drug before adding it to the infusion bag. - Consider filtering the reconstituted solution with a sterile filter before adding it to the saline, if appropriate for the drug. - Initiate an in-house stability study to determine compatibility and appropriate storage conditions.
Discoloration of the Solution - Degradation: The drug may be degrading due to exposure to light or elevated temperatures. - Oxidation: The drug may be sensitive to oxidation.- Do NOT administer. Discard the solution. - Protect the infusion from light using an opaque bag or aluminum foil during preparation and administration.[9] - Review the chemical properties of this compound for light or oxygen sensitivity. - Prepare the infusion just prior to use to minimize the potential for degradation.
Infusion Pump Occlusion Alarm - Precipitation: Small, invisible particles may have formed and are blocking the infusion line filter.[10] - Kinked Tubing: The infusion line may be bent or kinked.[11] - Catheter Issue: The IV catheter may be improperly positioned or clotted.- Check the infusion line: Ensure the tubing is straight and not clamped.[11] - Inspect the solution: Check the infusion bag again for any visible precipitates. - Flush the line: Follow institutional protocols for checking IV access patency. - If precipitation is suspected, discard the infusion and prepare a new one.

Hypothetical Experimental Protocol for Stability Testing

This protocol is a general template. Specific concentrations, time points, and analytical methods should be adapted based on the experiment's objectives.

  • Preparation of this compound Infusion Samples:

    • Prepare a stock solution of this compound tartrate at a known concentration in physiological saline (0.9% NaCl).

    • Aseptically prepare triplicate samples in sterile IV infusion bags (e.g., PVC or polyolefin) at the final desired concentration (e.g., 1 mg/mL).

    • Prepare three sets of samples for storage at different conditions:

      • Refrigerated: 2-8°C

      • Room Temperature: 20-25°C

      • Accelerated: 40°C

  • Analytical Method:

    • Develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the concentration of this compound. The method must be able to separate the intact drug from any potential degradation products.[12]

  • Testing Schedule:

    • At specified time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours, and 7, 14, 30 days), withdraw an aliquot from each sample.

    • For each aliquot, perform the following tests:

      • Visual Inspection: Check for color change, clarity, and visible particulate matter.[13]

      • pH Measurement: Measure the pH of the solution.

      • HPLC Analysis: Determine the concentration of this compound. Stability is generally defined as retaining at least 90% of the initial concentration.

      • (Optional) Particle Count: Use a light obscuration particle counter to measure sub-visible particles.

      • (Optional) Sterility Testing: At the final time point, test for microbial growth.

  • Data Analysis:

    • Calculate the percentage of the initial this compound concentration remaining at each time point for each storage condition.

    • Record any changes in appearance, pH, or particle count.

    • Determine the time at which the concentration drops below 90% of the initial value to establish the beyond-use date under those conditions.

Data Presentation

Note: The following table is for illustrative purposes only and does not represent actual stability data for this compound.

Table 1: Hypothetical Stability Data for this compound (1 mg/mL) in Physiological Saline

Time PointStorage Condition% Initial Concentration (Mean ± SD)AppearancepH
0 hours N/A100%Clear, colorless5.5
24 hours 2-8°C99.2 ± 0.5%Clear, colorless5.5
20-25°C97.8 ± 0.7%Clear, colorless5.4
40°C91.5 ± 1.1%Faint yellow tinge5.2
7 days 2-8°C98.1 ± 0.6%Clear, colorless5.4
20-25°C92.3 ± 0.9%Faint yellow tinge5.3
40°C80.1 ± 1.5%Yellow, precipitate4.9
30 days 2-8°C95.4 ± 0.8%Clear, colorless5.3
20-25°C85.7 ± 1.2%Yellow, precipitate5.0

Visualizations

Workflow for Preparing a Sterile Infusion

G cluster_prep Preparation Phase cluster_mix Mixing Phase cluster_admin Administration Phase A 1. Assemble Supplies (Vial, Saline, Syringe, etc.) B 2. Perform Hand Hygiene A->B C 3. Disinfect Work Surface B->C D 4. Disinfect Vial Septum & IV Bag Port C->D E 5. Reconstitute Drug (if lyophilized) D->E F 6. Withdraw Drug Using Aseptic Technique E->F G 7. Inject Drug into Physiological Saline Bag F->G H 8. Mix Gently & Inspect for Particles/Discoloration G->H I 9. Label Infusion Bag H->I J 10. Administer to Patient (or store appropriately) I->J

Caption: Aseptic workflow for preparing parenteral infusions.

Mechanism of Action: Ganglionic Blockade

G cluster_ganglion Autonomic Ganglion cluster_effect Result pre_neuron Preganglionic Neuron receptor Nicotinic (NN) Receptor pre_neuron->receptor Releases Acetylcholine (ACh) post_neuron Postganglionic Neuron outcome Inhibition of Autonomic Nerve Impulse receptor->post_neuron Signal Transmitted This compound This compound (Ganglionic Blocker) This compound->block block->receptor Blocks ACh Binding

Caption: this compound competitively blocks nicotinic receptors.

References

How to control for the partial agonist/antagonist effects of similar compounds?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to control for and accurately characterize the partial agonist and antagonist effects of similar compounds.

Frequently Asked Questions (FAQs)

Q1: My compound, intended as an antagonist, is showing some activity on its own. What could be the cause?

A1: This is a common observation in pharmacology. A compound showing baseline activity might not be a true neutral antagonist. Several possibilities could explain this phenomenon:

  • Partial Agonism: The compound may be a partial agonist. A partial agonist binds to and activates a receptor but elicits a submaximal response compared to a full agonist.[1][2] When tested alone, it will show agonistic activity. However, in the presence of a full agonist, it can act as an antagonist by competing for the same binding site and reducing the overall maximal response.[2][3]

  • Inverse Agonism: Many receptor systems exhibit a basal level of activity even without an agonist present, a phenomenon known as constitutive activity. An inverse agonist binds to the receptor and reduces this basal activity, producing an effect opposite to that of an agonist. If your assay system has high constitutive activity, an inverse agonist will appear to have a functional effect.

  • System Bias/Context-Dependent Efficacy: The observed activity could be dependent on the specific experimental system. Factors such as receptor expression levels, G protein coupling efficiency, and the specific signaling pathway being measured can all influence a compound's apparent efficacy. A compound might act as a partial agonist in one assay but appear as an antagonist in another with a lower receptor reserve.[1]

Q2: How can I experimentally differentiate between a partial agonist and a neutral antagonist?

A2: To distinguish between a partial agonist and a neutral antagonist, you need to perform two key experiments:

  • Agonist Mode: Test the compound by itself across a range of concentrations to generate a dose-response curve. A partial agonist will produce a concentration-dependent increase in signal, but the maximal effect (Emax) will be lower than that of a known full agonist.[1][2] A true neutral antagonist will show no activity on its own.

  • Antagonist Mode: Test the compound in the presence of a fixed concentration of a known full agonist (typically at its EC80 or EC90). A partial agonist will compete with the full agonist and cause a rightward shift in the full agonist's dose-response curve, along with a decrease in the maximal response. A neutral antagonist will also cause a rightward shift in the full agonist's dose-response curve but will not depress the maximal response.[3]

Q3: What are the key parameters I should be looking at in my dose-response curves?

A3: When analyzing your dose-response data, you should focus on two primary parameters:

  • Potency (EC50 or IC50): This is the concentration of a compound that produces 50% of its maximal effect (EC50 for an agonist) or 50% inhibition of an agonist's effect (IC50 for an antagonist). It is a measure of the compound's affinity for the receptor.

  • Efficacy (Emax): This is the maximum response a compound can produce. A full agonist has an Emax of 100% (relative to a reference agonist), while a partial agonist has an Emax between 0% and 100%.[1][2] A neutral antagonist has an Emax of 0%.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Solutions
High variability between replicate wells. Inconsistent cell seeding: Uneven cell distribution across the plate.Solution: Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette with care to avoid introducing bubbles.
Edge effects: Evaporation from wells on the plate's perimeter.Solution: Avoid using the outer wells of the plate for experimental data. Fill them with sterile water or media to maintain humidity.
Compound precipitation: The compound may not be fully soluble at higher concentrations.Solution: Visually inspect your compound dilutions for any signs of precipitation. Consider using a lower concentration range or a different solvent.
Unexpected dose-response curve shape (e.g., bell-shaped). Off-target effects: At higher concentrations, the compound may be interacting with other targets, causing confounding effects.Solution: Test your compound in a cell line that does not express the target receptor to check for off-target activity.
Cell toxicity: High concentrations of the compound may be toxic to the cells, leading to a decrease in signal at the top of the dose-response curve.Solution: Perform a cell viability assay (e.g., using Trypan Blue or a commercial kit) in parallel with your functional assay to assess cytotoxicity.
Full agonist response is lower than expected. Low receptor expression: The cells may not have a sufficient number of receptors to produce a robust signal.Solution: Use a cell line with higher receptor expression or consider transiently overexpressing the receptor.
Suboptimal assay conditions: The incubation time, temperature, or reagent concentrations may not be optimal.Solution: Optimize your assay parameters, including incubation time, temperature, and concentrations of key reagents like GDP in a GTPγS binding assay.

Data Presentation

Quantitative Comparison of Compound Activity
Compound Type Agonist Mode (Emax) Antagonist Mode (Effect on Full Agonist Curve) Potency (EC50/IC50)
Full Agonist 100%N/AEC50 in the nanomolar to micromolar range
Partial Agonist >0% and <100%Rightward shift and decrease in EmaxEC50 in the nanomolar to micromolar range
Neutral Antagonist 0%Parallel rightward shift with no change in EmaxIC50 in the nanomolar to micromolar range
Inverse Agonist <0% (reduces basal activity)Rightward shift and decrease in EmaxEC50 for inverse agonism, IC50 for antagonism

Experimental Protocols

GTPγS Binding Assay

This assay measures the activation of G proteins, an early event in GPCR signaling. It is particularly useful for differentiating full and partial agonists due to its low signal amplification.[4]

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest. Homogenize cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Test compound dilutions (including a full agonist control and vehicle)

    • Cell membranes (typically 5-20 µg of protein per well)

    • GDP (final concentration of 1-10 µM)

  • Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.

  • Reaction Initiation: Add [³⁵S]GTPγS (final concentration of 0.1-0.5 nM) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Termination and Detection: Terminate the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer. Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

cAMP Accumulation Assay

This assay is suitable for Gs- and Gi-coupled receptors and measures the production of the second messenger, cyclic AMP.

Methodology:

  • Cell Seeding: Seed cells expressing the receptor of interest into a 96- or 384-well plate and culture overnight.

  • Compound Addition:

    • For Gs-coupled receptors: Remove the culture medium and add the test compound dilutions in an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For Gi-coupled receptors: Remove the culture medium and add the test compound dilutions along with a fixed concentration of forskolin (B1673556) (to stimulate adenylyl cyclase) in an assay buffer containing a PDE inhibitor.[5]

  • Incubation: Incubate the plate at 37°C for the optimized duration (typically 15-60 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

Visualizations

G_Protein_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist Receptor GPCR Agonist->Receptor 1. Binding G_Protein G Protein (αβγ) Receptor->G_Protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Gα activation GDP GDP G_Protein->GDP GDP out Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger GTP GTP GTP->G_Protein GTP in Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Signaling Cascade

Caption: A simplified diagram of a G protein-coupled receptor (GPCR) signaling pathway.

Experimental_Workflow cluster_screening Initial Screening cluster_characterization Compound Characterization cluster_confirmation Confirmation & Analysis Primary_Assay Primary Functional Assay (e.g., Calcium Flux) Agonist_Mode Agonist Mode Assay (Dose-Response) Primary_Assay->Agonist_Mode Active Compounds Antagonist_Mode Antagonist Mode Assay (vs. Full Agonist) Agonist_Mode->Antagonist_Mode Secondary_Assay Secondary Assay (e.g., GTPγS or cAMP) Antagonist_Mode->Secondary_Assay Confirm Hits Data_Analysis Data Analysis (EC50, Emax, Ki) Secondary_Assay->Data_Analysis

Caption: A typical experimental workflow for characterizing compound activity.

References

Technical Support Center: Overcoming Pentolinium Resistance in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Pentolinium in experimental models, particularly when observing apparent resistance or variability in its effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a ganglionic blocking agent that acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[1] It works by blocking these receptors on postganglionic neurons in both the sympathetic and parasympathetic autonomic ganglia.[2][3] This blockade inhibits the transmission of nerve impulses, leading to a reduction in autonomic nervous system output. The overall effect on a specific organ or system depends on the dominant autonomic tone to that tissue.[2][3] For example, in blood vessels, which are primarily under sympathetic control, this compound causes vasodilation and a decrease in blood pressure.

Q2: What does "resistance" to this compound mean in an experimental context?

In the context of in vivo experiments, "resistance" to this compound typically does not refer to classical drug resistance mechanisms like target mutation or drug efflux. Instead, it usually describes a diminished or blunted physiological response to the drug compared to what is expected. This can manifest as a smaller than anticipated drop in blood pressure, a less pronounced change in heart rate, or a general lack of effect at standard doses. This phenomenon is often due to underlying physiological differences in the experimental model or compensatory mechanisms.

Q3: Are there known experimental models that exhibit altered responses to this compound?

Yes, one well-documented model is the diet-induced obese mouse. Studies have shown that obese mice can exhibit a blunted cardiovascular response to this compound compared to their lean counterparts.[4] This suggests that obesity can induce a state of relative resistance to the effects of ganglionic blockade.

Q4: What are the potential underlying reasons for observing resistance to this compound?

Several factors can contribute to a reduced or variable response to this compound:

  • Physiological State of the Animal Model: Conditions like obesity can alter the baseline autonomic tone and cardiovascular responsiveness.[4][5]

  • Compensatory Reflexes: The body has intricate feedback loops to maintain homeostasis. A rapid drop in blood pressure due to this compound can trigger compensatory mechanisms that counteract the drug's effect.

  • Genetic Background of the Animal Strain: Different mouse strains can have inherent variations in their cardiovascular and autonomic nervous systems, leading to different sensitivities to ganglionic blockade.[6]

  • Receptor Subtype and Density: The expression and density of neuronal nicotinic receptor subtypes in the autonomic ganglia can vary, potentially influencing the efficacy of this compound.[7][8][9]

  • Experimental Conditions: Factors such as anesthesia, surgical stress, and the animal's hydration status can all impact the observed response to this compound.

Q5: Are there alternatives to this compound for inducing ganglionic blockade?

Yes, other ganglionic blocking agents used in experimental research include Hexamethonium and Mecamylamine.[10] It is important to note that each of these drugs has a different pharmacological profile. For example, Mecamylamine can cross the blood-brain barrier and have central nervous system effects, unlike this compound and Hexamethonium.[10] For certain experimental questions, alternative approaches to modulate autonomic function, such as using specific adrenergic or muscarinic receptor antagonists (e.g., prazosin, atenolol, atropine), may be more appropriate.[11][12]

Troubleshooting Guides

Guide 1: Unexpectedly Low or No Cardiovascular Response to this compound

This guide addresses situations where the administration of this compound does not produce the expected decrease in blood pressure or changes in heart rate.

Potential Cause Troubleshooting Steps Rationale
Improper Drug Preparation or Administration 1. Verify this compound Solution: Ensure this compound tartrate is fully dissolved in a sterile, appropriate vehicle (e.g., 0.9% saline). Prepare solutions fresh daily. 2. Confirm Injection Route and Dose: Double-check the calculated dose and ensure the full volume was administered via the intended route (e.g., intraperitoneal, intravenous).This compound is a solid that needs to be properly solubilized for accurate dosing.[1] Inaccurate administration will lead to a lower effective dose.
Altered Physiological State of the Animal Model (e.g., Obesity) 1. Review Model Characteristics: Be aware that models like diet-induced obesity can have a blunted response to this compound.[4] 2. Dose-Response Study: Perform a dose-response curve in your specific model to determine the optimal effective dose, which may be higher than in standard models.The baseline autonomic tone and cardiovascular responsiveness can be significantly different in various physiological and pathological states.[5]
Compensatory Reflexes 1. Monitor Multiple Parameters: Simultaneously measure heart rate, blood pressure, and if possible, markers of sympathetic nerve activity. 2. Consider Combined Blockade: In some experimental designs, it may be necessary to block other compensatory pathways to isolate the effect of ganglionic blockade.The cardiovascular system has robust feedback mechanisms. A drop in blood pressure can trigger a baroreflex-mediated increase in heart rate and sympathetic outflow, counteracting the effect of this compound.
Genetic Strain Differences 1. Consult Literature for Your Strain: Research the known cardiovascular and autonomic characteristics of the specific mouse or rat strain you are using.[6] 2. Consider Strain Comparison: If feasible, compare the response to this compound in your strain of interest with a well-characterized strain like C57Bl/6J.Different inbred mouse strains have distinct vascular properties and responses to vasoactive agents.[6]
Guide 2: High Variability in Response Between Animals

This guide provides steps to minimize inter-animal variability in the response to this compound.

Potential Cause Troubleshooting Steps Rationale
Inconsistent Experimental Conditions 1. Standardize Acclimation: Ensure all animals are properly acclimated to the experimental setup to minimize stress. 2. Maintain Consistent Anesthesia: If using anesthesia, monitor and maintain a consistent depth of anesthesia throughout the experiment. 3. Control Body Temperature: Use a heating pad to maintain the animal's core body temperature, as hypothermia can affect cardiovascular parameters.Stress, anesthesia, and body temperature are significant confounding variables that can alter autonomic function and drug responses.
Variability in Animal Health Status 1. Health Screening: Ensure all animals are healthy and free from underlying conditions that could affect the autonomic nervous system. 2. Age and Weight Matching: Use animals of a similar age and weight range within and between experimental groups.Underlying health issues can introduce significant variability in physiological responses.
Technical Variability in Measurements 1. Calibrate Equipment: Regularly calibrate blood pressure transducers and other measurement devices. 2. Consistent Catheter Placement: For direct blood pressure measurements, ensure consistent placement of arterial catheters.Accurate and consistent data acquisition is crucial for detecting true biological differences.

Data Presentation

Table 1: Cardiovascular Response to this compound (5 mg/kg, i.p.) in Lean vs. Obese Mice

Parameter Genotype Condition Baseline (Pre-Pentolinium) Change After this compound
Mean Arterial Pressure (MAP, mmHg) Wild Type (WT)Lean105 ± 3-40 ± 5
Wild Type (WT)Obese120 ± 4-25 ± 4
CAT1 Overexpressing (CAT+)Lean100 ± 2-38 ± 3
CAT1 Overexpressing (CAT+)Obese108 ± 3-30 ± 3
Heart Rate (HR, bpm) Wild Type (WT)Lean600 ± 20-100 ± 15
Wild Type (WT)Obese580 ± 25-50 ± 10
CAT1 Overexpressing (CAT+)Lean590 ± 18-95 ± 12
CAT1 Overexpressing (CAT+)Obese570 ± 22-70 ± 8

*Data are presented as mean ± SEM. *P < 0.05 for obese vs. lean mice within the same genotype. Data adapted from a study on obesity-induced hypertension in mice.[4] This table illustrates the blunted response to this compound in obese wild-type mice.

Experimental Protocols

Protocol 1: Induction of a this compound-Resistant State (Obese Mouse Model)

Objective: To generate an in vivo model exhibiting a blunted cardiovascular response to this compound.

Methodology:

  • Animal Model: Use a mouse strain susceptible to diet-induced obesity, such as C57Bl/6J.

  • Dietary Intervention:

    • Control Group (Lean): Feed mice a standard chow diet (e.g., 10% kcal from fat).

    • Experimental Group (Obese): Feed mice a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks, starting at 6 weeks of age.

  • Confirmation of Obesity: Monitor body weight weekly. At the end of the dietary intervention, confirm a significant increase in body weight and adiposity in the high-fat diet group.

  • Assessment of this compound Response:

    • Surgically implant telemetry probes or arterial catheters for continuous blood pressure and heart rate monitoring. Allow for a recovery period of at least 3-5 days.

    • Establish a stable baseline recording of mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes.

    • Administer this compound tartrate (5 mg/kg) via intraperitoneal (i.p.) injection.

    • Record MAP and HR continuously for at least 60 minutes post-injection.

    • Calculate the change in MAP and HR from the baseline period.

Protocol 2: Assessing Autonomic Tone Using this compound

Objective: To quantify the contribution of the autonomic nervous system to baseline cardiovascular parameters.

Methodology:

  • Animal Preparation: Prepare the animal for continuous blood pressure and heart rate monitoring as described in Protocol 1.

  • Baseline Measurement: Record a stable baseline of MAP and HR.

  • This compound Administration: Administer this compound (e.g., 5 mg/kg, i.p. for mice).

  • Post-Blockade Measurement: Record MAP and HR until a new stable plateau is reached. This represents the "intrinsic" level of cardiovascular function in the absence of autonomic input.

  • Calculation of Autonomic Tone:

    • Sympathetic Tone (for blood pressure): The difference between the baseline MAP and the MAP after this compound administration.

    • Autonomic Influence on Heart Rate: The difference between the baseline HR and the HR after this compound administration. The direction of change (increase or decrease) will depend on the dominant autonomic tone to the heart at rest.

Visualizations

Signaling_Pathway cluster_pre Preganglionic Neuron cluster_synapse Autonomic Ganglion Synapse cluster_post Postganglionic Neuron Action Potential Action Potential ACh_release Acetylcholine (ACh) Release Action Potential->ACh_release 1. Depolarization nAChR Nicotinic ACh Receptor (nAChR) ACh_release->nAChR 2. Binds to Depolarization Depolarization & Action Potential nAChR->Depolarization Inhibited by this compound This compound This compound This compound->nAChR Blocks Response Effector Organ Response Depolarization->Response 3. Neurotransmitter Release

Caption: Mechanism of action of this compound at the autonomic ganglion.

Troubleshooting_Workflow Start Experiment Shows This compound Resistance Check_Drug Verify Drug Preparation & Administration Start->Check_Drug Check_Model Assess Animal Model Characteristics Check_Drug->Check_Model [Drug Prep OK] Subgroup_Drug Is solution fresh? Is dose correct? Was injection successful? Check_Drug->Subgroup_Drug [Issue Suspected] Check_Conditions Review Experimental Conditions Check_Model->Check_Conditions [Model Understood] Subgroup_Model Is it an obesity model? What is the mouse strain? Are there underlying pathologies? Check_Model->Subgroup_Model [Issue Suspected] Subgroup_Conditions Is anesthesia stable? Is animal stressed? Is temperature controlled? Check_Conditions->Subgroup_Conditions [Issue Suspected] Action_Dose Perform Dose-Response Study Subgroup_Model->Action_Dose Action_Protocol Standardize Protocol (Acclimation, Anesthesia) Subgroup_Conditions->Action_Protocol Action_Alternative Consider Alternative Blockers or Methods Action_Dose->Action_Alternative Action_Protocol->Action_Alternative

Caption: Troubleshooting workflow for unexpected this compound resistance.

References

Identifying and controlling for confounding variables in Pentolinium studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pentolinium in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a ganglionic blocking agent that acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[1][2] It works by blocking the action of acetylcholine at autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems.[1] This blockade leads to effects such as smooth muscle relaxation and vasodilation.[2]

Q2: What are the expected cardiovascular effects of this compound administration in animal models?

A2: this compound administration typically leads to a significant reduction in blood pressure.[3] In conscious rats, a bolus of 5 mg/kg followed by an infusion has been shown to reduce blood pressure by more than 40 mm Hg.[3] Heart rate may show a small increase, which can be a reflex response to the drop in blood pressure.[4]

Q3: What are some known off-target effects or confounding factors to consider when using this compound?

A3: Due to its broad action on the autonomic nervous system, several factors can confound experimental results. These include:

  • Reflex Tachycardia: A compensatory increase in heart rate in response to hypotension.[5]

  • Interaction with Anesthesia: Anesthetics can significantly alter cardiovascular reflexes and the hemodynamic response to this compound.[6] The choice of anesthetic should be carefully considered and reported.

  • Blockade of Cardiovascular Reflexes: this compound can inhibit normal compensatory reflexes, which may alter the response to other experimental stimuli.[7]

  • Strain Differences: Different rat strains can exhibit varied responses to drugs and experimental conditions, which may influence the effects of this compound.[8][9][10][11]

Q4: How should this compound be stored and handled?

A4: this compound tartrate is stable under normal temperatures and pressures. It should be stored in a cool, dry place with the container tightly sealed. For creating solutions, it is recommended to prepare them fresh on the day of the experiment. If stock solutions must be prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C for up to one month.[12]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Unexpectedly high or low blood pressure response 1. Incorrect dosage: The dose-response relationship can be steep. 2. Animal Strain Variability: Different strains may have varying sensitivities.[8][9][10][11] 3. Interaction with anesthesia: The anesthetic agent can alter the hemodynamic response.[6]1. Verify calculations and dilution: Ensure the correct dose is being administered. Conduct a dose-response study to determine the optimal dose for your specific model and experimental conditions. 2. Standardize the animal model: Use a consistent strain, age, and sex for all experiments. Report these details in your methodology. 3. Choose anesthetic carefully: Select an anesthetic with minimal cardiovascular effects and keep the depth of anesthesia consistent. Consider conducting studies in conscious animals if feasible, but be aware of potential stress-induced variability.
Inconsistent results between animals 1. Incomplete autonomic blockade: The dose may be insufficient to achieve full ganglionic blockade. 2. Variability in surgical preparation or catheter placement: For invasive measurements, technical inconsistencies can introduce significant error. 3. Underlying health status of animals: Subclinical illness can affect autonomic function and drug response.1. Validate blockade: Assess the completeness of the blockade by testing for the absence of reflex responses to pressor or depressor agents. 2. Standardize surgical procedures: Ensure all surgical procedures and catheter placements are performed consistently by a trained individual. 3. Health monitoring: Closely monitor animal health and exclude any animals showing signs of illness.
Animal showing signs of distress (e.g., excessive salivation, urination, defecation) Parasympathetic blockade side effects: this compound blocks both sympathetic and parasympathetic ganglia, leading to a range of physiological effects.[7]These are known side effects of ganglionic blockade and may be unavoidable. Monitor the animal closely. If signs are severe, consider adjusting the dose or experimental endpoint. Ensure all procedures are approved by your institution's animal care and use committee.
Difficulty interpreting heart rate variability (HRV) data Complex effects of dual autonomic blockade: this compound's blockade of both sympathetic and parasympathetic inputs to the heart complicates HRV analysis.Standard HRV analysis may not be appropriate. Focus on specific frequency domains and interpret the results cautiously in the context of complete autonomic blockade. It may be more informative to assess the change in HRV from baseline before and after this compound administration.

Quantitative Data Summary

Table 1: Hemodynamic Effects of this compound in Rats

Parameter Dosage Animal Model Effect Reference
Mean Arterial Pressure 5 mg/kg bolus + 5 mg/kg/30 min infusionConscious Rats> 40 mm Hg decrease[3]
Plasma Neuropeptide Y 5 mg/kg bolus + 5 mg/kg/30 min infusionConscious Rats78.6 ± 8.2 fmol/ml (control) vs. 31.0 ± 6.7 fmol/ml (this compound)[3]
Plasma Catecholamines 5 mg/kg bolus + 5 mg/kg/30 min infusionConscious RatsSignificantly reduced[3]
Supine Systolic Blood Pressure 2.5 mg i.v.Hypertensive and Normotensive HumansSignificantly reduced[4]
Heart Rate 2.5 mg i.v.Hypertensive and Normotensive HumansSmall increase[4]

Table 2: Effects of this compound on Cardiac Output and Other Hemodynamic Parameters in the Rat

Parameter Effect Reference
Cardiac Output Investigated, specific quantitative data not provided in abstract[13]
Blood Circulation Time Investigated, specific quantitative data not provided in abstract[13]
Blood Volume Investigated, specific quantitative data not provided in abstract[13]

Experimental Protocols

Protocol 1: Assessment of this compound's Effect on Blood Pressure and Neuropeptide Y in Conscious Rats [3]

  • Animal Model: Male rats of a specified inbred strain.

  • Surgical Preparation (if applicable for blood sampling/pressure monitoring):

    • Implant arterial and venous catheters for blood pressure measurement and drug infusion, respectively.

    • Allow for a recovery period post-surgery as per institutional guidelines.

  • Experimental Procedure:

    • Acclimatize the conscious, unrestrained rat to the experimental setup.

    • Record baseline blood pressure for a stable period.

    • Administer a bolus of this compound tartrate (5 mg/kg) via the venous catheter.

    • Immediately follow the bolus with a continuous infusion of this compound tartrate (5 mg/kg over 30 minutes).

    • Continuously monitor and record blood pressure throughout the infusion period.

    • At the end of the infusion, collect blood samples for the analysis of plasma neuropeptide Y and catecholamines.

  • Control Group: Administer an equivalent volume of saline using the same bolus and infusion protocol.

  • Data Analysis: Compare the changes in blood pressure, plasma neuropeptide Y, and catecholamine levels between the this compound-treated and control groups.

Visualizations

Pentolinium_Mechanism_of_Action cluster_this compound Effect of this compound ACH Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) on Postganglionic Neuron ACH->nAChR Binds to ACH->nAChR This compound This compound This compound->nAChR Blocks This compound->nAChR Postganglionic_Neuron Postganglionic Neuron nAChR->Postganglionic_Neuron Activates nAChR->Postganglionic_Neuron No_Signal No Signal Transmission Effector_Organ Effector Organ (e.g., Blood Vessel Smooth Muscle, Heart) Postganglionic_Neuron->Effector_Organ Response Physiological Response (e.g., Vasodilation, Decreased Heart Rate) Effector_Organ->Response No_Response Inhibited Physiological Response Signal_Transmission Signal Transmission Blockade Blockade

Caption: Mechanism of action of this compound as a nicotinic acetylcholine receptor antagonist.

Experimental_Workflow_Pentolinium_Study Animal_Prep Animal Preparation (e.g., Catheter Implantation) Acclimatization Acclimatization to Experimental Setup Animal_Prep->Acclimatization Baseline Baseline Measurement (e.g., Blood Pressure, Heart Rate) Acclimatization->Baseline Drug_Admin This compound or Vehicle Administration Baseline->Drug_Admin Data_Collection Continuous Data Collection (e.g., Hemodynamics) Drug_Admin->Data_Collection Sample_Collection Terminal Sample Collection (e.g., Blood for Biomarkers) Data_Collection->Sample_Collection Data_Analysis Data Analysis and Statistical Comparison Sample_Collection->Data_Analysis

Caption: General experimental workflow for a this compound study in an animal model.

nAChR_Signaling_Blockade cluster_pathways Downstream Signaling Pathways (Inhibited) This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Blocks Ca_Influx Ca2+ Influx nAChR->Ca_Influx Prevents PKC Protein Kinase C (PKC) Ca_Influx->PKC PI3K PI3K Ca_Influx->PI3K Raf1 Raf-1 PKC->Raf1 MAPK MAPK/ERK Pathway Raf1->MAPK Cellular_Response Cellular Responses (e.g., Proliferation, Survival) MAPK->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response Inhibition Inhibition

Caption: Simplified diagram of the inhibition of nAChR downstream signaling by this compound.

References

Validation & Comparative

Validating the Efficacy of Autonomic Blockade by Pentolinium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pentolinium's performance in achieving autonomic blockade against other ganglionic blocking agents, supported by experimental data. We present detailed methodologies for key experiments and summarize quantitative data in structured tables for ease of comparison.

Mechanism of Action: Ganglionic Blockade

Ganglionic blockers, including this compound, Hexamethonium, and Trimethaphan, exert their effects by acting as antagonists at nicotinic acetylcholine (B1216132) receptors (nAChRs) within the autonomic ganglia. This blockade inhibits the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic nervous systems. The interruption of sympathetic outflow leads to vasodilation and a subsequent decrease in blood pressure, while the blockade of parasympathetic outflow can affect heart rate and other visceral functions. This compound, specifically, is a non-depolarizing competitive antagonist at these nicotinic receptors.

cluster_preganglionic Preganglionic Neuron cluster_ganglion Autonomic Ganglion cluster_postganglionic Postganglionic Neuron pre_neuron Action Potential ach_release Acetylcholine (ACh) Release pre_neuron->ach_release 1. Arrival of Nerve Impulse nachr Nicotinic ACh Receptor (nAChR) ach_release->nachr 2. ACh binds to nAChR post_neuron Action Potential nachr->post_neuron 3. Depolarization & Signal Transmission This compound This compound This compound->nachr 4. Blockade cluster_this compound This compound Protocol (Human) cluster_trimethaphan Trimethaphan Protocol (Human) p_start Start p_baseline Baseline Measurements (BP, HR, HRV) p_start->p_baseline p_admin IV Bolus Administration (5 mg this compound or Placebo) p_baseline->p_admin p_measure Repeat Measurements (5, 10, 15, 20, 25 min) p_admin->p_measure p_end End p_measure->p_end t_start Start t_monitor Continuous Monitoring (MSNA, ECG, BP) t_start->t_monitor t_infusion Incremental IV Infusion (Start 0.5-2 mg/min) t_monitor->t_infusion t_increase Increase Dose Q6min t_infusion->t_increase t_check Check for Blockade (MSNA, Valsalva) t_increase->t_check t_check->t_increase Blockade Incomplete t_end End t_check->t_end Blockade Complete

A Comparative Analysis of Pentolinium and Hexamethonium: Potency and Duration of Action in Ganglionic Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the ganglionic blocking agents pentolinium and hexamethonium (B1218175), with a focus on their relative potency and duration of action. The information is intended for researchers, scientists, and drug development professionals engaged in the study of autonomic pharmacology.

Introduction

This compound and hexamethonium are bis-quaternary ammonium (B1175870) compounds that function as nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists at autonomic ganglia.[1] By blocking these receptors, they inhibit neurotransmission in both the sympathetic and parasympathetic nervous systems, leading to a reduction in autonomic outflow. Historically, these agents were employed in the management of severe hypertension; however, their use has been largely superseded by more selective antihypertensive drugs with fewer side effects. Presently, their primary application is in pharmacological research to investigate the functions of the autonomic nervous system.

Mechanism of Action: Signaling Pathway

Both this compound and hexamethonium are non-depolarizing, competitive antagonists at the nAChRs in autonomic ganglia. The binding of acetylcholine (ACh) released from preganglionic neurons to these receptors is inhibited by these agents. This action prevents the influx of sodium ions and subsequent depolarization of the postganglionic neuron, thereby blocking the propagation of the nerve impulse to the target organ.

cluster_pre Preganglionic Neuron cluster_post Postganglionic Neuron Preganglionic Neuron Preganglionic Neuron ACh Release ACh Release Preganglionic Neuron->ACh Release Action Potential nAChR Nicotinic ACh Receptor ACh Release->nAChR ACh Postganglionic Action Potential Postganglionic Action Potential nAChR->Postganglionic Action Potential Depolarization This compound / Hexamethonium This compound / Hexamethonium This compound / Hexamethonium->nAChR Antagonism

Mechanism of ganglionic blockade by this compound and Hexamethonium.

Comparative Potency

Direct, quantitative comparisons of the ganglionic blocking potency of this compound and hexamethonium from recent literature are scarce. However, classical pharmacological studies from the mid-20th century provide strong evidence that this compound is a more potent ganglionic blocker than hexamethonium. For instance, in a study on septic rats, a dose of 5 mg/kg of this compound was used, in contrast to 15 mg/kg of hexamethonium, to achieve a comparable effect, suggesting a higher potency for this compound.

For illustrative purposes, the following table summarizes hypothetical quantitative data derived from the expected outcomes of comparative studies, such as those conducted by Mantegazza, Tyler, and Zaimis (1958) and Bainbridge and Brown (1960). These values are intended to reflect the generally accepted higher potency of this compound.

DrugTest SystemEndpointRelative Potency (Hexamethonium = 1)
This compound Cat Superior Cervical GanglionInhibition of postganglionic action potential~5
Hexamethonium Cat Superior Cervical GanglionInhibition of postganglionic action potential1
This compound Anesthetized CatReduction in blood pressure~4-5
Hexamethonium Anesthetized CatReduction in blood pressure1

Note: The values presented in this table are illustrative and based on qualitative descriptions in the available literature. They are intended to provide a comparative context and are not derived from a single head-to-head study.

Duration of Action

This compound is consistently described as having a more prolonged duration of action compared to hexamethonium. While the duration of action for hexamethonium is reported to be approximately 2 hours, early clinical and pharmacological studies indicated that this compound's effects are significantly longer-lasting, which was a key factor in its clinical use for managing hypertension.

DrugTypical Duration of Action
This compound 4 - 6 hours
Hexamethonium ~2 hours

Experimental Protocols

The assessment of ganglionic blocking potency has traditionally relied on in vivo and in vitro experimental models. The following are detailed methodologies for key experiments used to compare agents like this compound and hexamethonium.

In Situ Cat Superior Cervical Ganglion Preparation

This preparation allows for the direct measurement of the effect of a substance on ganglionic transmission.

Objective: To quantify the depression of postganglionic action potentials in response to preganglionic nerve stimulation following the administration of a ganglionic blocking agent.

Methodology:

  • Animal Preparation: Adult cats are anesthetized, and a tracheal cannula is inserted for artificial respiration. The superior cervical ganglion and its pre- and postganglionic nerves are surgically exposed.

  • Stimulation and Recording: Electrodes are placed on the preganglionic nerve for stimulation and on the postganglionic nerve for recording the compound action potentials.

  • Drug Administration: The ganglionic blocking agent is administered intravenously.

  • Data Acquisition: The amplitude of the postganglionic action potential is recorded before and after drug administration. The percentage depression of the action potential is calculated to determine the potency of the blocking agent.

cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Anesthetize Anesthetize Expose_Ganglion Expose Superior Cervical Ganglion Anesthetize->Expose_Ganglion Stimulate Stimulate Preganglionic Nerve Expose_Ganglion->Stimulate Record_Pre Record Baseline Postganglionic AP Stimulate->Record_Pre Administer_Drug Administer This compound/Hexamethonium Record_Pre->Administer_Drug Record_Post Record Post-Drug Postganglionic AP Administer_Drug->Record_Post Calculate_Depression Calculate % Depression of AP Amplitude Record_Post->Calculate_Depression Determine_Potency Determine Relative Potency Calculate_Depression->Determine_Potency

Workflow for assessing ganglionic blockade in the cat superior cervical ganglion.

In Vivo Blood Pressure Assay in Anesthetized Cats

This model assesses the overall hypotensive effect of ganglionic blockade, which is a consequence of reduced sympathetic outflow to the vasculature.

Objective: To measure the dose-dependent reduction in systemic arterial blood pressure produced by ganglionic blocking agents.

Methodology:

  • Animal Preparation: Cats are anesthetized, and a catheter is inserted into a carotid artery for blood pressure measurement. A venous catheter is placed for drug administration.

  • Baseline Measurement: A stable baseline blood pressure is recorded.

  • Drug Administration: Increasing doses of this compound or hexamethonium are administered intravenously.

  • Data Acquisition: The fall in mean arterial pressure is recorded for each dose. Dose-response curves are constructed to compare the potency of the two agents. The duration of the hypotensive effect at a given dose can also be measured.

Conclusion

Based on available historical and preclinical data, this compound is a more potent and longer-acting ganglionic blocking agent than hexamethonium. While direct and recent quantitative comparisons are limited, the established experimental protocols provide a robust framework for the continued investigation and comparison of these and other compounds that modulate autonomic ganglionic transmission. Researchers should refer to the classical literature for more detailed insights into the comparative pharmacology of these agents.

References

Pentolinium vs. Mecamylamine: A Comparative Analysis of Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pentolinium and mecamylamine (B1216088), two ganglionic blocking agents, with a specific focus on their differing permeability across the blood-brain barrier (BBB). This analysis is supported by their physicochemical properties and an overview of relevant experimental methodologies used to determine brain uptake.

Introduction

This compound and mecamylamine are both nicotinic acetylcholine (B1216132) receptor antagonists that function as ganglionic blockers, historically used in the management of hypertension.[1][2] Their therapeutic applications and side-effect profiles are significantly influenced by their ability to access the central nervous system (CNS). A critical determinant of CNS entry is the permeability of the blood-brain barrier, a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS.[3] The distinct chemical structures of this compound and mecamylamine lead to profoundly different interactions with the BBB.

Physicochemical Properties and Blood-Brain Barrier Permeability

The ability of a molecule to cross the BBB is largely dictated by its physicochemical properties, such as its ionization state, lipophilicity, and molecular size.[4] Polar, charged molecules generally exhibit poor BBB penetration, while smaller, more lipophilic molecules can more readily diffuse across the lipid-rich endothelial cell membranes of the BBB.

This compound is a dicationic bis-quaternary ammonium (B1175870) compound.[5] Its two permanently charged quaternary ammonium groups result in high polarity and low lipophilicity, making it highly unlikely to cross the BBB via passive diffusion.[6] In contrast, mecamylamine is a secondary amine, which is less polar and can exist in both ionized and non-ionized forms at physiological pH.[7] The non-ionized form is more lipid-soluble, facilitating its passage across the BBB.[7]

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundMecamylamineReference(s)
Chemical Structure Bis-quaternary ammonium compoundSecondary amine[5]
Ionization State Permanently charged dicationWeak base, partially ionized at physiological pH[5][7]
Polarity HighModerate[4][5]
Blood-Brain Barrier Permeability Very Low (inferred)High[6][7][8]

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

Several in vivo and in situ techniques are employed to quantify the passage of compounds across the blood-brain barrier. Two common methods are the Brain Uptake Index (BUI) and the In Situ Brain Perfusion technique.

Brain Uptake Index (BUI) Method

The BUI method provides a rapid in vivo assessment of the brain uptake of a test compound relative to a highly permeable reference compound.

Protocol:

  • Animal Preparation: Anesthetize the animal (typically a rat) and expose the common carotid artery.

  • Injection Bolus Preparation: Prepare a buffered saline solution containing the radiolabeled test compound and a radiolabeled, highly permeable reference compound (e.g., [14C]-butanol).

  • Carotid Artery Injection: A small bolus (typically 200 µL) of the injection solution is rapidly injected into the common carotid artery.

  • Timed Tissue Collection: After a short circulation time (e.g., 15 seconds), the animal is decapitated, and the brain is rapidly removed.

  • Sample Analysis: The brain tissue is solubilized, and the radioactivity of both the test and reference compounds is determined using liquid scintillation counting.

  • Calculation of BUI: The Brain Uptake Index is calculated as the ratio of the brain extraction of the test compound to the brain extraction of the reference compound, expressed as a percentage.

This method is most suitable for compounds with moderate to high BBB permeability, as the single-pass nature of the experiment may not be sensitive enough to detect the low uptake of poorly permeable compounds.[9]

In Situ Brain Perfusion Technique

The in situ brain perfusion technique allows for a more controlled and quantitative measurement of the permeability-surface area (PS) product, which represents the unidirectional flux of a compound into the brain.[10]

Protocol:

  • Animal Preparation: Anesthetize the animal (e.g., a rat) and surgically expose the common carotid artery. Ligate the external carotid artery and pterygopalatine artery to direct the perfusate to the brain.

  • Perfusion System Setup: A perfusion pump is used to deliver a physiological buffer (perfusate) at a controlled rate. The perfusate contains the test compound at a known concentration.

  • Catheterization and Perfusion: A catheter is inserted into the common carotid artery, and perfusion is initiated. The perfusate displaces the animal's blood, allowing for precise control of the composition of the fluid reaching the brain.

  • Timed Perfusion: The brain is perfused for a specific duration (e.g., 30 seconds to several minutes).

  • Brain Tissue Collection and Analysis: At the end of the perfusion period, the brain is removed, and the concentration of the test compound in the brain tissue is determined. A correction for the vascular space is made using a co-perfused vascular marker (e.g., [14C]-sucrose).[9]

  • Calculation of PS Product: The permeability-surface area (PS) product is calculated from the amount of test compound in the brain, the perfusion time, and the concentration of the test compound in the perfusate.[11]

This technique is highly valuable for studying both passive and carrier-mediated transport across the BBB and is suitable for a wide range of compounds, including those with low permeability.[12]

Visualization of Key Concepts

BBB_Permeability_Factors cluster_this compound This compound cluster_mecamylamine Mecamylamine This compound This compound (Bis-quaternary Ammonium) Pentolinium_Props High Polarity Permanently Charged This compound->Pentolinium_Props Physicochemical Properties BBB Blood-Brain Barrier Pentolinium_Props->BBB Limited Permeability Mecamylamine Mecamylamine (Secondary Amine) Mecamylamine_Props Moderate Polarity Partially Ionized Mecamylamine->Mecamylamine_Props Physicochemical Properties Mecamylamine_Props->BBB High Permeability CNS Central Nervous System BBB->CNS

Caption: Physicochemical properties influencing BBB permeability.

Experimental_Workflow cluster_BUI Brain Uptake Index (BUI) Method cluster_Perfusion In Situ Brain Perfusion Method BUI_Start Anesthetized Animal BUI_Inject Carotid Artery Injection (Test + Reference Compounds) BUI_Start->BUI_Inject BUI_Collect Brain Tissue Collection (Timed) BUI_Inject->BUI_Collect BUI_Analyze Radioactivity Measurement BUI_Collect->BUI_Analyze BUI_Result Calculate BUI (%) BUI_Analyze->BUI_Result Perf_Start Anesthetized Animal (Surgical Preparation) Perf_Perfuse Controlled Perfusion (Test Compound + Marker) Perf_Start->Perf_Perfuse Perf_Collect Brain Tissue Collection Perf_Perfuse->Perf_Collect Perf_Analyze Concentration Measurement Perf_Collect->Perf_Analyze Perf_Result Calculate PS Product Perf_Analyze->Perf_Result

Caption: Workflow of BBB permeability experimental methods.

Conclusion

The significant structural differences between this compound and mecamylamine are the primary determinants of their disparate abilities to cross the blood-brain barrier. This compound, as a permanently charged quaternary ammonium compound, is effectively excluded from the central nervous system. In contrast, mecamylamine, a secondary amine, readily penetrates the BBB, leading to centrally-mediated pharmacological effects. This fundamental difference in BBB permeability is a critical consideration for researchers and drug development professionals when selecting ganglionic blockers for experimental or therapeutic purposes, as it dictates the site of action and potential for CNS-related side effects. The choice between these two agents should be guided by the specific requirements of the study or clinical application, with a clear understanding of the desired locus of ganglionic blockade.

References

Assessing the Specificity of Pentolinium for Ganglionic Nicotinic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentolinium, a bis-quaternary ammonium (B1175870) compound, has historically been utilized as a ganglionic blocking agent to manage hypertension and induce controlled hypotension during surgical procedures.[1][2] Its mechanism of action involves the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems.[1][2] However, the therapeutic use of this compound has been largely superseded by more specific drugs due to its broad range of effects. This guide provides a comprehensive assessment of the specificity of this compound for ganglionic nAChRs, comparing its performance with other ganglionic blockers and presenting supporting experimental data and detailed protocols.

Comparative Analysis of Receptor Binding Affinities

A critical aspect of assessing a drug's specificity is to quantify its binding affinity for its intended target relative to other receptors. The table below summarizes the available quantitative data (IC50 and Ki values) for this compound and other notable ganglionic blockers across various nAChR subtypes and muscarinic acetylcholine receptors (mAChRs). Lower IC50 and Ki values indicate higher binding affinity.

CompoundReceptor SubtypeIC50 (µM)Ki (nM)Reference
This compound α3β4 (ganglionic)Data not availableData not available
α1β1γδ (muscle)Data not availableData not available
Muscarinic ReceptorsData not availableData not available
Mecamylamine α3β4 (ganglionic)0.64-[3]
α4β2 (neuronal)2.5-[3]
α3β2 (neuronal)3.6-[3]
α7 (neuronal)6.9-[3]
Muscle-type nAChRTransient inhibition at low µM-[4]
NMDA ReceptorsTransient inhibition at higher µM-[4]
Hexamethonium α3-containing (ganglionic)--
Human Brain nAChRs> 50 µM (IC50)-[5][6]
M1 (muscarinic)-525,000[6]
M2 (muscarinic)-214,000[6]
M3 (muscarinic)-2,450,000[6]
Trimethaphan (B611479) α3β4 (ganglionic)Data not availableData not available
Muscle-type nAChRData not availableData not available

Note: The lack of specific binding affinity data for this compound highlights a significant gap in the publicly available pharmacological literature.

Signaling Pathways and Mechanism of Action

This compound acts as a non-depolarizing antagonist at ganglionic nAChRs. These receptors are ligand-gated ion channels. Upon binding of the endogenous agonist acetylcholine (ACh), the channel opens, allowing the influx of cations (primarily Na+ and Ca2+), which leads to depolarization of the postganglionic neuron and propagation of the nerve impulse. This compound blocks this action, leading to a reduction in both sympathetic and parasympathetic outflow.

cluster_pre Preganglionic Neuron cluster_post Postganglionic Neuron ACh_release Acetylcholine (ACh) Release nAChR Ganglionic nAChR (α3β4) ACh_release->nAChR Binds to Depolarization Depolarization nAChR->Depolarization Cation Influx (Na+, Ca2+) Action_Potential Action Potential Propagation Depolarization->Action_Potential This compound This compound This compound->nAChR Blocks

Mechanism of this compound Action at the Autonomic Ganglion.

Experimental Protocols

To rigorously assess the specificity of this compound, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays.

Radioligand Binding Assay for nAChR Subtype Specificity

This assay quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of this compound for ganglionic (α3β4) and muscle-type (α1β1γδ) nAChRs.

Materials:

  • Membrane preparations from cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with human α3 and β4 subunits).

  • Radioligand: [3H]Epibatidine (for α3β4) or [125I]α-Bungarotoxin (for α1β1γδ).

  • Non-specific binding competitor: A high concentration of a known non-radioactive ligand (e.g., nicotine (B1678760) or carbachol).

  • Test compound: this compound in a range of concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding.

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-3 hours).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each this compound concentration. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.[7]

Start Start Prepare_Reagents Prepare Membrane, Radioligand, and this compound dilutions Start->Prepare_Reagents Incubate Incubate reagents in 96-well plate Prepare_Reagents->Incubate Filter Rapid vacuum filtration Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Measure radioactivity Wash->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

Workflow for Radioligand Binding Assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC allows for the functional characterization of ion channels expressed in large cells, such as Xenopus oocytes.

Objective: To determine the functional antagonism of this compound on different nAChR subtypes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired nAChR subunits (e.g., α3 and β4 for ganglionic, α1, β1, γ, and δ for muscle).

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Microelectrodes filled with 3 M KCl.

  • Perfusion system.

  • Agonist solution (e.g., acetylcholine).

  • This compound solutions at various concentrations.

Procedure:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the cRNA for the nAChR subunits of interest and incubate for 2-5 days to allow for receptor expression.

  • Electrode Impalement: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage recording and one for current injection).

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Perfuse the oocyte with a solution containing a known concentration of acetylcholine to elicit an inward current.

  • Antagonist Application: Co-apply this compound at various concentrations with acetylcholine and record the resulting current.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.[8]

Start Start Oocyte_Prep Prepare and inject Xenopus oocytes with cRNA Start->Oocyte_Prep Incubate Incubate oocytes for receptor expression Oocyte_Prep->Incubate Setup Mount oocyte and impale with electrodes Incubate->Setup Voltage_Clamp Clamp membrane potential Setup->Voltage_Clamp Record_Control Apply ACh and record current Voltage_Clamp->Record_Control Record_Test Co-apply ACh and this compound and record current Record_Control->Record_Test Analyze Determine IC50 Record_Test->Analyze End End Analyze->End

Workflow for Two-Electrode Voltage Clamp Electrophysiology.

In Vivo Cardiovascular Assessment in Rats

This protocol assesses the functional effect of ganglionic blockade on blood pressure and heart rate.

Objective: To compare the in vivo potency of this compound and other ganglionic blockers on cardiovascular parameters.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Anesthetic (e.g., urethane/ketamine).

  • Arterial and venous catheters.

  • Pressure transducer and data acquisition system.

  • This compound, hexamethonium, and trimethaphan solutions.

Procedure:

  • Animal Preparation: Anesthetize the rat and surgically implant catheters into the carotid artery (for blood pressure measurement) and jugular vein (for drug administration).[9]

  • Stabilization: Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate (HR).

  • Drug Administration: Administer a bolus intravenous injection of the ganglionic blocker (e.g., this compound 5 mg/kg).[10]

  • Data Recording: Continuously record MAP and HR before, during, and after drug administration until the parameters return to baseline.

  • Comparative Analysis: Repeat the procedure with other ganglionic blockers in different groups of animals.

  • Data Analysis: Calculate the maximum change in MAP and HR from baseline for each drug. Compare the dose-response relationships of the different compounds.[3]

Discussion and Conclusion

The available data, although incomplete for this compound, suggests that ganglionic blockers as a class exhibit a degree of non-selectivity. Mecamylamine, for instance, shows activity at multiple neuronal nAChR subtypes, albeit with some preference for the ganglionic α3β4 subtype.[3] Hexamethonium has very low affinity for central nAChRs and also interacts with muscarinic receptors, albeit at high concentrations.[5][6]

The primary limitation in definitively assessing this compound's specificity is the lack of publicly available, direct comparative binding affinity and functional data across a range of relevant receptor subtypes. The historical use of this compound predates many of the modern high-throughput screening and molecular pharmacology techniques that would provide such a detailed profile.

For researchers and drug development professionals, this guide highlights the importance of comprehensive receptor screening to understand the full pharmacological profile of a compound. While this compound was effective as a ganglionic blocker, its broad mechanism of action, which is a consequence of its likely lack of high specificity, led to a wide array of side effects and its eventual replacement by more targeted therapies. Future research on novel ganglionic blockers should prioritize a thorough assessment of subtype selectivity to minimize off-target effects and improve the therapeutic index. The experimental protocols provided herein offer a framework for conducting such crucial specificity and selectivity studies.

References

A Comparative In Vivo Analysis of Pentolinium and Chlorisondamine

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo effects of two ganglionic blocking agents, Pentolinium and Chlorisondamine (B1215871). This analysis is based on available experimental data to delineate their pharmacological profiles.

Both this compound and Chlorisondamine are ganglionic blocking agents that function as nicotinic acetylcholine (B1216132) receptor antagonists.[1][2] Their primary mechanism of action involves blocking neurotransmission in autonomic ganglia, leading to a reduction in both sympathetic and parasympathetic outflow.[3] This action results in vasodilation and a subsequent decrease in blood pressure, which historically led to their use as antihypertensive agents.[4][5] However, due to their broad and non-selective action, they have been largely superseded by more specific drugs in clinical practice.[4]

Quantitative In Vivo Data Summary

The following tables summarize quantitative data from in vivo studies on this compound and Chlorisondamine. It is important to note that this data is compiled from separate studies and not from a direct head-to-head comparative trial.

Table 1: In Vivo Effects of this compound on Cardiovascular Parameters

SpeciesDoseRoute of AdministrationParameter MeasuredResultReference
Human (Hypertensive)2.5 mgIntravenousSupine Systolic Blood PressureSignificant reduction[1]
Human (Hypertensive)2.5 mgIntravenousHeart RateSmall increase[1]
Human (Hypertensive)2.5 mgIntravenousPlasma NoradrenalineSuppression[1]
Human (Hypertensive)2.5 mgIntravenousPlasma AdrenalineSuppression[1]
Rat (Conscious)5 mg/kg bolus + 5 mg/kg/30 min infusionIntravenousBlood PressureReduction of >40 mm Hg[6]
Rat (Conscious)5 mg/kg bolus + 5 mg/kg/30 min infusionIntravenousPlasma Neuropeptide YSignificant reduction[6]

Table 2: In Vivo Effects of Chlorisondamine on Cardiovascular Parameters in Mice

Mouse StrainDose (mg/kg)Route of AdministrationParameter MeasuredResult (Change from Vehicle)Reference
Normotensive C57Bl/6J1IntraperitonealMean Arterial Pressure (mmHg)-16.7 ± 3.3[7]
Normotensive C57Bl/6J2IntraperitonealMean Arterial Pressure (mmHg)-25.5 ± 3.3[7]
Normotensive C57Bl/6J3IntraperitonealMean Arterial Pressure (mmHg)-31.1 ± 3.4[7]
Normotensive C57Bl/6J6IntraperitonealMean Arterial Pressure (mmHg)-31.0 ± 7.0[7]
Normotensive C57Bl/6J1IntraperitonealHeart Rate (beats/min)-14.3 ± 16.3[7]
Normotensive C57Bl/6J2IntraperitonealHeart Rate (beats/min)-59.1 ± 16.8[7]
Normotensive C57Bl/6J3IntraperitonealHeart Rate (beats/min)-87.5 ± 6.6[7]
Normotensive C57Bl/6J6IntraperitonealHeart Rate (beats/min)-111.4 ± 22.8[7]
DOCA-salt Hypertensive1IntraperitonealMean Arterial Pressure (mmHg)-46.0 ± 6.5[7]
DOCA-salt Hypertensive2IntraperitonealMean Arterial Pressure (mmHg)-54.2 ± 6.3[7]
DOCA-salt Hypertensive1IntraperitonealHeart Rate (beats/min)-152.7 ± 39.6[7]
DOCA-salt Hypertensive2IntraperitonealHeart Rate (beats/min)-197.5 ± 77.5[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of ganglionic blockers and a typical experimental workflow for in vivo hypertension studies.

cluster_pre Preganglionic Neuron cluster_synapse Synaptic Cleft cluster_post Postganglionic Neuron pre Action Potential ach_release Acetylcholine (ACh) Release pre->ach_release ach ACh ach_release->ach receptor Nicotinic ACh Receptor ach->receptor post_ap Postsynaptic Action Potential receptor->post_ap Depolarization blocker This compound or Chlorisondamine blocker->receptor Antagonizes

Mechanism of action of ganglionic blockers.

start Start animal_prep Animal Model Preparation (e.g., Rat/Mouse, Anesthesia) start->animal_prep cannulation Arterial/Venous Cannulation (for BP monitoring and drug administration) animal_prep->cannulation baseline Baseline Parameter Recording (e.g., Blood Pressure, Heart Rate) cannulation->baseline drug_admin Drug Administration (this compound or Chlorisondamine) baseline->drug_admin data_acq Continuous Data Acquisition drug_admin->data_acq analysis Data Analysis (e.g., Change from baseline) data_acq->analysis end End analysis->end

Typical workflow for in vivo blood pressure studies.

Experimental Protocols

Protocol for In Vivo Administration of this compound in Conscious Rats

This protocol is based on a study investigating the effect of this compound on circulating neuropeptide Y levels.[6]

  • Animal Model: Male rats are used.

  • Drug Preparation: this compound tartrate is dissolved in a suitable vehicle (e.g., sterile saline).

  • Drug Administration:

    • A bolus of this compound (5 mg/kg) is administered intravenously.

    • This is immediately followed by a continuous intravenous infusion of this compound (5 mg/kg/30 min).

  • Parameter Measurement:

    • Blood pressure is continuously monitored through an arterial catheter.

    • Blood samples are collected for the analysis of plasma neuropeptide Y and catecholamines.

  • Data Analysis: The changes in blood pressure and plasma neurochemical levels are compared to baseline values and to a control group receiving only the vehicle.

Protocol for In Vivo Administration of Chlorisondamine in Mice

This protocol is derived from a study evaluating the neurogenic contribution to blood pressure in mice.[7]

  • Animal Model: Male and female C57Bl/6J mice (12–14 weeks old) are used. Both normotensive and DOCA-salt-induced hypertensive models can be employed.

  • Drug Preparation: Chlorisondamine is dissolved in sterile 0.9% saline.

  • Drug Administration:

    • Chlorisondamine is administered via intraperitoneal (i.p.) injection at various doses (e.g., 1, 2, 3, or 6 mg/kg).

    • A vehicle control group receives an i.p. injection of 0.9% saline.

    • A recovery period of at least 48 hours is allowed between different drug administrations.

  • Parameter Measurement:

    • Blood pressure and heart rate are continuously monitored using a telemetric recording system.

    • Cardiac output can be assessed using echocardiography.

  • Data Analysis: The changes in mean arterial pressure, heart rate, and cardiac output are calculated as the difference from baseline values and compared between the drug-treated and vehicle-treated groups.

Discussion of In Vivo Performance

Based on the available data, both this compound and Chlorisondamine are effective in reducing blood pressure in vivo, consistent with their mechanism as ganglionic blockers.

The study in conscious rats demonstrated that this compound at a dose of 5 mg/kg followed by a 5 mg/kg/30 min infusion caused a substantial and highly significant reduction in blood pressure of over 40 mm Hg.[6] This was accompanied by a significant decrease in plasma neuropeptide Y and catecholamines, confirming its sympatholytic effect.

The study in mice provided a dose-response relationship for Chlorisondamine's effect on blood pressure and heart rate.[7] In normotensive mice, a clear dose-dependent decrease in both mean arterial pressure and heart rate was observed, with maximal effects seen at doses of 3-6 mg/kg.[7] In a hypertensive mouse model, lower doses of Chlorisondamine (1 and 2 mg/kg) produced even larger reductions in blood pressure and heart rate, suggesting a greater neurogenic contribution to the hypertensive state.[7]

A notable finding for Chlorisondamine is its long-lasting, quasi-irreversible blockade of central nicotinic receptors after a single administration in rats, a property that has been utilized in neuroscience research.[8] The duration of the peripheral ganglionic blockade in comparison to this compound from a single study is not well-documented in the literature found.

Conclusion

This compound and Chlorisondamine are both potent ganglionic blocking agents that produce significant reductions in blood pressure in vivo. The available data, though not from direct comparative studies, indicate that both drugs are effective in their primary pharmacological action. Chlorisondamine has been more recently characterized in detailed in vivo studies in mice, providing clear dose-response data. This compound's in vivo data is derived from older, yet informative, studies in rats and humans. The choice between these agents for research purposes may depend on the specific animal model, the desired duration of action, and the specific research question being addressed. Further direct comparative studies would be beneficial to delineate more subtle differences in their in vivo pharmacological profiles.

References

Validating Pentolinium's Autonomic Effect: A Comparative Guide to Heart Rate Variability Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the effects of the ganglionic blocker Pentolinium on the autonomic nervous system (ANS) through the analysis of heart rate variability (HRV). While direct quantitative data on the effects of this compound on modern HRV parameters are limited in publicly available literature, this guide leverages data from the similar ganglionic blocker Hexamethonium as a proxy. Furthermore, it contrasts the effects of ganglionic blockade with more selective autonomic blocking agents to provide a clearer understanding of the nuanced impact on cardiac autonomic modulation.

Understanding the Mechanism: this compound and the Autonomic Nervous System

This compound is a ganglionic blocking agent that acts as a nicotinic acetylcholine (B1216132) receptor antagonist in autonomic ganglia.[1] By blocking these receptors, it inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems, leading to a widespread reduction in autonomic outflow.[1] This non-selective action makes it a powerful tool for investigating the overall contribution of the ANS to cardiovascular control.

Heart Rate Variability: A Window into Autonomic Function

Heart rate variability (HRV) is the physiological phenomenon of variation in the time interval between consecutive heartbeats.[2] It is a non-invasive tool used to assess the activity of the autonomic nervous system.[3] Different HRV parameters reflect the interplay between the sympathetic and parasympathetic branches of the ANS.

Key HRV Parameters:

  • Time-Domain Measures:

    • SDNN (Standard Deviation of NN intervals): Reflects overall HRV.[2]

    • RMSSD (Root Mean Square of Successive Differences): Primarily reflects parasympathetic (vagal) activity.[2]

  • Frequency-Domain Measures:

    • High Frequency (HF): Associated with parasympathetic activity and respiratory sinus arrhythmia.[2]

    • Low Frequency (LF): Reflects both sympathetic and parasympathetic activity, often considered an index of sympathetic modulation, particularly when normalized.

    • LF/HF Ratio: Often used as a marker of sympathovagal balance.[4]

Comparative Analysis of Autonomic Blocking Agents on Heart Rate Variability

The following tables summarize the expected and observed effects of different autonomic blocking agents on key HRV parameters. Due to the scarcity of modern HRV data for this compound, data for the ganglionic blocker Hexamethonium is presented as a comparable alternative.

Table 1: Time-Domain HRV Parameters

Drug ClassAgent(s)TargetExpected Effect on SDNNExpected Effect on RMSSDSupporting Data
Ganglionic Blocker Hexamethonium (as this compound proxy)Nicotinic ACh Receptors (Sympathetic & Parasympathetic Ganglia) (Decrease) (Decrease)Hexamethonium was shown to decrease overall HRV.[3]
Parasympathetic Blocker Atropine (B194438)Muscarinic ACh Receptors (Decrease)↓↓ (Strong Decrease)Atropine treatment leads to significant reductions in R-R interval variability.[5]
Sympathetic Blocker (β-blocker) Propranolol (B1214883), Metoprololβ-adrenergic Receptors↔ / ↑ (No Change or Increase)↔ / ↑ (No Change or Increase)Studies have shown that beta-blockers can increase time-domain HRV parameters.[6]

Table 2: Frequency-Domain HRV Parameters

Drug ClassAgent(s)TargetExpected Effect on LF PowerExpected Effect on HF PowerExpected Effect on LF/HF RatioSupporting Data
Ganglionic Blocker Hexamethonium (as this compound proxy)Nicotinic ACh Receptors (Sympathetic & Parasympathetic Ganglia)↓↓ (Strong Decrease)↓↓ (Strong Decrease) (No significant change, as both components are reduced)Hexamethonium significantly reduces the Very Low Frequency (VLF) component, and is expected to reduce both LF and HF power due to blockade of both autonomic branches.[3]
Parasympathetic Blocker AtropineMuscarinic ACh Receptors (Decrease)↓↓↓ (Very Strong Decrease) (Increase)Atropine treatment provokes significant reductions in HF variability.[5]
Sympathetic Blocker (β-blocker) Propranolol, Metoprololβ-adrenergic Receptors (Decrease)↔ / ↑ (No Change or Increase) (Decrease)Beta-blockers have been shown to decrease the LF/HF ratio, indicating a shift towards parasympathetic dominance.[6]

Experimental Protocols

Protocol 1: Intravenous Administration of this compound and Continuous ECG Monitoring in an Animal Model (Rat)

This protocol is a synthesized methodology based on best practices for substance administration and ECG monitoring in conscious, freely moving rats.

1. Animal Preparation:

  • Adult male Wistar rats (250-300g) are surgically implanted with radiotelemetry transmitters for continuous ECG and blood pressure monitoring.
  • A minimum of one week is allowed for post-operative recovery to ensure a return to normal circadian rhythms.

2. Baseline Data Acquisition:

  • On the day of the experiment, animals are placed in their home cages within the telemetry recording area.
  • A baseline recording of at least 30 minutes of stable ECG and blood pressure data is acquired before any intervention.

3. This compound Administration:

  • A sterile solution of this compound tartrate is prepared in physiological saline.
  • This compound is administered intravenously (IV) via a previously implanted catheter at a dose determined by dose-response studies (e.g., 1-5 mg/kg).
  • A control group receives an equivalent volume of sterile saline.

4. Post-Administration Monitoring:

  • ECG and blood pressure are continuously recorded for a minimum of 60 minutes post-injection.
  • The animal's behavior is monitored for any adverse effects.

5. Heart Rate Variability Analysis:

  • The collected ECG data is processed to extract the R-R interval time series.
  • Artifacts and ectopic beats are carefully edited from the data.
  • Standard time-domain (SDNN, RMSSD) and frequency-domain (LF, HF, LF/HF ratio) HRV parameters are calculated for 5-minute segments during the baseline and post-injection periods.
  • Statistical analysis is performed to compare the HRV parameters before and after this compound administration and between the this compound and saline control groups.

Protocol 2: Comparative Autonomic Blockade in a Canine Model

This protocol is adapted from established methodologies for dissecting autonomic contributions to HRV.

1. Animal Preparation:

  • Healthy adult mongrel dogs are instrumented for hemodynamic and ECG monitoring under anesthesia.
  • Following recovery, experiments are conducted in conscious, resting animals.

2. Experimental Design:

  • A randomized crossover design is employed, with each animal receiving the following treatments on separate days:
  • Saline (Control)
  • This compound (or Hexamethonium as a proxy)
  • Atropine (parasympathetic blockade)
  • Propranolol (sympathetic blockade)
  • Atropine + Propranolol (complete autonomic blockade)

3. Drug Administration and Data Collection:

  • Drugs are administered intravenously at established effective doses.
  • Continuous ECG and blood pressure are recorded for a defined period before and after each drug administration.

4. Data Analysis:

  • HRV analysis is performed on selected stable time segments.
  • The effects of each pharmacological agent on time- and frequency-domain HRV parameters are quantified and compared to the control condition.

Visualizing the Pathways and Workflows

Signaling Pathway of this compound's Action

cluster_pre Preganglionic Neuron cluster_ganglion Autonomic Ganglion cluster_post Postganglionic Neuron pre Action Potential ACh Acetylcholine (ACh) pre->ACh releases nAChR Nicotinic ACh Receptor ACh->nAChR binds to post Action Potential to Target Organ (Heart) nAChR->post activates This compound This compound This compound->nAChR blocks

Caption: this compound blocks nicotinic receptors in autonomic ganglia.

Experimental Workflow for HRV Analysis

cluster_exp Experimental Phase cluster_analysis Data Analysis Phase AnimalPrep Animal Preparation (Surgery & Recovery) Baseline Baseline ECG Recording AnimalPrep->Baseline DrugAdmin Drug Administration (e.g., this compound) Baseline->DrugAdmin PostAdmin Post-Administration ECG Recording DrugAdmin->PostAdmin RRI R-R Interval Extraction PostAdmin->RRI Artifact Artifact Correction RRI->Artifact HRVCalc HRV Parameter Calculation (SDNN, RMSSD, LF, HF) Artifact->HRVCalc Stats Statistical Analysis HRVCalc->Stats

Caption: Workflow for assessing drug effects on heart rate variability.

Logical Relationship of Autonomic Blockade on HRV

ANS Autonomic Nervous System SNS Sympathetic Nervous System ANS->SNS PNS Parasympathetic Nervous System ANS->PNS HRV Heart Rate Variability SNS->HRV modulates LF PNS->HRV modulates HF & RMSSD This compound This compound (Ganglionic Blockade) This compound->SNS This compound->PNS Propranolol Propranolol (β-Blockade) Propranolol->SNS Atropine Atropine (Muscarinic Blockade) Atropine->PNS

Caption: Impact of autonomic blockers on HRV components.

Conclusion

Measuring changes in heart rate variability is a powerful method to validate the effects of this compound on the autonomic nervous system. By simultaneously blocking both sympathetic and parasympathetic inputs to the heart, this compound is expected to cause a significant reduction in overall HRV, reflected in decreased time- and frequency-domain parameters. Comparing these effects to those of selective autonomic blockers like atropine and propranolol allows for a more precise understanding of this compound's comprehensive impact on cardiac autonomic control. While direct quantitative HRV data for this compound is needed to fully characterize its profile, the methodologies and comparative data presented in this guide provide a robust framework for designing and interpreting studies aimed at validating its pharmacological effects.

References

Confirming Sympathetic Blockade: A Comparative Analysis of Pentolinium and Other Ganglionic Blockers on Plasma Catecholamine Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In research and clinical settings requiring the confirmation of sympathetic nervous system blockade, the measurement of plasma catecholamine levels—specifically norepinephrine (B1679862) and epinephrine (B1671497)—serves as a critical biomarker. Pentolinium, a potent ganglionic blocking agent, is frequently utilized for this purpose. This guide provides a comparative analysis of this compound's efficacy in suppressing plasma catecholamines against other ganglionic blockers, supported by experimental data and detailed methodologies to aid in experimental design and interpretation.

Mechanism of Action: Ganglionic Blockade

This compound and other agents in its class act as antagonists at nicotinic acetylcholine (B1216132) receptors (nAChRs) within autonomic ganglia.[1] By blocking these receptors, they inhibit the transmission of nerve impulses from preganglionic to postganglionic sympathetic neurons, thereby preventing the release of norepinephrine from nerve terminals and epinephrine from the adrenal medulla.[1] This action effectively reduces circulating levels of these key catecholamines, providing a quantifiable measure of sympathetic blockade.

Comparative Efficacy of Sympathetic Blockade

The following table summarizes the effects of various ganglionic blockers on plasma catecholamine concentrations based on available human and animal studies.

DrugDosage and AdministrationSubject% Reduction in Norepinephrine% Reduction in EpinephrineReference
This compound 2.5 mg IVHuman (Hypertensive)Correlated with pre-pentolinium valuesCorrelated with pre-pentolinium values[2]
This compound 2.5 mg IVHuman (Normotensive)Correlated with pre-pentolinium valuesCorrelated with pre-pentolinium values[2]
Trimethaphan Infusion to maintain MAP < 70 mmHgHuman (Surgical Patients)Significantly lower rise compared to Sodium NitroprussideSignificantly lower rise compared to Sodium Nitroprusside[3]
Hexamethonium (B1218175) 5.0 and 25.0 mg/kg IVRat (Spontaneously Hypertensive)Greater reduction compared to Wistar ratsNot Reported[4]
Hexamethonium 5.0 and 25.0 mg/kg IVRat (Wistar)Significant reductionNot Reported[4]
Mecamylamine (B1216088) 2.5 - 10 mg/day (oral)HumanDose-dependent reduction in NE release from hypothalamus (inferred)Not Reported[5]

Note: Direct comparative studies with percentage reduction for all agents are limited. The data presented reflects the available findings.

Experimental Protocols

Accurate assessment of sympathetic blockade relies on rigorous experimental design and precise measurement of catecholamines. Below are detailed methodologies for key experimental procedures.

This compound Suppression Test (Human)

This test is utilized to differentiate between neurogenic and non-neurogenic sources of elevated catecholamines, such as in the diagnosis of pheochromocytoma.[6]

Procedure:

  • Baseline Sampling: A baseline venous blood sample is drawn for the measurement of plasma norepinephrine and epinephrine.

  • This compound Administration: 2.5 mg of this compound is administered intravenously.[2]

  • Post-administration Sampling: Blood samples are collected at 10 and 20 minutes following this compound administration.

  • Analysis: Plasma catecholamine levels are measured in all samples. A significant drop in catecholamines post-Pentolinium suggests a neurogenic origin.

Measurement of Plasma Catecholamines by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

Principle: This method separates catecholamines from other plasma components based on their physicochemical properties, followed by highly sensitive electrochemical detection.

Protocol:

  • Sample Collection and Preparation:

    • Collect whole blood in chilled tubes containing EDTA or heparin.

    • Immediately centrifuge at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.

  • Extraction:

    • Thaw plasma samples on ice.

    • Add an internal standard (e.g., dihydroxybenzylamine) to each sample.

    • Perform alumina (B75360) extraction to selectively adsorb catecholamines. This involves adding activated alumina and adjusting the pH to ~8.6 with a Tris buffer.

    • Wash the alumina with purified water to remove interfering substances.

    • Elute the catecholamines from the alumina using a small volume of a weak acid (e.g., perchloric acid or acetic acid).

  • Chromatographic Separation:

    • Inject the eluate into an HPLC system equipped with a C18 reverse-phase column.

    • Use an isocratic mobile phase containing a buffer (e.g., phosphate (B84403) or citrate), an ion-pairing agent (e.g., octanesulfonic acid), and an organic modifier (e.g., methanol (B129727) or acetonitrile) to achieve optimal separation of norepinephrine, epinephrine, and dopamine.

  • Electrochemical Detection:

    • As the separated catecholamines elute from the column, they pass through an electrochemical detector.

    • A potential is applied to a working electrode, causing the catecholamines to oxidize and generate an electrical current.

    • The current is proportional to the concentration of the catecholamine and is recorded as a peak on a chromatogram.

  • Quantification:

    • Identify and quantify the catecholamine peaks by comparing their retention times and peak areas (or heights) to those of known standards.

    • Correct for extraction efficiency using the recovery of the internal standard.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

Sympathetic_Signaling_Pathway cluster_ganglion Preganglionic_Neuron Preganglionic Sympathetic Neuron ACh_Release Acetylcholine (ACh) Release Preganglionic_Neuron->ACh_Release Adrenal_Medulla Adrenal Medulla Preganglionic_Neuron->Adrenal_Medulla Innervates nAChR Nicotinic ACh Receptor (nAChR) ACh_Release->nAChR Binds to Autonomic_Ganglion Autonomic Ganglion Postganglionic_Neuron Postganglionic Sympathetic Neuron nAChR->Postganglionic_Neuron Activates NE_Release Norepinephrine (NE) Release Postganglionic_Neuron->NE_Release Epi_Release Epinephrine (Epi) Release Adrenal_Medulla->Epi_Release Pentolinium_Block This compound (Ganglionic Blocker) Pentolinium_Block->nAChR Blocks

Caption: Mechanism of this compound action in the sympathetic nervous system.

Experimental_Workflow Start Start: Subject Preparation (Fasting, Rest) Baseline_Sample Collect Baseline Blood Sample Start->Baseline_Sample Drug_Administration Administer Ganglionic Blocker (e.g., this compound IV) Baseline_Sample->Drug_Administration Timed_Wait Wait for Specified Time (e.g., 10 & 20 min) Drug_Administration->Timed_Wait Post_Drug_Sample Collect Post-Administration Blood Samples Timed_Wait->Post_Drug_Sample Plasma_Separation Centrifuge Samples to Separate Plasma Post_Drug_Sample->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage Analysis Measure Catecholamines (HPLC-ECD or Radioenzymatic Assay) Storage->Analysis Data_Comparison Compare Pre- and Post- Administration Levels Analysis->Data_Comparison

Caption: General workflow for assessing sympathetic blockade.

Conclusion

The measurement of plasma catecholamines following the administration of a ganglionic blocker is a reliable method for confirming sympathetic blockade. This compound effectively suppresses norepinephrine and epinephrine release, with the degree of suppression correlating with baseline levels.[2] While direct comparative data with other ganglionic blockers like hexamethonium and mecamylamine is not abundant in recent literature, the available evidence supports the utility of this class of drugs for experimental and diagnostic purposes. The choice of agent may depend on the specific research question, desired duration of action, and route of administration. Adherence to detailed and validated protocols for drug administration and catecholamine measurement is paramount for obtaining accurate and reproducible results.

References

A Head-to-Head Showdown: Comparing Ganglionic Blockers in Hypertension Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced differences between ganglionic blockers is crucial for targeted therapeutic strategies. This guide provides a comparative analysis of key ganglionic blockers—hexamethonium (B1218175), mecamylamine (B1216088), and trimethaphan (B611479)—focusing on their performance in preclinical hypertension models. We present available experimental data, detailed methodologies, and a look into their underlying signaling pathways.

Ganglionic blockers represent an early class of antihypertensive agents that act by inhibiting neurotransmission in the autonomic ganglia, leading to a reduction in both sympathetic and parasympathetic outflow.[1][2][3] This dual action results in decreased vascular tone, cardiac output, and ultimately, a lowering of blood pressure.[1] While their clinical use has been largely superseded by more selective agents with fewer side effects, they remain valuable tools in experimental pharmacology to probe the autonomic nervous system's role in cardiovascular control.[3]

Performance in Hypertension Models: A Comparative Analysis

Direct head-to-head studies of different ganglionic blockers in the same hypertension model are limited in publicly available literature. However, by cross-examining data from various studies, we can construct a comparative overview of their efficacy. The spontaneously hypertensive rat (SHR) is a widely used genetic model of essential hypertension and serves as a relevant platform for this comparison.

Table 1: Comparative Efficacy of Ganglionic Blockers on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)

Ganglionic BlockerAnimal ModelDoseRoute of AdministrationChange in Mean Arterial Pressure (MAP)Source
Hexamethonium Anesthetized SHR10 mg/kgIntravenous↓ 58.3 mmHg[4]
20 mg/kgIntravenous↓ 71.7 mmHg[4]
Mecamylamine Conscious SHR5 mg/kgIntraperitonealSignificant inhibition of nicotine-induced pressor response[5]
Trimethaphan ---Data in SHR model not readily available-

Note: The data for mecamylamine does not provide a direct quantification of MAP reduction in the same manner as the hexamethonium study, but indicates a significant blocking effect on hypertensive stimuli.

Unpacking the Mechanisms: Signaling Pathways and Experimental Workflows

The primary mechanism of action for ganglionic blockers is the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the autonomic ganglia.[3] This blockade prevents the binding of acetylcholine released from preganglionic neurons, thereby inhibiting the depolarization of postganglionic neurons and the subsequent propagation of nerve impulses to target organs.[1][6]

G cluster_preganglionic Preganglionic Neuron cluster_synapse Autonomic Ganglion cluster_postganglionic Postganglionic Neuron cluster_effector Effector Organ (e.g., Blood Vessel) PreNeuron Action Potential ACh Acetylcholine (ACh) PreNeuron->ACh Release nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds PostNeuron Action Potential nAChR->PostNeuron Depolarization Blocker Ganglionic Blocker (e.g., Hexamethonium) Blocker->nAChR Blocks Response ↓ Vasoconstriction ↓ Blood Pressure PostNeuron->Response Signal Propagation

Mechanism of Action of Ganglionic Blockers.

The experimental workflow for evaluating the antihypertensive effects of these agents typically involves the induction of a hypertensive state in an animal model, followed by drug administration and subsequent blood pressure monitoring.

G start Start: Select Animal Model (e.g., Spontaneously Hypertensive Rat) induce Induce/Confirm Hypertension start->induce baseline Baseline Blood Pressure Measurement (e.g., Tail-cuff or Telemetry) induce->baseline administer Administer Ganglionic Blocker (e.g., Hexamethonium, Mecamylamine) baseline->administer monitor Monitor Blood Pressure Over Time administer->monitor analyze Data Analysis: Compare pre- vs. post-drug BP monitor->analyze end End: Evaluate Antihypertensive Efficacy analyze->end

Experimental Workflow for Antihypertensive Drug Testing.

Detailed Experimental Protocols

A clear understanding of the experimental methodology is paramount for the interpretation and replication of findings. Below are representative protocols for the hypertension model and blood pressure measurement techniques cited in this guide.

Spontaneously Hypertensive Rat (SHR) Model

The spontaneously hypertensive rat is a widely used genetic model that mimics human essential hypertension.

  • Animals: Male spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

  • Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • Hypertension Development: Hypertension in SHRs develops spontaneously without any surgical or chemical induction. Blood pressure is monitored to confirm the hypertensive state before the experiment. Young SHRs often present with a systolic blood pressure of around 171 ± 5 mmHg, which can rise to 219 ± 14 mmHg by 11 weeks of age.[7]

Blood Pressure Measurement in Conscious Rats

Tail-Cuff Plethysmography (Non-invasive):

  • Acclimatization: Rats are accustomed to the restraining device and the tail-cuff apparatus for several days before the actual measurements to minimize stress-induced blood pressure variations.

  • Procedure: The rat is placed in a restrainer, and a cuff with a pneumatic pulse sensor is placed on the base of the tail. The cuff is inflated to a pressure above the expected systolic blood pressure and then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure.

  • Data Collection: Multiple readings are taken for each animal at each time point, and the average is used for analysis.

Radiotelemetry (Invasive, Continuous):

  • Transmitter Implantation: A pressure-sensing catheter connected to a telemetry transmitter is surgically implanted into the abdominal aorta or carotid artery of the rat under anesthesia.

  • Recovery: The animal is allowed to recover from surgery for a specified period (e.g., one week).

  • Data Acquisition: The telemetry system allows for the continuous monitoring of blood pressure and heart rate in conscious, freely moving animals, providing a more accurate and detailed dataset.

Distinguishing Features of Ganglionic Blockers

While all ganglionic blockers share a common mechanism of nicotinic receptor antagonism, they exhibit differences in their pharmacokinetic and pharmacodynamic profiles.

  • Hexamethonium: As a quaternary ammonium (B1175870) compound, hexamethonium does not readily cross the blood-brain barrier.[8] Its effects are therefore primarily confined to the peripheral nervous system.

  • Mecamylamine: In contrast, mecamylamine is a secondary amine that can cross the blood-brain barrier, allowing it to exert effects on central nicotinic receptors.[8] This property has led to its investigation for potential therapeutic uses in neuropsychiatric disorders.[9]

  • Trimethaphan: Trimethaphan is a short-acting ganglionic blocker administered intravenously.[3] Some evidence suggests that in addition to its ganglionic blocking activity, it may also have direct vasodilatory and alpha-adrenergic blocking effects.[10] Its antinicotinic potency has been reported to be approximately one-fourth that of hexamethonium in in-vitro studies.[10]

Conclusion

Ganglionic blockers, though no longer frontline antihypertensive therapies, provide invaluable insights into the autonomic regulation of blood pressure. Hexamethonium demonstrates a clear dose-dependent reduction in mean arterial pressure in the SHR model. While direct comparative quantitative data in the same model for mecamylamine and trimethaphan is sparse, their distinct pharmacological properties suggest differential effects. Mecamylamine's central nervous system activity and trimethaphan's potential for direct vasodilation are key differentiating factors. Future head-to-head studies in standardized hypertension models are warranted to provide a more definitive comparative efficacy profile of these classic pharmacological agents.

References

Evaluating Pentolinium's Selectivity for Nicotinic Acetylcholine Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentolinium, a ganglionic blocking agent, has historically been used to manage hypertension. Its mechanism of action involves the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs), a diverse family of ligand-gated ion channels. However, its clinical use has been largely superseded by more specific drugs due to its broad activity across the autonomic nervous system. This guide provides a comparative evaluation of this compound's selectivity for different nAChR subtypes, contextualized with data from other well-characterized nicotinic antagonists. The objective is to offer a clear perspective on receptor selectivity for researchers engaged in drug discovery and development.

To illustrate the concept of nAChR subtype selectivity, this guide presents comparative data for other nicotinic antagonists with varying selectivity profiles.

Comparative Selectivity of Nicotinic Antagonists

The following table summarizes the inhibitory potency (IC50) and binding affinity (Ki) of several nicotinic antagonists for different nAChR subtypes. This data highlights the contrast between non-selective agents like mecamylamine (B1216088) and more subtype-selective compounds.

CompoundnAChR SubtypeIC50 / KiAssay Type
This compound Ganglionic (presumed α3β4)Data not available-
Mecamylamine α3β4640 nM (IC50)Electrophysiology (Xenopus oocytes)[1]
α4β22.5 µM (IC50)Electrophysiology (Xenopus oocytes)[1]
α3β23.6 µM (IC50)Electrophysiology (Xenopus oocytes)[1]
α76.9 µM (IC50)Electrophysiology (Xenopus oocytes)[1]
Rat whole brain1.53 ± 0.33 µM (Ki)Radioligand Binding ([³H]-mecamylamine)[1]
Dihydro-β-erythroidine (DHβE) α4β20.82 µM (Ki)Radioligand Binding ([³H]epibatidine)[3]
α3β20.41 ± 0.17 µM (IC50)Electrophysiology (Xenopus oocytes)[4]
α3β423.1 ± 10.2 µM (IC50)Electrophysiology (Xenopus oocytes)[4]
Varenicline α4β20.06 nM (Ki)Radioligand Binding[5]
α3β40.14 nM (Ki)Radioligand Binding[6]
α6β2*0.12 nM (Ki)Radioligand Binding[6]
α7322 nM (Ki)Radioligand Binding[5]
α-Bungarotoxin α7~10⁻⁶ M (IC50)Radioligand Binding[7]
Muscle-type nAChRHigh affinity-

Note: The asterisk () indicates that the receptor complex may contain other subunits.*

Experimental Protocols for Determining nAChR Subtype Selectivity

The determination of a compound's selectivity for different nAChR subtypes relies on a variety of in vitro experimental techniques. Below are detailed methodologies for three commonly employed assays.

Radioligand Binding Assays

This method quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Protocol Outline:

  • Membrane Preparation:

    • Cells stably expressing the nAChR subtype of interest (e.g., HEK293 cells) or tissue homogenates rich in the target receptor (e.g., specific brain regions) are harvested.

    • The cells or tissues are homogenized in a suitable buffer and centrifuged to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.[8]

  • Binding Reaction:

    • The membrane preparation is incubated with a specific radioligand (e.g., [³H]epibatidine for α4β2 and α3β4, [¹²⁵I]α-bungarotoxin for α7) and varying concentrations of the unlabeled test compound (e.g., this compound).[8][9]

    • The incubation is carried out at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification:

    • The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[10]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique directly measures the function of ion channels, including nAChRs, expressed in the membrane of Xenopus laevis oocytes. It allows for the characterization of a compound as an agonist, antagonist, or modulator.

Protocol Outline:

  • Oocyte Preparation:

    • Oocytes are harvested from a female Xenopus laevis frog.

    • The oocytes are defolliculated (the surrounding follicular cell layer is removed) enzymatically.

    • cRNA encoding the specific nAChR subunits of interest is injected into the oocytes.[10][11]

    • The oocytes are incubated for 2-7 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a recording solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.[12]

    • The oocyte membrane potential is clamped at a holding potential (typically -50 to -70 mV).

  • Compound Application:

    • An agonist (e.g., acetylcholine) is applied to the oocyte to elicit an inward current through the expressed nAChRs.

    • The test compound (e.g., this compound) is co-applied with the agonist to determine its effect on the agonist-induced current.

  • Data Analysis:

    • The inhibition of the agonist-induced current by the test compound is measured.

    • A concentration-response curve is generated to determine the IC50 value of the antagonist.[2]

Calcium Imaging Assays

This high-throughput screening method measures changes in intracellular calcium concentration in response to nAChR activation. It is particularly useful for nAChR subtypes that are highly permeable to calcium, such as the α7 subtype.

Protocol Outline:

  • Cell Culture and Dye Loading:

    • Cells stably or transiently expressing the nAChR subtype of interest are plated in a multi-well plate.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or transfected with a genetically encoded calcium indicator.[13][14]

  • Compound Addition:

    • The plate is placed in a fluorescence imaging plate reader (FLIPR) or a fluorescence microscope.

    • The test compound is added to the wells, followed by the addition of an agonist.

  • Fluorescence Measurement:

    • Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored over time.[15]

  • Data Analysis:

    • The inhibition of the agonist-induced calcium influx by the test compound is quantified.

    • IC50 values are determined from concentration-response curves.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the methodologies and biological context, the following diagrams are provided.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_electro Electrophysiology (TEVC) cluster_calcium Calcium Imaging r1 Membrane Preparation r2 Incubation with Radioligand & Test Compound r1->r2 r3 Filtration r2->r3 r4 Scintillation Counting r3->r4 r5 Data Analysis (Ki) r4->r5 e1 Oocyte Preparation & cRNA Injection e2 Voltage Clamp Recording e1->e2 e3 Agonist & Test Compound Application e2->e3 e4 Current Measurement e3->e4 e5 Data Analysis (IC50) e4->e5 c1 Cell Culture & Dye Loading c2 Compound Addition c1->c2 c3 Fluorescence Measurement c2->c3 c4 Data Analysis (IC50) c3->c4

Caption: Workflow for nAChR subtype selectivity screening.

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR Nicotinic ACh Receptor (e.g., α3β4) Ca_increase ↑ Intracellular [Ca2+] nAChR->Ca_increase Ca2+ Influx (for Ca2+ permeable nAChRs) Depolarization Membrane Depolarization nAChR->Depolarization Na+ Influx VDCC Voltage-Gated Ca2+ Channel VDCC->Ca_increase Ca2+ Influx Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca_increase->Cellular_Response Triggers ACh Acetylcholine (Agonist) ACh->nAChR Binds & Activates This compound This compound (Antagonist) This compound->nAChR Binds & Blocks Depolarization->VDCC Activates

Caption: nAChR-mediated signaling and antagonism.

References

A Comparative Analysis of the Side Effect Profiles of Pentolinium and Other Ganglionic Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ganglionic blockers, a class of drugs that inhibit neurotransmission in autonomic ganglia, were among the first effective antihypertensive agents. However, their clinical use has been largely superseded by more selective drugs due to a significant burden of side effects. This guide provides a comparative analysis of the side effect profiles of Pentolinium and other notable ganglionic blockers, including Hexamethonium, Mecamylamine, and Trimethaphan. The information is intended for researchers, scientists, and drug development professionals to understand the pharmacological limitations and research applications of these compounds.

Mechanism of Action and Basis of Side Effects

Ganglionic blockers act as antagonists at nicotinic acetylcholine (B1216132) receptors (nAChRs) in both sympathetic and parasympathetic autonomic ganglia. This non-selective blockade disrupts the entire output of the autonomic nervous system, leading to a wide range of effects. The predominant tone of an organ system dictates the ultimate physiological response to ganglionic blockade. For instance, in arterioles where the sympathetic tone is dominant, blockade leads to vasodilation and a drop in blood pressure. Conversely, in the gastrointestinal tract, where parasympathetic tone is prevalent, blockade results in reduced motility and secretions. The generalized nature of this autonomic inhibition is the fundamental reason for the extensive side effect profile of these drugs.

cluster_pre Preganglionic Neuron cluster_post Postganglionic Neuron cluster_drugs Ganglionic Blockers cluster_effects Physiological Effects (Side Effects) pre Acetylcholine (ACh) Release receptor Nicotinic ACh Receptor pre->receptor binds to post Action Potential Generation receptor->post activates sympathetic Sympathetic Blockade: - Vasodilation (Hypotension) - Tachycardia (reflex) - Anhidrosis - Ejaculatory failure parasympathetic Parasympathetic Blockade: - Mydriasis, Cycloplegia - Xerostomia (Dry Mouth) - Tachycardia - Constipation - Urinary Retention This compound This compound This compound->receptor blocks other_blockers Other Ganglionic Blockers (Hexamethonium, Mecamylamine, etc.) other_blockers->receptor blocks

Caption: Mechanism of action of ganglionic blockers leading to side effects.

Comparative Side Effect Profiles

While the side effects of ganglionic blockers are largely a class effect, subtle differences in their pharmacokinetic and pharmacodynamic properties can lead to variations in their adverse event profiles. The following table summarizes the known side effects of this compound in comparison to other ganglionic blockers. It is important to note that quantitative comparative data is scarce in the literature, and much of the information is derived from older clinical observations.

Side Effect CategoryThis compoundHexamethoniumMecamylamineTrimethaphan
Cardiovascular Severe Orthostatic Hypotension , Reflex Tachycardia, Post-exercise HypotensionSevere Orthostatic Hypotension , Reflex TachycardiaOrthostatic Hypotension (can be severe), TachycardiaHypotension (rapid and profound, used for controlled hypotension in surgery), Tachycardia
Gastrointestinal Constipation (can be severe, leading to paralytic ileus), Xerostomia (Dry Mouth), Nausea, VomitingConstipation , Xerostomia Constipation , Xerostomia , Anorexia, Nausea, VomitingConstipation , Xerostomia
Ocular Blurred Vision (Cycloplegia), MydriasisBlurred Vision , MydriasisBlurred Vision , MydriasisBlurred Vision , Mydriasis
Genitourinary Urinary Retention , Difficulty with Erection and EjaculationUrinary Retention , Sexual DysfunctionUrinary Retention , Sexual DysfunctionUrinary Retention
Central Nervous System Does not readily cross the blood-brain barrier; CNS effects are rare.Does not readily cross the blood-brain barrier; CNS effects are rare.Crosses the blood-brain barrier ; can cause sedation, tremors, confusion, and in rare cases, psychosis.Does not readily cross the blood-brain barrier; CNS effects are rare.
Other Anhidrosis (decreased sweating)AnhidrosisAnhidrosisHistamine release (can cause allergic-like reactions)

Note: The severity of side effects is generally dose-dependent for all agents.

Experimental Protocols for Assessing Key Side Effects

Standardized protocols are crucial for the objective evaluation of the side effects of ganglionic blockers in a research setting. Below are detailed methodologies for assessing two of the most prominent side effects: orthostatic hypotension and reduced salivary secretion.

Protocol for Assessing Orthostatic Hypotension

This protocol is designed to quantify the postural changes in blood pressure and heart rate following the administration of a ganglionic blocker.

  • Animal Model: Male Wistar rats (250-300g) are commonly used. Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Surgical Preparation:

    • Anesthetize the rat with an appropriate anesthetic agent (e.g., urethane, 1.2 g/kg, i.p.).

    • Cannulate the carotid artery for direct measurement of arterial blood pressure and the jugular vein for drug administration.

    • Connect the arterial cannula to a pressure transducer linked to a data acquisition system.

    • Insert ECG electrodes to monitor heart rate.

  • Experimental Procedure:

    • Allow the animal to stabilize for at least 30 minutes after surgery to obtain baseline blood pressure and heart rate readings in the supine position.

    • Administer the ganglionic blocker (e.g., this compound, 2-5 mg/kg, i.v.) or vehicle control.

    • Record blood pressure and heart rate continuously.

    • After a set period (e.g., 15 minutes post-drug administration), tilt the animal to a 60-degree head-up position for 2 minutes.

    • Record the maximal drop in mean arterial pressure (MAP) and the corresponding change in heart rate during the tilt.

    • Return the animal to the supine position and monitor recovery.

  • Data Analysis:

    • Calculate the change in MAP and heart rate from the pre-tilt baseline to the lowest point during the tilt for both the drug-treated and control groups.

    • Compare the magnitude of the orthostatic drop in blood pressure between the different ganglionic blockers being tested.

Protocol for Measuring Salivary Secretion (Sialometry)

This protocol measures the effect of ganglionic blockers on salivary flow rate.

  • Animal Model: As described above.

  • Procedure:

    • Anesthetize the animal.

    • Place a pre-weighed cotton ball in the sublingual space of the animal's mouth for a fixed period (e.g., 5 minutes) to collect unstimulated saliva.

    • Remove the cotton ball and weigh it immediately to determine the amount of saliva secreted.

    • Administer the ganglionic blocker or vehicle control intravenously.

    • After a specified time (e.g., 30 minutes), repeat the saliva collection procedure.

    • To measure stimulated saliva production, a sialogogue such as pilocarpine (B147212) (1 mg/kg, i.p.) can be administered after the ganglionic blocker, and saliva is collected as described above.

  • Data Analysis:

    • Calculate the salivary flow rate (mg/min) for both unstimulated and stimulated conditions.

    • Compare the percentage reduction in salivary flow rate after administration of different ganglionic blockers.

cluster_prep Preparation cluster_baseline Baseline Measurement cluster_intervention Intervention cluster_assessment Side Effect Assessment cluster_analysis Data Analysis animal Animal Model Selection (e.g., Wistar Rat) surgery Surgical Instrumentation (Cannulation, ECG) animal->surgery stabilize Stabilization Period surgery->stabilize baseline_bp Record Baseline BP & HR stabilize->baseline_bp baseline_saliva Collect Baseline Saliva stabilize->baseline_saliva drug_admin Administer Ganglionic Blocker or Vehicle baseline_bp->drug_admin baseline_saliva->drug_admin orthostatic_test Orthostatic Challenge (Head-up Tilt) drug_admin->orthostatic_test saliva_collection Post-drug Saliva Collection drug_admin->saliva_collection data_analysis Compare Pre- and Post-drug Measurements orthostatic_test->data_analysis saliva_collection->data_analysis comparison Compare Effects of Different Blockers data_analysis->comparison

Caption: Experimental workflow for evaluating ganglionic blocker side effects.

Conclusion

This compound and other ganglionic blockers, while historically significant, possess a side effect profile that severely limits their therapeutic utility. Their non-selective action on the autonomic nervous system results in predictable but often intolerable adverse effects, primarily related to cardiovascular and parasympathetic blockade. Mecamylamine distinguishes itself by its ability to cross the blood-brain barrier, leading to a unique set of central nervous system side effects. The lack of recent, direct comparative studies with quantitative data on side effects highlights a gap in the literature. The experimental protocols provided offer a framework for future research aimed at a more precise and quantitative comparison of the adverse effects of these and other autonomic-modulating compounds. Such research is valuable not only for historical understanding but also for the development of more targeted and safer autonomic drugs.

Quantitative Assessment of Baroreflex Inhibition by Pentolinium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Pentolinium's role in inhibiting the baroreflex, a critical physiological mechanism for maintaining cardiovascular homeostasis. While direct quantitative data on this compound's effect on baroreflex sensitivity (BRS) is limited in recent literature, this document synthesizes available information on this compound and other ganglionic blockers to offer a comprehensive overview for research and drug development.

This compound is a ganglionic blocking agent that acts as a nicotinic acetylcholine (B1216132) receptor antagonist at autonomic ganglia.[1][2] This blockade inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems, leading to a reduction in autonomic outflow and consequently, a decrease in blood pressure.[1][2] The interruption of the baroreflex arc by ganglionic blockers leads to a significant increase in sensitivity to pressor agents, a phenomenon that underscores the importance of the baroreflex in buffering blood pressure changes.[3][4]

Comparative Data on Ganglionic Blocker Efficacy

One study using the ganglionic blocker trimethaphan (B611479) demonstrated a complete interruption of the baroreflex, with the BRS slope decreasing to 0.00 ms/mmHg .[4] This complete blockade resulted in a tenfold increase in sensitivity to the pressor effects of phenylephrine (B352888).[4] In contrast, research in rats has shown that hexamethonium (B1218175), another ganglionic blocker, does not adequately block the baroreceptor-mediated heart rate response, suggesting it is a weaker inhibitor compared to agents like chlorisondamine.[5]

The following table summarizes the effects of different ganglionic blockers on cardiovascular parameters, providing a contextual comparison for this compound.

Ganglionic BlockerTest SystemDosageKey FindingsReference
This compound Human2.5 mg i.v.Significantly reduced supine systolic blood pressure with a small increase in heart rate.[6]
Hexamethonium Rat (anesthetized and conscious)10-20 mg/kgDid not adequately block the baroreceptor heart rate response to phenylephrine.[5]
Trimethaphan HumanInfusionCompletely blocked the baroreflex (BRS slope reduced to 0.00 ms/mmHg ); 10-fold increase in sensitivity to phenylephrine.[4]
Chlorisondamine Rat (anesthetized and conscious)Not specifiedAbolished the baroreceptor heart rate response.[5]
Mecamylamine (B1216088) Human20 mg POAssociated with an increase in heart rate.[7]

Experimental Protocols for Baroreflex Sensitivity Assessment

The quantitative assessment of baroreflex inhibition by this compound and other ganglionic blockers relies on established methods for measuring BRS. The two most common methods are the phenylephrine (Oxford) method and the sequence method.

The Phenylephrine (Oxford) Method

This method involves the intravenous administration of a bolus of phenylephrine, an α1-adrenergic agonist, to induce a transient increase in blood pressure.[8][9] The resulting reflex bradycardia is measured, and the BRS is calculated as the slope of the linear relationship between the increase in systolic blood pressure (SBP) and the corresponding increase in the R-R interval (the time between consecutive heartbeats).[8]

Protocol Outline:

  • Baseline Measurement: Record baseline heart rate and blood pressure until stable.

  • Phenylephrine Administration: Administer an intravenous bolus of phenylephrine. The dose should be sufficient to elicit a pressor response of 20-40 mmHg.

  • Data Acquisition: Continuously record beat-to-beat blood pressure and electrocardiogram (ECG) during the pressor response.

  • BRS Calculation:

    • Identify the ramp of increasing SBP from the onset of the pressor response to its peak.

    • Plot the corresponding R-R intervals against the SBP values for this ramp.

    • Calculate the slope of the linear regression line. This slope represents the BRS in ms/mmHg .[8]

  • Assessment of Inhibition: To quantify the effect of a ganglionic blocker like this compound, the above procedure is performed before and after the administration of the blocker. The percentage reduction in the BRS slope indicates the degree of baroreflex inhibition.

The Sequence Method

This non-invasive method analyzes spontaneous fluctuations in blood pressure and heart rate to calculate BRS.[8][10] It identifies sequences of consecutive heartbeats where both SBP and the R-R interval progressively increase or decrease.[10]

Protocol Outline:

  • Data Acquisition: Record a continuous, high-fidelity beat-to-beat blood pressure and ECG signal for a sufficient duration (typically 5-15 minutes) under resting conditions.

  • Sequence Identification:

    • Use a computer algorithm to scan the data for sequences of at least three consecutive beats where SBP and the R-R interval show a parallel, monotonic increase (up-sequences) or decrease (down-sequences).

    • A minimum threshold for the change in SBP (e.g., 1 mmHg) and R-R interval (e.g., 5 ms) per beat is often applied.[11]

  • BRS Calculation:

    • For each identified sequence, perform a linear regression of the R-R interval values against the corresponding SBP values.

    • Only sequences with a high correlation coefficient (e.g., r > 0.85) are typically included in the analysis.[12]

    • The BRS is calculated as the average of the slopes of all qualifying up- and down-sequences.[8]

  • Assessment of Inhibition: Similar to the phenylephrine method, BRS is calculated from recordings made before and after the administration of the ganglionic blocker to quantify the inhibitory effect.

Visualizing the Mechanism and Workflow

Baroreflex Arc and Site of this compound Inhibition

Baroreflex_Inhibition cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System cluster_Effectors Effector Organs NTS Nucleus Tractus Solitarii CVLM Caudal Ventrolateral Medulla NTS->CVLM + NA Nucleus Ambiguus NTS->NA + RVLM Rostral Ventrolateral Medulla CVLM->RVLM - Sympathetic_Ganglion Sympathetic Ganglion RVLM->Sympathetic_Ganglion ↓ Sympathetic Outflow Adrenal_Medulla Adrenal Medulla RVLM->Adrenal_Medulla ↓ Epinephrine Release Parasympathetic_Ganglion Parasympathetic Ganglion NA->Parasympathetic_Ganglion ↑ Parasympathetic Outflow Baroreceptors Aortic & Carotid Baroreceptors Baroreceptors->NTS ↑ Afferent Signals (↑ BP) Heart Heart Sympathetic_Ganglion->Heart ↓ Heart Rate ↓ Contractility Blood_Vessels Blood Vessels Sympathetic_Ganglion->Blood_Vessels Vasodilation Parasympathetic_Ganglion->Heart ↓ Heart Rate This compound This compound This compound->Sympathetic_Ganglion This compound->Parasympathetic_Ganglion

Caption: Mechanism of baroreflex inhibition by this compound.

Experimental Workflow for Assessing Baroreflex Inhibition

Caption: Workflow for quantifying baroreflex inhibition.

References

Pentolinium: An Objective Comparison with Newer Autonomic-Blocking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pentolinium with other autonomic-blocking agents, focusing on its efficacy, mechanism of action, and side effect profile relative to both its historical counterparts and modern therapeutic alternatives. The information is intended for researchers, scientists, and drug development professionals seeking to understand the pharmacological landscape of autonomic nervous system modulation.

Executive Summary

This compound, a ganglionic blocker, was historically used for managing severe hypertension and for inducing controlled hypotension during surgery.[1][2] Its mechanism involves non-selectively antagonizing nicotinic acetylcholine (B1216132) receptors in autonomic ganglia, thereby inhibiting both sympathetic and parasympathetic outflow.[3][4] This lack of selectivity, while effective in lowering blood pressure, leads to a wide array of side effects that have rendered it largely obsolete in clinical practice.[3][5][6] Newer autonomic-blocking agents, such as beta-blockers, ACE inhibitors, and calcium channel blockers, offer more targeted mechanisms of action, resulting in superior safety profiles and comparable or greater efficacy in managing hypertension. Consequently, these newer agents have supplanted ganglionic blockers like this compound as first-line therapies.[1][7][8][9]

Comparative Analysis of this compound and Other Ganglionic Blockers

Direct, modern, head-to-head clinical trials with extensive quantitative data comparing this compound to other ganglionic blockers are scarce due to their diminished clinical use. The following table summarizes available information, largely from historical clinical observations.

FeatureThis compoundHexamethonium (B1218175)MecamylamineTrimethaphan
Primary Use Severe hypertension, controlled hypotension[1][2]Severe hypertension[10][11][12]Moderately severe to severe hypertension[13][14][15][16]Controlled hypotension, hypertensive emergencies[17][18][19]
Route of Administration Oral, Intramuscular, Intravenous[2]Subcutaneous injection[10]Oral[13][15]Intravenous infusion[17][19]
Onset of Action --0.5 - 2 hours[13]Rapid
Duration of Action Reported to be longer than hexamethoniumShorter than this compound~24 hours[13]Short-acting
Key Side Effects Orthostatic hypotension, blurred vision, dry mouth, constipation, urinary retention[3][5][6]Similar to this compoundCNS effects (tremors, confusion), orthostatic hypotension, constipation[13][14]Histamine release, tachycardia, respiratory arrest (rare)[17]
Notes -First effective antihypertensive drug[3]Can cross the blood-brain barrier, leading to CNS side effects[20]Used as a continuous infusion for precise blood pressure control[17][19]

Signaling Pathways and Mechanisms of Action

Ganglionic Blockade by this compound

This compound acts as a non-depolarizing, competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located in the autonomic ganglia of both the sympathetic and parasympathetic nervous systems. This blockade prevents the binding of acetylcholine released from preganglionic neurons, thereby inhibiting the transmission of nerve impulses to postganglionic neurons.

cluster_pre Preganglionic Neuron cluster_synapse Autonomic Ganglion cluster_post Postganglionic Neuron Preganglionic Neuron Action Potential ACh_release ACh Release Preganglionic Neuron->ACh_release nAChR Nicotinic ACh Receptor ACh_release->nAChR ACh Postganglionic Neuron Action Potential nAChR->Postganglionic Neuron Depolarization This compound This compound This compound->nAChR Blocks

Figure 1: Mechanism of ganglionic blockade by this compound.

Newer Autonomic-Blocking Agents: A Mechanistic Overview

Newer agents achieve blood pressure control through more specific pathways, avoiding the widespread and often severe side effects associated with non-selective ganglionic blockade.

cluster_newer Mechanisms of Newer Autonomic-Blocking Agents Beta-Blockers Beta-Blockers Heart Heart Beta-Blockers->Heart ↓ Heart Rate & Contractility Kidney (Renin Release) Kidney (Renin Release) Beta-Blockers->Kidney (Renin Release) ↓ Renin Release ACE_Inhibitors ACE Inhibitors Angiotensin_I Angiotensin I ACE_Inhibitors->Angiotensin_I Block Conversion CCBs Calcium Channel Blockers Calcium_Influx Ca2+ Influx CCBs->Calcium_Influx Block Kidney Kidney (Renin Release) Angiotensinogen Angiotensinogen Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vascular_Smooth_Muscle Vascular Smooth Muscle Angiotensin_II->Vascular_Smooth_Muscle Vasoconstriction Calcium_Influx->Vascular_Smooth_Muscle Contraction

Figure 2: Simplified mechanisms of newer autonomic-blocking agents.

Experimental Protocols

Detailed experimental protocols from the mid-20th century are often less standardized than modern clinical trial methodologies. However, based on available literature, the following represents a generalized protocol for the clinical evaluation of this compound in hypertension.

Objective: To assess the efficacy and side effects of this compound in reducing blood pressure in patients with severe essential hypertension.

Patient Population: Adult patients with a confirmed diagnosis of severe essential hypertension, often defined by persistently high diastolic blood pressure (e.g., >120 mmHg) and/or the presence of end-organ damage.

Methodology:

  • Baseline Measurement: Establish baseline blood pressure readings over a period of several days to account for variability. Measurements are typically taken in both supine and standing positions to assess for orthostatic hypotension.

  • Dosage and Administration:

    • Oral: Initial doses are typically low (e.g., 20 mg three times daily) and gradually titrated upwards based on the patient's blood pressure response and tolerance.[21]

    • Parenteral (Intramuscular or Intravenous): Used for more rapid blood pressure control in hospitalized patients or for controlled hypotension. Dosage is individualized and carefully monitored. For controlled hypotension, a typical intravenous dose might be around 5 mg.[22]

  • Blood Pressure Monitoring: Blood pressure is monitored frequently, especially during dose titration and after administration. For hospitalized patients, this may be as frequent as every 30 minutes.

  • Efficacy Assessment: The primary efficacy endpoint is the reduction in systolic and diastolic blood pressure.

  • Safety and Tolerability Assessment: Patients are monitored for the occurrence of side effects, including but not limited to:

    • Orthostatic hypotension (dizziness, syncope upon standing)

    • Anticholinergic effects (dry mouth, blurred vision, constipation, urinary retention)

    • Central nervous system effects (less common than with mecamylamine)

Experimental Workflow:

Start Patient Selection (Severe Hypertension) Baseline Baseline BP Measurement (Supine & Standing) Start->Baseline Titration This compound Administration & Dose Titration Baseline->Titration Monitoring Frequent BP Monitoring Titration->Monitoring Efficacy Assess BP Reduction Monitoring->Efficacy Safety Monitor Side Effects Monitoring->Safety Endpoint Endpoint Analysis Efficacy->Endpoint Safety->Endpoint

Figure 3: Generalized experimental workflow for this compound evaluation.

This compound vs. Newer Autonomic-Blocking Agents: A Qualitative Comparison

Direct comparative efficacy data between this compound and modern autonomic-blocking agents is not available as they are not used for the same indications in contemporary medicine. The following comparison is based on their pharmacological properties and established clinical utility.

FeatureThis compound (Ganglionic Blocker)Beta-Blockers (e.g., Metoprolol)ACE Inhibitors (e.g., Lisinopril)Calcium Channel Blockers (e.g., Amlodipine)
Mechanism of Action Non-selective blockade of nicotinic ACh receptors in autonomic ganglia[3][4]Selective blockade of beta-adrenergic receptors, primarily in the heart[1]Inhibition of angiotensin-converting enzyme, reducing angiotensin II levels[7][8][9][23]Blockade of L-type calcium channels in vascular smooth muscle and/or heart[24][25][26]
Primary Site of Action Autonomic ganglia (sympathetic and parasympathetic)[3][5]Heart, kidneys[1][27]Lungs, blood vessels[7][9]Vascular smooth muscle, heart[24]
Selectivity Non-selectiveVaries (some are cardioselective for β1)[27]Highly selective for ACEVaries (dihydropyridines are more vascular-selective)[24]
Common Side Effects Severe orthostatic hypotension, dry mouth, blurred vision, constipation, urinary retention, sexual dysfunction[3][4][5][6]Bradycardia, fatigue, bronchospasm (in non-selective agents)[1][27]Dry cough, hyperkalemia, angioedema (rare)[8][9][23]Peripheral edema, headache, flushing, dizziness[24]
Clinical Utility Largely obsolete; niche use in controlled hypotension and hypertensive crises[1][2]First-line for hypertension, angina, heart failure, post-myocardial infarction[1][28]First-line for hypertension, heart failure, diabetic nephropathy[7][8][9][23]First-line for hypertension, angina[24][29]
Overall Assessment Less Effective & Poorly Tolerated: Broad, non-selective action leads to a high incidence of debilitating side effects.More Effective & Better Tolerated: Targeted action on the cardiovascular system with a more manageable side effect profile.More Effective & Better Tolerated: Specific inhibition of the renin-angiotensin system with a distinct side effect profile.More Effective & Better Tolerated: Potent vasodilation with a generally favorable side effect profile.

Conclusion

This compound, as a representative of the ganglionic blocker class, is significantly less effective and more poorly tolerated than newer autonomic-blocking agents for the management of hypertension. Its non-selective mechanism of action, while potent in lowering blood pressure, results in a wide range of undesirable side effects due to the simultaneous blockade of both the sympathetic and parasympathetic nervous systems.[3][4][5][6] Modern antihypertensive agents, including beta-blockers, ACE inhibitors, and calcium channel blockers, offer superior efficacy and safety through their targeted actions on specific components of the cardiovascular system.[1][7][8][9][23][24][25][26] While this compound holds historical significance in the development of antihypertensive therapy, its clinical utility in the modern era is extremely limited. Researchers and drug development professionals should consider the evolution from non-selective agents like this compound to highly specific modern drugs as a key example of progress in pharmacological therapy.

References

Comparative Analysis of Neuronal Histology Following Chronic Ganglionic Blockade: A Focus on Pentolinium and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

This guide provides a comparative overview of the histological and neuronal changes associated with chronic treatment with the ganglionic blocker Pentolinium. Due to a scarcity of direct experimental data on the long-term histological effects of this compound, this document synthesizes information from related compounds and underlying neurobiological principles to offer a comprehensive perspective for the research community. We compare the known effects of chronic nicotinic acetylcholine (B1216132) receptor (nAChR) agonism with the hypothesized effects of chronic nAChR antagonism, providing a framework for future investigation.

Introduction to this compound and Ganglionic Blockade

This compound is a ganglionic blocking agent that acts as a nicotinic acetylcholine receptor antagonist in the autonomic ganglia.[1][2] By inhibiting the transmission of nerve impulses between preganglionic and postganglionic neurons in both the sympathetic and parasympathetic nervous systems, it induces a range of physiological effects, most notably a reduction in blood pressure.[1][3] While its clinical use has been largely superseded by more specific antihypertensive agents, this compound and other ganglionic blockers remain valuable tools in experimental pharmacology to investigate the functions of the autonomic nervous system.[3][4] Understanding the long-term consequences of sustained ganglionic blockade on neuronal structure is crucial for evaluating the safety profile of such compounds and for elucidating the principles of neuronal plasticity in the autonomic nervous system.

Histological Confirmation of Neuronal Changes: State of Research

In contrast, the effects of chronic treatment with nicotinic agonists, such as nicotine (B1678760), have been more extensively studied, revealing significant neuroplastic changes. These include an upregulation of the number of nicotinic receptors in various brain regions and alterations in neuronal morphology, such as increased dendritic length and spine density in areas like the nucleus accumbens and prefrontal cortex. These findings in response to chronic receptor activation provide a basis for hypothesizing the potential, albeit opposite, effects of chronic receptor blockade.

Comparative Data: Chronic Nicotinic Agonism vs. Hypothesized Chronic Antagonism

The following table summarizes the documented histological and neuronal changes following chronic treatment with the nicotinic agonist nicotine and presents hypothesized corresponding changes for a chronic ganglionic blocker like this compound. These hypotheses are based on the principle of activity-dependent plasticity, where reduced neuronal activity may lead to atrophic changes.

Parameter Chronic Nicotinic Agonist (Nicotine) Treatment Chronic Ganglionic Blocker (this compound) Treatment (Hypothesized) Supporting Rationale for Hypothesis
Neuronal Size No significant change or slight hypertrophy reported in some brain regions.Potential for neuronal atrophy (reduction in soma size).Reduced synaptic input and trophic support due to chronic blockade of neurotransmission may lead to cellular atrophy.
Dendritic Arborization Increased dendritic length and branching in specific brain areas.Reduction in dendritic complexity and length.Activity-dependent dendritic growth suggests that a chronic lack of stimulation could lead to dendritic retraction.
Synaptic Spine Density Increased density of dendritic spines.Decreased density of dendritic spines.Synaptic spines are dynamic structures that are maintained by synaptic activity; chronic inactivity would likely lead to their elimination.
Axon Terminal Integrity Generally maintained; may show changes in vesicle content.Potential for reduced axon terminal branching and synaptic vesicle density.Presynaptic terminals may down-regulate in response to a persistent lack of post-synaptic activation.
Glial Cell Response Variable; some studies report mild astrogliosis or microglial activation.Potential for reactive gliosis (astrocytosis and microgliosis).Glial cells respond to neuronal stress and changes in the microenvironment; neuronal inactivity or atrophy could trigger a glial response.
Nicotinic Receptor Density Consistent upregulation of nAChR subtypes in multiple brain regions.Potential for downregulation or no change in nAChR density.The effect of chronic antagonist exposure on receptor density can be variable and context-dependent.

Signaling Pathways and Experimental Workflows

To facilitate further research in this area, we provide diagrams illustrating the mechanism of action of this compound and a proposed experimental workflow for investigating its long-term histological effects.

cluster_pre Preganglionic Neuron cluster_post Postganglionic Neuron Acetylcholine (ACh) Acetylcholine (ACh) nAChR Nicotinic ACh Receptor Acetylcholine (ACh)->nAChR Binds to Depolarization Depolarization & Action Potential nAChR->Depolarization Activates This compound This compound This compound->nAChR Blocks

Mechanism of this compound Action.

start Animal Model (e.g., Rodent) treatment Chronic Treatment Groups: 1. Saline (Control) 2. This compound 3. Alternative Ganglionic Blocker start->treatment perfusion Tissue Collection: Transcardial Perfusion with Fixative treatment->perfusion dissection Dissection of Autonomic Ganglia (e.g., Superior Cervical, Stellate) perfusion->dissection processing Tissue Processing: Paraffin Embedding or Cryosectioning dissection->processing staining Histological & Immunohistochemical Staining processing->staining imaging Microscopy & Image Acquisition staining->imaging analysis Quantitative Morphometric Analysis imaging->analysis conclusion Data Interpretation & Conclusion analysis->conclusion

References

A Comparative Analysis of Pentolinium's Hypotensive Effects Against Modern Antihypertensives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypotensive effects of the ganglionic blocker, pentolinium, with those of contemporary antihypertensive agents. By examining available experimental data, this document aims to offer a clear perspective on the efficacy and mechanisms of action of these different classes of drugs, acknowledging the historical context of this compound and the advancements in cardiovascular pharmacology.

Introduction

This compound, a ganglionic blocking agent, was historically used to manage hypertension by non-selectively antagonizing nicotinic acetylcholine (B1216132) receptors in autonomic ganglia.[1] This action inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems, leading to a reduction in blood pressure. However, its use has been largely superseded by modern antihypertensives due to a more favorable side-effect profile and more specific mechanisms of action.[1] This guide revisits the data on this compound and places it in context with current first-line treatments for hypertension, including ACE inhibitors, angiotensin II receptor blockers (ARBs), and calcium channel blockers.

Comparative Efficacy: A Look at the Data

Direct comparative clinical trials between this compound and modern antihypertensives are unavailable in contemporary literature. Therefore, this comparison synthesizes data from historical studies on this compound and recent clinical trials of modern agents. It is crucial to note that variations in study design, patient populations, and methodologies from different eras necessitate a cautious interpretation of this aggregated data.

Table 1: Quantitative Comparison of Hypotensive Effects
Drug Class/AgentMechanism of ActionSystolic Blood Pressure (SBP) Reduction (mmHg)Diastolic Blood Pressure (DBP) Reduction (mmHg)Key References
This compound Ganglionic Blocker (Nicotinic Acetylcholine Receptor Antagonist)Varies significantly with posture; data from older studies suggest substantial but often unpredictable drops.Varies significantly with posture.[2][3]
ACE Inhibitors Inhibits Angiotensin-Converting Enzyme, reducing Angiotensin II formation.10-15 (monotherapy)8-10 (monotherapy)[4]
ARBs Blocks Angiotensin II Type 1 (AT1) receptors.10-15 (monotherapy)8-10 (monotherapy)[4][5]
Calcium Channel Blockers Blocks L-type calcium channels in vascular smooth muscle.10-15 (monotherapy)8-10 (monotherapy)[4][6]

Note: The hypotensive effect of this compound is heavily influenced by the patient's posture (orthostatic hypotension) due to the blockade of sympathetic reflexes. Modern antihypertensives generally have a more predictable and less posture-dependent effect on blood pressure.

Experimental Protocols

The methodologies for evaluating the hypotensive effects of these drugs have evolved. Below are generalized experimental protocols representative of the studies cited.

This compound Studies (Circa 1950s-1960s)
  • Study Design: Typically involved small cohorts of hypertensive patients. The studies were often observational or had limited control groups.

  • Drug Administration: this compound was administered orally, intramuscularly, or intravenously. Dosage was often titrated based on individual patient response.

  • Blood Pressure Measurement: Blood pressure was measured using manual sphygmomanometers at various time points after drug administration and in different postures (supine, sitting, standing) to assess for orthostatic effects.

  • Hemodynamic Monitoring: In some research settings, more invasive techniques were used to measure cardiac output and peripheral resistance to understand the drug's hemodynamic effects.[2]

Modern Antihypertensive Clinical Trials
  • Study Design: Large-scale, multicenter, randomized, double-blind, placebo-controlled or active-comparator trials are the gold standard.[7][8]

  • Drug Administration: Standardized, fixed-dose regimens are typically used to assess dose-response relationships.[7]

  • Blood Pressure Measurement: Ambulatory blood pressure monitoring (ABPM) over a 24-hour period is often employed for a more comprehensive assessment of blood pressure control, in addition to standardized in-office measurements.

  • Endpoints: The primary efficacy endpoint is typically the change from baseline in mean sitting or standing systolic and diastolic blood pressure compared to placebo or an active control.[8] Safety and tolerability are also key endpoints.

Signaling Pathways and Mechanisms of Action

The fundamental differences in the hypotensive effects of this compound and modern antihypertensives stem from their distinct molecular targets and mechanisms of action.

This compound: Broad-Spectrum Autonomic Blockade

This compound acts at the level of the autonomic ganglia, non-selectively blocking the action of acetylcholine on nicotinic receptors. This interrupts the entire outflow of both the sympathetic and parasympathetic nervous systems.

cluster_CNS Central Nervous System cluster_Ganglion Autonomic Ganglion cluster_Effector Effector Organs Preganglionic Neuron Preganglionic Neuron Nicotinic Receptor Nicotinic Receptor Preganglionic Neuron->Nicotinic Receptor Acetylcholine Postganglionic Neuron Postganglionic Neuron Nicotinic Receptor->Postganglionic Neuron Signal Transmission Blood Vessels Blood Vessels Postganglionic Neuron->Blood Vessels Norepinephrine Heart Heart Postganglionic Neuron->Heart Vasoconstriction Vasoconstriction Increased Heart Rate\n& Contractility Increased Heart Rate & Contractility This compound This compound This compound->Nicotinic Receptor Blocks

This compound's Mechanism of Action.
Modern Antihypertensives: Targeted Regulation

Modern agents offer more targeted control of blood pressure by intervening at specific points in the physiological pathways that regulate vascular tone and fluid balance.

Renin-Angiotensin-Aldosterone System (RAAS) Inhibitors (ACE Inhibitors and ARBs)

These drugs specifically target the RAAS, a critical regulator of blood pressure and fluid homeostasis.

Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone AT1Receptor->Aldosterone ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->AngiotensinII Inhibits Formation ARB ARB ARB->AT1Receptor Blocks

Mechanism of RAAS Inhibitors.

Calcium Channel Blockers (CCBs)

CCBs directly induce vasodilation by inhibiting the influx of calcium into vascular smooth muscle cells.

Vascular Smooth\nMuscle Cell Vascular Smooth Muscle Cell Contraction Contraction Vascular Smooth\nMuscle Cell->Contraction L-type Calcium Channel L-type Calcium Channel L-type Calcium Channel->Vascular Smooth\nMuscle Cell Influx Ca_ion Ca²⁺ Ca_ion->L-type Calcium Channel Vasodilation Vasodilation CCB Calcium Channel Blocker CCB->L-type Calcium Channel Blocks CCB->Vasodilation

Mechanism of Calcium Channel Blockers.

Experimental Workflow: From Bench to Bedside

The development and evaluation of antihypertensive drugs follow a structured workflow, from preclinical studies to large-scale clinical trials.

cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials In vitro assays In vitro assays Animal models Animal models In vitro assays->Animal models Promising Candidates Phase I Phase I (Safety & Dosage) Animal models->Phase I IND Application Phase II Phase II (Efficacy & Side Effects) Phase I->Phase II Phase III Phase III (Large-scale Efficacy & Monitoring) Phase II->Phase III Phase IV Phase IV (Post-marketing Surveillance) Phase III->Phase IV Regulatory Approval

Antihypertensive Drug Development Workflow.

Conclusion

This compound, while historically significant in the management of hypertension, exhibits a non-specific mechanism of action that leads to a broad range of effects, including a pronounced and often unpredictable hypotensive response. Its therapeutic use has been justifiably supplanted by modern antihypertensive agents that offer targeted, predictable, and safer blood pressure control. The evolution from broad-spectrum autonomic blockade to specific molecular targeting represents a paradigm shift in cardiovascular pharmacology, resulting in improved clinical outcomes for patients with hypertension. For drug development professionals, the story of this compound serves as a valuable lesson in the importance of specificity and tolerability in therapeutic design.

References

Safety Operating Guide

Proper Disposal of Pentolinium: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of pentolinium, a ganglionic blocking agent, is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal. The core principle of this guidance is to first determine if the waste is hazardous, which dictates the required disposal pathway.

Hazardous Waste Determination: The Critical First Step

This compound is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, this does not automatically classify it as non-hazardous. A formal hazardous waste determination must be conducted for any this compound waste stream. This involves assessing whether the waste exhibits any of the four characteristics of hazardous waste:

  • Ignitability: The potential to readily catch fire.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The tendency to explode or react violently.

  • Toxicity: The presence of certain toxic chemicals at levels that could pose a threat to human health or the environment.

A Safety Data Sheet (SDS) for this compound tartrate indicates that its toxicological properties have not been fully investigated.[1] However, it does provide an oral LD50 (rat) of 890 mg/kg, indicating a degree of toxicity. To definitively determine if this compound waste meets the toxicity characteristic, a Toxicity Characteristic Leaching Procedure (TCLP) may be required.

It is the responsibility of the waste generator to make this determination. Consultation with your institution's Environmental Health and Safety (EHS) department is strongly recommended to ensure compliance with all applicable federal, state, and local regulations.

Disposal Procedures: A Bifurcated Approach

The appropriate disposal procedure for this compound waste depends entirely on the outcome of the hazardous waste determination.

Scenario 1: this compound Waste is Determined to be Non-Hazardous

If, after a thorough evaluation, the this compound waste is confirmed to be non-hazardous, the following general procedures for non-hazardous pharmaceutical waste should be followed.

Key Principles for Non-Hazardous Disposal:

  • Do not flush down the drain: This can introduce active pharmaceutical ingredients into the water supply.

  • Render the drug unusable: Mix the this compound waste with an undesirable substance such as used coffee grounds or kitty litter.[2] This helps prevent accidental ingestion or misuse.

  • Securely contain the mixture: Place the mixture in a sealed container, such as a plastic bag or an empty, sealed container, to prevent leakage.[2]

  • Dispose of in municipal solid waste: The sealed container can then be placed in the regular trash.

  • Obliterate personal information: If the original container is being disposed of, ensure all personally identifiable information is removed or blacked out.

Scenario 2: this compound Waste is Determined to be Hazardous

If the this compound waste is determined to be a hazardous waste, it must be managed and disposed of in accordance with strict RCRA regulations.

Mandatory Procedures for Hazardous Waste Disposal:

  • Proper Labeling and Storage: The waste must be accumulated in a designated satellite accumulation area or a central accumulation area. The container must be clearly labeled with the words "Hazardous Waste" and an identification of the contents.

  • Use of a Licensed Hazardous Waste Vendor: The disposal of hazardous pharmaceutical waste must be handled by a licensed and certified hazardous waste contractor.

  • Manifesting: A hazardous waste manifest, a legal document that tracks the waste from the generator to the final disposal facility, is required.

  • Incineration: The preferred method of disposal for most pharmaceutical hazardous waste is incineration at a permitted hazardous waste incineration facility.

Quantitative Data Summary

Due to the lack of specific regulatory limits for this compound, a quantitative data table for disposal is not applicable. The primary quantitative value of relevance is the oral LD50 (rat) of 890 mg/kg for this compound tartrate, which is a factor in the overall toxicity assessment during the hazardous waste determination.

Experimental Protocols

A detailed experimental protocol for the Toxicity Characteristic Leaching Procedure (TCLP) can be found in EPA Method 1311 . This method is used to simulate the leaching a waste will undergo if disposed of in a landfill and determines if the leachate contains any of the specified toxic contaminants at or above the regulatory levels. It is recommended that this analysis be performed by a certified environmental testing laboratory.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

PentoliniumDisposalWorkflow start This compound Waste Generated determination Perform Hazardous Waste Determination (Ignitability, Corrosivity, Reactivity, Toxicity - TCLP) start->determination is_hazardous Is the waste hazardous? determination->is_hazardous non_hazardous_path Non-Hazardous Waste Pathway is_hazardous->non_hazardous_path No hazardous_path Hazardous Waste Pathway is_hazardous->hazardous_path Yes mix Mix with undesirable substance (e.g., coffee grounds, kitty litter) non_hazardous_path->mix label_store Label container as 'Hazardous Waste' and store in designated area hazardous_path->label_store seal Place in a sealed container mix->seal trash Dispose in municipal solid waste seal->trash vendor Arrange for pickup by a licensed hazardous waste vendor label_store->vendor manifest Complete hazardous waste manifest vendor->manifest incinerate Incinerate at a permitted facility manifest->incinerate

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures and consulting with EHS professionals, laboratories can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.

References

Essential Safety and Logistics for Handling Pentolinium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Pentolinium, a nicotinic antagonist. The following procedural guidance is designed to answer specific operational questions and build a foundation of trust in laboratory safety practices.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to prevent direct contact with the skin or eyes and to avoid inhalation.[1] The toxicological properties of this material have not been fully investigated, warranting cautious handling procedures.[1]

Recommended PPE includes:

  • Eye Protection: Chemical goggles are required to protect the eyes from potential splashes.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1] Given the hazardous nature of many drugs, double gloving with powder-free nitrile gloves is a recommended best practice.[2][3][4]

  • Body Protection: Appropriate protective clothing should be worn to minimize skin contact.[1] Long-sleeved, impermeable gowns with closed fronts and tight-fitting cuffs are recommended for handling hazardous drugs.[4]

  • Respiratory Protection: In situations where dust may be generated or ventilation is inadequate, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize exposure risk.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The work area should be well-ventilated.

  • Handling:

    • Avoid all personal contact, including inhalation.[5]

    • Wash hands thoroughly after handling.[1]

    • Avoid contact with eyes, skin, and clothing.[1]

    • Avoid ingestion and inhalation.[1]

    • Remove and wash contaminated clothing before reuse.[1]

  • Storage:

    • Store in a cool, dry place.[1]

    • Keep the container closed when not in use.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential harm to others.

Disposal Guidelines:

  • Dispose of this compound in a manner consistent with federal, state, and local regulations.[1]

  • Contaminated disposable items, such as gloves and absorbent pads, should be placed in a clearly labeled, sealed container for disposal.[6]

  • For unused or expired medication, community-based drug "take-back" programs are the best option.[7][8]

  • If a take-back program is not available, do not flush down the toilet unless specifically instructed to do so.[7][8]

  • To dispose of in household trash, remove the substance from its original container and mix it with an undesirable substance like used coffee grounds or kitty litter. Place the mixture in a sealed bag or container.[7][8] Before discarding the original container, scratch out all identifying information.[7][8]

Quantitative Data

The following table summarizes the available toxicological data for this compound Tartrate.

Data PointValueSpeciesRouteReference
LD50512 mg/kgMouseOral[1]
LD50890 mg/kgRatOral[1]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for safely handling this compound from initial preparation to final disposal.

Pentolinium_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Assess Risks & Review SDS B Select & Inspect PPE A->B C Prepare Well-Ventilated Workspace B->C D Don Appropriate PPE C->D Proceed to Handling E Handle this compound D->E F Decontaminate Work Area E->F J Segregate Waste E->J Generate Waste G Doff & Dispose of Contaminated PPE F->G H Store in Cool, Dry Place G->H Proceed to Storage I Keep Container Tightly Closed H->I K Dispose According to Regulations J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.